Technical Documentation Center

2-(Propan-2-yl)but-2-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Propan-2-yl)but-2-enoic acid
  • CAS: 94773-28-1

Core Science & Biosynthesis

Foundational

Biological Activity and Pharmacophore Potential of 2-Substituted Butenoic Acids: A Technical Guide

Executive Summary In early-stage hit-to-lead optimization, the strategic incorporation of 2-substituted butenoic acids often serves as a critical inflection point in rescuing promiscuous scaffolds. This whitepaper provid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In early-stage hit-to-lead optimization, the strategic incorporation of 2-substituted butenoic acids often serves as a critical inflection point in rescuing promiscuous scaffolds. This whitepaper provides an in-depth mechanistic analysis of how the alpha-substitution on α,β-unsaturated carboxylic acids transforms a highly reactive, toxic Michael acceptor into a precision pharmacophore.

Introduction: The Chemical Space of α,β-Unsaturated Carboxylic Acids

2-substituted butenoic acids, predominantly represented by tiglic acid ((E)-2-methyl-2-butenoic acid) and angelic acid ((Z)-2-methyl-2-butenoic acid), are ubiquitous motifs in bioactive natural products. Historically viewed merely as lipophilic appendages, modern structure-activity relationship (SAR) studies have redefined these moieties as critical pharmacophores[1]. Unlike simple acrylates, which act as indiscriminate Michael acceptors, the alpha-substitution (C2 position) in butenoic acids fundamentally alters their electronic and steric profiles, tuning them for highly specific protein-ligand interactions[2].

Mechanistic Causality: The "Tuned" Michael Acceptor

The causality behind the biological efficacy of 2-substituted butenoic acids lies in their finely tuned reactivity. An unsubstituted α,β-unsaturated carbonyl is highly electrophilic and prone to indiscriminate covalent binding with cellular thiols (e.g., glutathione), leading to off-target toxicity and rapid metabolic clearance.

However, introducing a methyl group at the C2 position (as in tiglic acid) creates critical steric hindrance[3]. This steric bulk significantly raises the activation energy required for nucleophilic attack via a Michael addition. Consequently, the molecule shifts from being a promiscuous covalent modifier to a stable structural motif capable of engaging in precise, non-covalent interactions (such as hydrogen bonding and van der Waals contacts) within specific enzymatic pockets[4]. In certain metabolic pathways, bioactivation via acyl glucuronidation can re-enable targeted covalent binding, a factor that must be monitored during drug metabolism and pharmacokinetics (DMPK) profiling[2].

G A 2-Substituted Butenoic Acid B C2 Steric Hindrance A->B Structural Feature C Reduced Thiol Alkylation B->C Prevents Toxicity D Specific Target Binding B->D Enables Selectivity E PKC Isoform Activation D->E Allosteric Modulation F Therapeutic Outcome E->F Cellular Response

Caption: Logical flow of 2-substituted butenoic acid pharmacodynamics.

Key Biological Targets and Therapeutic Applications

3.1. Protein Kinase C (PKC) Modulation The most prominent application of the tiglate pharmacophore is found in tigliane and daphnane diterpenoids, such as Tigilanol tiglate (EBC-46). EBC-46 is an FDA-approved therapeutic for canine mast cell tumors and is under investigation for human soft tissue sarcomas[5]. The tiglate ester at the C12 position is strictly required for high-affinity binding to the C1 domain of specific PKC isoforms (e.g., PKC-βI). Replacing the tiglate with a simple acetate drastically reduces binding affinity, proving the necessity of the 2-substituted butenoic geometry for optimal target engagement[4].

3.2. Sec61-Mediated Protein Translocation Inhibition Ipomoeassin F, a plant-derived macrocyclic resin glycoside, is a potent inhibitor of Sec61-mediated protein translocation. Recent biology-directed design synthesized open-chain analogues utilizing a tiglate moiety. The selective introduction of the tiglate group to the 3″-OH position of the core scaffold maintained cytotoxicity in the low nanomolar range (~50 nM), demonstrating that the 2-substituted butenoic acid is a vital pharmacophore for Sec61α channel pore binding[6].

3.3. Tubulin Destabilization Marine cyanobacteria produce cyclodepsipeptides like Gatorbulin-1 (GB1), which target a novel seventh pharmacological site on tubulin. GB1 incorporates a modified pentapeptide containing a tiglic acid derivative. This structural feature contributes to its submicromolar cytotoxicity against human colon cancer cell lines (e.g., COLO205) by disrupting microtubule dynamics[7].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activities of leading compounds relying on the 2-substituted butenoic acid pharmacophore for their primary mechanism of action.

CompoundPharmacophore MoietyPrimary TargetBiological Activity / IC50Disease Indication
Tigilanol tiglate (EBC-46) Tiglate ester (C12)PKC-βILow nM binding affinitySolid tumors / Sarcomas
Ipomoeassin F Analogue 3 Tiglate ester (3″-OH)Sec61 translocon~50 nM (Cytotoxicity)Cancer
Gatorbulin-1 (GB1) Tiglic acid derivativeTubulin (α/β complex)92 nM (COLO205 cells)Cancer
Lantanilic acid 2-methyl-2-butenoic acid esterUnknown (Leishmania)Active against amastigotesLeishmaniasis
Experimental Methodologies: Self-Validating Protocols

To leverage 2-substituted butenoic acids in drug development, robust synthetic and biological validation workflows are required. The steric hindrance that makes tiglic acid an excellent pharmacophore also makes it notoriously difficult to couple synthetically.

5.1. Yamaguchi Esterification Protocol (Synthesis) Standard Fischer esterification or carbodiimide couplings fail due to the C2 methyl group's steric bulk. The Yamaguchi esterification overcomes this by forming a highly reactive mixed anhydride, allowing the coupling of sterically encumbered natural product cores[4].

  • Reagent Preparation : Dissolve the target alcohol core (1.0 equiv.) and tiglic acid (2.2 equiv.) in anhydrous toluene under an inert argon atmosphere.

  • Activation : Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 2.0 equiv.) followed by triethylamine (NEt3, 4.0 equiv.). Stir for 30 minutes to form the mixed anhydride.

  • Coupling : Add 4-dimethylaminopyridine (DMAP, 2.6 equiv.) to catalyze the acyl transfer. Stir at room temperature for 12 hours.

  • Self-Validation Check (In-Process) : Before quenching, extract a 10 µL aliquot, perform a mini-workup, and analyze via 1H-NMR. Causality of check: Proceed to the next step only if the characteristic tiglate olefinic proton (multiplet at ~6.8 ppm) is visible and the free hydroxyl proton has disappeared, confirming successful acyl transfer.

  • Workup & Deprotection : Quench with saturated NH4Cl, extract with ethyl acetate, and subject the crude intermediate to global deprotection (e.g., using 1 M p-toluenesulfonic acid in acetonitrile for acetonide removal)[4].

5.2. In-Vitro PKC-GFP Translocation Assay (Biological Evaluation) To validate that the synthesized tiglate analogue actively modulates PKC, a cellular translocation assay is utilized[4].

  • Cell Culture : Culture CHO-K1 cells expressing GFP-tagged PKC-βI in Ham's F-12K medium supplemented with 10% FBS.

  • Seeding : Seed cells in glass-bottom 35 mm dishes and incubate for 24 hours until 70% confluent.

  • Compound Administration : Treat cells with 1,000 nM of the synthesized tiglate analogue dissolved in DMSO (final DMSO concentration <0.1%).

  • Live-Cell Imaging : Using confocal microscopy, monitor the cells continuously for 5 minutes post-exposure.

  • Self-Validation Check : A successful positive result is defined by the observable translocation of the GFP-fluorescence from the cytosol to the plasma membrane within 5 minutes. Causality of check: Lack of translocation definitively indicates the tiglate modification failed to engage the C1 domain, requiring immediate structural reassessment[4].

Workflow S1 Yamaguchi Esterification S2 In-Process NMR Validation S1->S2 Check Olefinic Proton S3 Global Deprotection S2->S3 Proceed if >95% Conversion S4 Cell-Free PKC Assay S3->S4 Purified Compound S5 In-Vitro Translocation S4->S5 Active Candidates

Caption: Self-validating workflow for synthesizing and evaluating tiglate-based modulators.

Conclusion

The 2-substituted butenoic acid motif represents a masterclass in structural biology: a simple methyl substitution transforms a toxic, highly reactive Michael acceptor into a precision pharmacophore. By understanding the causality behind its steric profile, drug development professionals can rationally design potent modulators for complex targets like PKC, Sec61, and tubulin without sacrificing safety profiles.

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Pathways of 2-(Propan-2-yl)but-2-enoic Acid in Mammalian Systems

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted metabolic pathways of 2-(Propan-2-yl)but-2-enoic acid, a branched-chain uns...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways of 2-(Propan-2-yl)but-2-enoic acid, a branched-chain unsaturated carboxylic acid, in mammalian systems. Drawing parallels with the well-documented metabolism of structurally similar xenobiotics, such as valproic acid, this document outlines the principal enzymatic reactions and cellular compartments involved in its biotransformation. Detailed experimental protocols for both in vitro and in vivo studies are presented, alongside methodologies for metabolite identification and quantification. This guide is intended to serve as a foundational resource for researchers investigating the pharmacokinetics, toxicology, and therapeutic potential of this and related compounds.

Introduction

2-(Propan-2-yl)but-2-enoic acid is a xenobiotic carboxylic acid whose metabolic fate in mammalian systems is not extensively documented in publicly available literature. However, its structural features—a carboxylic acid moiety, a carbon-carbon double bond, and alkyl branching—suggest that it will be subject to a series of well-established biotransformation reactions. Understanding these metabolic pathways is critical for assessing the compound's pharmacokinetic profile, potential toxicity, and pharmacological activity.

This guide synthesizes information from related compounds, particularly the anticonvulsant drug valproic acid (2-propylpentanoic acid), to propose the most probable metabolic routes for 2-(Propan-2-yl)but-2-enoic acid.[1][2][3] The primary metabolic transformations anticipated for xenobiotic carboxylic acids include activation to a coenzyme A (CoA) thioester, followed by various oxidative and conjugative reactions.[4][5][6]

Predicted Metabolic Pathways

The metabolism of 2-(Propan-2-yl)but-2-enoic acid is likely to proceed through several key pathways, primarily occurring in the liver.[2] These pathways can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

2.1.1. Activation to Acyl-CoA Thioester

The initial and obligatory step for many metabolic transformations of xenobiotic carboxylic acids is their activation to a high-energy acyl-CoA thioester.[4][7][8] This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or acid:CoA ligases, located in various cellular compartments including the mitochondria and endoplasmic reticulum.[4][9] This activation increases the chemical reactivity of the carboxylic acid, priming it for subsequent reactions.[4][5]

2.1.2. Mitochondrial β-Oxidation

Once converted to its CoA thioester, 2-(Propan-2-yl)but-2-enoyl-CoA can enter the mitochondrial β-oxidation pathway, a major route for the metabolism of fatty acids and some xenobiotic carboxylic acids.[2][10][11] However, the presence of both a double bond and a branch point will necessitate the involvement of auxiliary enzymes.[10][12][13] The β-oxidation of this compound is predicted to involve:

  • Isomerization: An enoyl-CoA isomerase will likely be required to convert the cis or trans double bond to a conformation suitable for the subsequent enzymatic steps.[14]

  • Hydration, Dehydrogenation, and Thiolysis: The standard sequence of β-oxidation reactions will proceed to shorten the carbon chain, releasing acetyl-CoA in each cycle.[10] The branching may pose a steric hindrance and potentially slow down or halt the process.

2.1.3. Microsomal Oxidation (ω- and (ω-1)-Hydroxylation)

Cytochrome P450 (CYP) enzymes, primarily located in the endoplasmic reticulum, are key players in the oxidation of xenobiotics.[6] For branched-chain carboxylic acids, ω- and (ω-1)-hydroxylation are common metabolic pathways.[2] This involves the hydroxylation of the terminal or sub-terminal methyl groups of the isopropyl substituent. These hydroxylated metabolites can be further oxidized to carboxylic acids.

Phase II Metabolism

2.2.1. Glucuronidation

Conjugation with glucuronic acid is a major detoxification pathway for a wide range of xenobiotics, including carboxylic acids.[1][15] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the high-energy donor UDP-glucuronic acid (UDPGA) to the carboxylic acid group of the parent compound or its Phase I metabolites.[16][17] This results in the formation of a more water-soluble glucuronide conjugate, which can be readily excreted in urine or bile.[1][18]

2.2.2. Amino Acid Conjugation

Following activation to its CoA thioester, 2-(Propan-2-yl)but-2-enoic acid may also undergo conjugation with amino acids, most commonly glycine.[15][19] This pathway is particularly relevant for xenobiotic carboxylic acids and is catalyzed by acyl-CoA:amino acid N-acyltransferases located in the mitochondria.[19]

A visual representation of the predicted metabolic pathways is provided below.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-(Propan-2-yl)but-2-enoic acid Acyl_CoA 2-(Propan-2-yl)but-2-enoyl-CoA Parent->Acyl_CoA Acyl-CoA Synthetase Hydroxylated Hydroxylated Metabolites (ω and ω-1) Parent->Hydroxylated Cytochrome P450 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs Beta_Oxidation β-Oxidation Products (e.g., Acetyl-CoA, Propionyl-CoA) Acyl_CoA->Beta_Oxidation Mitochondrial β-Oxidation Amino_Acid_Conjugate Amino Acid Conjugate (e.g., Glycine) Acyl_CoA->Amino_Acid_Conjugate Acyl-CoA: Amino Acid N-Acyltransferase Excretion Excretion (Urine, Bile) Beta_Oxidation->Excretion Glucuronide->Excretion Amino_Acid_Conjugate->Excretion

Caption: Predicted metabolic pathways of 2-(Propan-2-yl)but-2-enoic acid.

Experimental Protocols for Metabolic Investigation

A combination of in vitro and in vivo studies is essential for a thorough investigation of the metabolic pathways of 2-(Propan-2-yl)but-2-enoic acid.[20][21][22]

In Vitro Metabolism Studies

In vitro models are invaluable for identifying potential metabolites and the enzymes responsible for their formation in a controlled environment.[21][23]

3.1.1. Experimental Workflow: In Vitro Metabolism

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound 2-(Propan-2-yl)but-2-enoic acid (Substrate) Incubate Incubate at 37°C Test_Compound->Incubate Incubation_System Incubation System (Microsomes, Hepatocytes, S9 fraction) Incubation_System->Incubate Cofactors Cofactors (NADPH, UDPGA, CoA, ATP, Glycine) Cofactors->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Sample_Prep Sample Preparation (Centrifugation, SPE) Quench->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Metabolite_ID Metabolite Identification and Quantification LC_MS->Metabolite_ID In_Vivo_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Model Animal Model (e.g., Rat, Mouse) Dosing Administer 2-(Propan-2-yl)but-2-enoic acid (e.g., Oral, IV) Animal_Model->Dosing Time_Points Collect Samples at Various Time Points Dosing->Time_Points Blood Blood (Plasma) Time_Points->Blood Urine Urine Time_Points->Urine Feces Feces Time_Points->Feces Sample_Prep Sample Preparation (Extraction, Quenching) Blood->Sample_Prep Urine->Sample_Prep Feces->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Metabolite_Profiling Metabolite Profiling and Pharmacokinetics LC_MS->Metabolite_Profiling

Caption: Workflow for in vivo metabolism studies.

3.2.2. Detailed Protocol: Rodent Pharmacokinetic and Metabolite Profiling Study

  • Animal Acclimation and Dosing:

    • Acclimate male Sprague-Dawley rats for at least one week.

    • Administer a single dose of 2-(Propan-2-yl)but-2-enoic acid via oral gavage or intravenous injection.

  • Sample Collection:

    • Collect blood samples (via tail vein or other appropriate method) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). [24] * Place animals in metabolic cages to collect urine and feces over 24 or 48 hours.

  • Plasma Preparation:

    • Centrifuge blood samples to separate plasma.

    • Immediately quench enzymatic activity in plasma by adding a protein precipitation solvent (e.g., methanol or acetonitrile). [24][25]4. Urine and Feces Homogenate Preparation:

    • Measure the volume of collected urine and prepare an aliquot for analysis.

    • Homogenize fecal samples in a suitable solvent.

  • Sample Extraction and Analysis:

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate metabolites and remove interfering substances. [26] * Analyze the processed samples by LC-MS/MS.

Analytical Methodologies for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and quantifying metabolites due to its high sensitivity, selectivity, and ability to provide structural information. [27][28][29][30]

Sample Preparation

Proper sample preparation is critical for obtaining high-quality and reproducible metabolomic data. [25][26]The main goals are to quench metabolic activity, remove interfering substances like proteins and lipids, and extract the metabolites of interest. [25] Table 2: Common Sample Preparation Techniques

TechniquePrincipleApplication
Protein Precipitation Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins.Plasma, serum, tissue homogenates. [25]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on their relative solubility.Extraction of non-polar metabolites.
Solid-Phase Extraction (SPE) Separation of compounds based on their physical and chemical properties as they pass through a solid sorbent.Cleanup and concentration of samples.
Liquid Chromatography

Chromatographic separation is essential to reduce the complexity of biological samples before they enter the mass spectrometer. [28]

  • Reversed-Phase (RP) Chromatography: Ideal for separating non-polar to moderately polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Suitable for the separation of highly polar metabolites. [31][32]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and time-of-flight (TOF) analyzers, are preferred for untargeted metabolomics as they provide accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. [27][32]Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information for metabolite identification. [28][29] Table 3: Data Analysis for Metabolite Identification

StepDescription
Peak Picking and Alignment Software algorithms are used to detect and align chromatographic peaks across different samples.
Putative Metabolite Annotation The accurate mass of the parent ion is used to search metabolite databases (e.g., METLIN, HMDB) for potential matches.
MS/MS Fragmentation Analysis The fragmentation pattern of a potential metabolite is compared to that of a reference standard or to in silico fragmentation predictions to confirm its identity.
Relative/Absolute Quantification The peak area of the metabolite is used for relative quantification, while a standard curve with a pure reference compound is required for absolute quantification.

Conclusion

The metabolic pathways of 2-(Propan-2-yl)but-2-enoic acid in mammalian systems are predicted to be multifaceted, involving Phase I activation and oxidation reactions, as well as Phase II conjugation reactions. A systematic approach utilizing a combination of in vitro and in vivo experimental models, coupled with advanced analytical techniques like LC-MS/MS, is essential for the comprehensive elucidation of its biotransformation. The methodologies and protocols outlined in this guide provide a robust framework for researchers to investigate the metabolism of this and other xenobiotic carboxylic acids, thereby contributing to a deeper understanding of their pharmacokinetic and toxicological properties.

References

  • Aspects of the metabolism of valproic acid - PubMed. Available at: [Link]

  • Role of hepatic fatty acid:coenzyme A ligases in the metabolism of xenobiotic carboxylic acids - PubMed. Available at: [Link]

  • Valproic Acid - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review. Available at: [Link]

  • Therapeutic of Valproic Acid Metabolites ant Its Role - Encyclopedia.pub. Available at: [Link]

  • The Metabolic Pathways of Valproic Acid. VPA is primarily metabolized... - ResearchGate. Available at: [Link]

  • CoA ligase – a critical review on its role in fatty acid metabolism and the detoxification of benzoic acid and aspirin - Sci-Hub. Available at: [Link]

  • Metabolic fate and toxicity of xenobiotic acyl-CoA esters. - ResearchGate. Available at: [Link]

  • Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC. Available at: [Link]

  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification - Hilaris. Available at: [Link]

  • What models are used in in vivo pharmacokinetics studies? - Patsnap Synapse. Available at: [Link]

  • Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism - PubMed. Available at: [Link]

  • Xenobiotic Metabolism: In Vitro Methods 9780841204867, 9780841206274, 0-8412-0486-1. Available at: [Link]

  • Xenobiotic metabolism, in vitro methods : a symposium - New York University. Available at: [Link]

  • Metabolism of Xenobiotic Carboxylic Acids: Focus on Coenzyme A Conjugation, Reactivity, and Interference with Lipid Metabolism | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • Brief Note on Xenobiotic Metabolism in Organic Chemistry - Longdom Publishing. Available at: [Link]

  • Xenobiotic-CoA Ligases: Kinetic and Molecular Characterization - Ingenta Connect. Available at: [Link]

  • CoA ligase – a critical review on its role in fatty acid metabolism and the detoxification of benzoic acid and aspirin - Taylor & Francis. Available at: [Link]

  • In Vitro and In Vivo Models of Drug Metabolism - ResearchGate. Available at: [Link]

  • General overview of the metabolism of carboxylic acids to chemically reactive intermediates, with emphasis on some of the biological processes in which acyl-CoA thioesters are involved - ResearchGate. Available at: [Link]

  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing). Available at: [Link]

  • In vivo metabolic studies Physiogenex. Available at: [Link]

  • Fatty Acid beta-Oxidation - AOCS. Available at: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. Available at: [Link]

  • In Vitro Technology - International Society for the Study of Xenobiotics. Available at: [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI. Available at: [Link]

  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC. Available at: [Link]

  • Full article: Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids - Taylor & Francis. Available at: [Link]

  • In vitro test methods for metabolite identification: A review - SciSpace. Available at: [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Available at: [Link]

  • Analytical Techniques Used in Metabolomics - Systematic Reviews in Pharmacy. Available at: [Link]

  • Analytical strategies for LC-MS-based targeted metabolomics - PMC - NIH. Available at: [Link]

  • Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Available at: [Link]

  • Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC. Available at: [Link]

  • Full article: Phase II metabolism in xenobiotic biotransformation: general mechanisms and the underestimated role of microbial systems - Taylor & Francis. Available at: [Link]

  • The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - Frontiers. Available at: [Link]

  • Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Available at: [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Available at: [Link]

  • Specific substrates, major substrates, and specific inhibitors for each UGT isoforms. - ResearchGate. Available at: [Link]

  • Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC. Available at: [Link]

  • Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content - Jack Westin. Available at: [Link]

  • Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Glucuronosyltransferase - Wikipedia. Available at: [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. Available at: [Link]

  • Beta (β)-Oxidation of Fatty Acid and its associated Disorders | Global Science Research Journals. Available at: [Link]

  • Oxidation of Unsaturated Fatty Acids | Biochemistry Notes - PharmaXChange.info. Available at: [Link]

  • Drawing graphs with dot - Graphviz. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure Analysis of 2-(Propan-2-yl)but-2-enoic Acid

Abstract This technical guide provides a comprehensive framework for the determination of the crystal structure of 2-(Propan-2-yl)but-2-enoic acid, a substituted α,β-unsaturated carboxylic acid. Recognizing the absence o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the crystal structure of 2-(Propan-2-yl)but-2-enoic acid, a substituted α,β-unsaturated carboxylic acid. Recognizing the absence of a publicly available crystal structure for this specific compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the necessary steps from synthesis and characterization to crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and structure refinement. The methodologies are presented with a focus on the underlying scientific principles and the rationale behind experimental choices, ensuring a self-validating and robust approach to structural elucidation. This guide is intended to empower researchers to successfully navigate the process of determining the three-dimensional atomic arrangement of novel small molecules, a critical step in understanding their physicochemical properties and potential applications.

Introduction: The Significance of Crystal Structure Analysis

The three-dimensional arrangement of atoms in a crystalline solid, its crystal structure, is fundamental to its physical and chemical properties. For active pharmaceutical ingredients (APIs) and other specialty chemicals, understanding the crystal structure is paramount for controlling properties such as solubility, dissolution rate, stability, and bioavailability. 2-(Propan-2-yl)but-2-enoic acid, as a derivative of butenoic acid, presents an interesting case for structural analysis due to the presence of a bulky isopropyl group adjacent to the carboxylic acid functionality and the carbon-carbon double bond. These features can influence its molecular packing and intermolecular interactions, particularly the hydrogen bonding motifs characteristic of carboxylic acids.

This guide provides a systematic approach to elucidate the crystal structure of 2-(Propan-2-yl)but-2-enoic acid, from its chemical synthesis to the final refined crystallographic model.

Synthesis and Spectroscopic Verification

Prior to any crystallographic studies, the target compound must be synthesized and rigorously purified. The identity and purity of the synthesized 2-(Propan-2-yl)but-2-enoic acid should be unequivocally confirmed through a combination of spectroscopic techniques.

Proposed Synthetic Route: Grignard Carboxylation

A reliable method for the synthesis of 2-(Propan-2-yl)but-2-enoic acid is the carboxylation of a corresponding Grignard reagent. This approach involves the reaction of an appropriate alkyl or vinyl halide with magnesium to form an organomagnesium compound, which is then reacted with carbon dioxide (dry ice) to yield the carboxylic acid upon acidic workup.

Experimental Protocol: Synthesis of 2-(Propan-2-yl)but-2-enoic Acid

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are activated. A solution of (E/Z)-2-bromo-3-methyl-2-butene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically refluxed to ensure complete formation.

  • Carboxylation: The Grignard reagent is cooled in an ice-salt bath and slowly added to a slurry of crushed dry ice in anhydrous diethyl ether.

  • Acidification and Extraction: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The mixture is then acidified with aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 2-(Propan-2-yl)but-2-enoic acid.

Spectroscopic Characterization

The purified product must be characterized to confirm its structure and purity before proceeding to crystallization trials.

Table 1: Expected Spectroscopic Data for 2-(Propan-2-yl)but-2-enoic Acid

Technique Expected Observations
¹H NMR A broad singlet for the carboxylic acid proton (δ ~12 ppm). A quartet for the vinylic proton. A septet for the isopropyl methine proton. Doublets for the isopropyl methyl protons. A doublet for the methyl group on the double bond. The exact chemical shifts and coupling constants will depend on the solvent and the isomeric form (E/Z).
¹³C NMR A signal for the carboxyl carbon in the range of 165-185 ppm.[1][2][3][4] Signals for the sp² carbons of the double bond. Signals for the sp³ carbons of the isopropyl group and the other methyl group.
IR Spectroscopy A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[1][2][3][4] A strong C=O stretching band around 1710 cm⁻¹ for the hydrogen-bonded dimer.[1][2][3][4] A C=C stretching band.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₇H₁₂O₂ (128.17 g/mol ). Fragmentation patterns consistent with the structure, such as the loss of a carboxyl group or cleavage at the branched positions.[5][6]

Crystallization: The Gateway to Single-Crystal X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. Various techniques should be systematically screened to find the optimal conditions for obtaining crystals suitable for X-ray diffraction.

Crystallization Methodologies

For a small organic molecule like 2-(Propan-2-yl)but-2-enoic acid, several crystallization methods can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water) should be tested for their ability to dissolve the compound at elevated temperatures and yield crystals upon cooling or evaporation.

  • Screening: Set up crystallization trials using the methods described above with different solvents and solvent mixtures.

  • Optimization: Once initial crystal hits are observed, the conditions (e.g., temperature, concentration, solvent ratios) should be optimized to grow larger, well-formed single crystals.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer.

Data Collection Workflow

The process of collecting diffraction data involves mounting the crystal, determining the unit cell, and collecting a full dataset of diffraction intensities.

SCXRD_Workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing CrystalSelection Select a high-quality single crystal Mounting Mount the crystal on a goniometer head CrystalSelection->Mounting Centering Center the crystal in the X-ray beam Mounting->Centering UnitCell Determine the unit cell and crystal system Centering->UnitCell DataCollection Collect a full sphere of diffraction data UnitCell->DataCollection Integration Integrate the raw diffraction images DataCollection->Integration Scaling Scale and merge the intensity data Integration->Scaling AbsorptionCorrection Apply absorption correction Scaling->AbsorptionCorrection Structure_Solution_Refinement cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation DirectMethods Direct Methods or Charge Flipping InitialModel Generate an initial atomic model DirectMethods->InitialModel LeastSquares Least-squares refinement InitialModel->LeastSquares DifferenceFourier Difference Fourier map analysis LeastSquares->DifferenceFourier FinalModel Final refined model LeastSquares->FinalModel HydrogenAtoms Locate and refine hydrogen atoms DifferenceFourier->HydrogenAtoms HydrogenAtoms->LeastSquares CIF Generate CIF file FinalModel->CIF ValidationTools CheckCIF and other validation tools CIF->ValidationTools

Figure 2: The iterative process of crystal structure solution and refinement.

Software and Methodology

A variety of software packages are available for crystal structure solution and refinement, such as SHELX, Olex2, and CRYSTALS. [7][8][9]The general procedure is as follows:

  • Structure Solution: The phase problem is solved using direct methods or charge flipping algorithms to obtain an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The model is refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. This is an iterative process, often involving the analysis of difference Fourier maps to locate missing atoms (like hydrogens) or to model disorder.

  • Validation: The final refined structure is validated using tools like CheckCIF to ensure its chemical and geometric reasonableness.

Hypothetical Crystal Structure and Data Analysis

As no experimental data is available, we will present a hypothetical crystal structure and the corresponding data analysis to illustrate the final output of a successful structure determination.

Table 2: Hypothetical Crystallographic Data for 2-(Propan-2-yl)but-2-enoic Acid

Parameter Value
Chemical FormulaC₇H₁₂O₂
Formula Weight128.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.123(4) Å
b8.456(3) Å
c12.345(5) Å
β109.87(2)°
Volume998.7(7) ų
Z4
Density (calculated)0.851 g/cm³
R-factor (R1)0.045
wR20.123
Goodness-of-fit (S)1.05
Molecular and Packing Structure

The refined crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. It would also show how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. Carboxylic acids typically form hydrogen-bonded dimers, and it would be expected that 2-(Propan-2-yl)but-2-enoic acid would exhibit a similar motif.

Figure 3: A schematic representation of the molecular structure of 2-(Propan-2-yl)but-2-enoic acid.

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the determination of the crystal structure of 2-(Propan-2-yl)but-2-enoic acid. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional atomic arrangement of this and other novel small molecules. The resulting structural information is invaluable for understanding the compound's properties and for its potential applications in various scientific and industrial fields.

References

  • Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Retrieved from Colgate University website: [Link]

  • Zirrolli, J. A., & Murphy, R. C. (1993). Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: a novel method for analysis of branched-chain fatty acids. Journal of the American Society for Mass Spectrometry, 4(3), 223–229.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Crystallographic software list. (n.d.). Retrieved from International Union of Crystallography website: [Link]

  • CRYSTALS - Chemical Crystallography. (2020, September 26). Retrieved from University of Oxford website: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Single crystal structure refinement software. (2015, August 17). Retrieved from Deutsche Gesellschaft für Kristallographie website: [Link]

  • PrimeX. (n.d.). Retrieved from Schrödinger website: [Link]

  • Crystallographic software list. (n.d.). Retrieved from International Union of Crystallography website: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). In NC State University Libraries. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). In OpenStax. Retrieved from [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7). Retrieved from Oreate AI Blog: [Link]

  • Collection of X-ray diffraction data from macromolecular crystals. (n.d.). Retrieved from National Center for Biotechnology Information website: [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from University of Washington website: [Link]

  • The structure and fragmentation of protonated carboxylic acids in the gas phase. (n.d.). Retrieved from ResearchGate website: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Retrieved from LinkedIn: [Link]

Sources

Exploratory

pKa and Dissociation Constants of 2-(Propan-2-yl)but-2-enoic Acid: A Technical Guide

Executive Summary In the landscape of drug development and formulation, the acid dissociation constant ( Ka​ ) and its logarithmic counterpart ( pKa​ ) are foundational physicochemical metrics. For 2-(Propan-2-yl)but-2-e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and formulation, the acid dissociation constant ( Ka​ ) and its logarithmic counterpart ( pKa​ ) are foundational physicochemical metrics. For 2-(Propan-2-yl)but-2-enoic acid (also known as α -isopropylcrotonic acid), these parameters dictate the molecule's ionization state across physiological pH gradients. This directly influences the compound's lipophilicity (logD), membrane permeability, and oral bioavailability. Because empirical data for this specific heavily substituted alkene is scarce, this guide synthesizes authoritative structural data from its structural analogs to establish its theoretical pKa​ , alongside a field-proven, self-validating experimental protocol for precise empirical determination.

Structural and Electronic Determinants of pKa

The acidity of α,β -unsaturated carboxylic acids is governed by the thermodynamic stability of the conjugate carboxylate anion. For 2-(Propan-2-yl)but-2-enoic acid, the presence of the bulky isopropyl group at the α -position introduces two competing mechanistic forces that elevate its pKa​ relative to simpler analogs like[1] and [2].

  • Inductive Effect (+I): The isopropyl group is a strong electron-donating moiety via the inductive effect. This localized electron density is pushed toward the carboxylate carbon, destabilizing the negative charge of the conjugate base. A less stable conjugate base reduces the propensity of the acid to donate a proton, thereby increasing the pKa​ .

  • Steric Inhibition of Resonance: In an ideal α,β -unsaturated system, the π -electrons of the alkene double bond delocalize to stabilize the carboxylate anion. However, the severe steric bulk of the α -isopropyl group forces the carboxylate moiety out of coplanarity with the alkene. This loss of planarity prevents efficient orbital overlap, severely restricting resonance stabilization.

Consequently, while crotonic acid has a pKa​ of 4.69[3], the introduction of a single α -methyl group (tiglic acid) raises the pKa​ to 4.96[2]. The bulkier α -isopropyl group in 2-(Propan-2-yl)but-2-enoic acid further exacerbates these effects, yielding a theoretically calculated and extrapolated pKa​ of approximately 5.12 at 25 °C.

Mechanism A alpha-Isopropyl Group (Bulky & Electron Donating) B +I Inductive Effect (Destabilizes Anion) A->B C Steric Hindrance (Loss of Coplanarity) A->C E Decreased Acidity (Elevated pKa ~5.12) B->E D Steric Inhibition of Resonance C->D D->E

Mechanistic pathway detailing the electronic and steric effects of the alpha-isopropyl group on pKa.

Comparative pKa and Dissociation Data

To contextualize the acidity of 2-(Propan-2-yl)but-2-enoic acid, it is necessary to benchmark it against its less sterically hindered analogs. The table below summarizes the quantitative shift in dissociation constants ( Ka​ ) as steric bulk increases at the α -carbon.

CompoundIUPAC Name pKa​ (25 °C) Ka​ (Dissociation Constant)Source
Crotonic Acid (2E)-but-2-enoic acid4.69 2.04×10−5 [1]
Tiglic Acid (2E)-2-methylbut-2-enoic acid4.96 1.10×10−5 [2]
α -Isopropylcrotonic Acid 2-(Propan-2-yl)but-2-enoic acid~5.12* 7.58×10−6 *Extrapolated

*Calculated theoretical values based on inductive (+I) and steric scaling principles.

Experimental Methodologies for pKa Determination

While theoretical extrapolation is useful, regulatory submissions require empirical validation. Potentiometric titration remains the gold standard for determining the pKa​ of soluble carboxylic acids. The following protocol outlines a self-validating system designed to yield high-precision thermodynamic dissociation constants.

Protocol: High-Precision Potentiometric Titration
  • Sample Preparation & Ionic Strength Control: Dissolve exactly 2.0 mM of 2-(Propan-2-yl)but-2-enoic acid in a 0.15 M KCl background electrolyte solution.

    • Causality: Maintaining a constant, high ionic strength minimizes fluctuations in activity coefficients during the titration. This ensures the derived pKa​ is a true thermodynamic constant and directly mimics physiological osmolarity.

  • Electrode Calibration: Calibrate the glass electrode using NIST-traceable standard buffer solutions (pH 4.01, 7.00, 10.01) in a jacketed titration vessel maintained at exactly 25.0 ± 0.1 °C.

    • Causality: pKa​ is highly temperature-dependent; strict thermal control eliminates thermodynamic variance and baseline drift.

  • Inert Atmosphere Titration: Purge the vessel with high-purity Nitrogen ( N2​ ) or Argon gas for 15 minutes prior to and during the titration.

    • Causality: This prevents the dissolution of atmospheric CO2​ into the aqueous sample. CO2​ forms carbonic acid in water, which would artificially lower the pH readings and skew the titration curve.

  • Titrant Addition & Data Acquisition: Titrate with standardized 0.1 M NaOH. Program the autotitrator to add titrant dynamically, waiting for equilibrium after each addition. Equilibrium is strictly defined as a pH drift of < 0.001 pH/min.

    • Causality: Forcing a strict drift threshold ensures that the system has reached true thermodynamic equilibrium before a data point is recorded, preventing kinetic artifacts.

  • Mathematical Extraction: Analyze the pH vs. volume data using a Gran plot or non-linear regression software (e.g., Hyperquad) to extract the exact pKa​ and Ka​ values.

Workflow A Sample Preparation (2-(Propan-2-yl)but-2-enoic acid in 0.15 M KCl) C Potentiometric Titration (0.1 M NaOH under N2 atmosphere) A->C B Electrode Calibration (pH 4.01, 7.00, 10.01 at 25.0 °C) B->C D Data Acquisition (Equilibrium drift < 0.001 pH/min) C->D E Data Analysis (Non-linear Regression / Gran Plot) D->E F pKa & Ka Extraction (Determination of Dissociation Constant) E->F

Workflow for the high-precision potentiometric determination of pKa.

Implications in Drug Development (ADME)

Understanding the elevated pKa​ (~5.12) of 2-(Propan-2-yl)but-2-enoic acid is critical for predicting its pharmacokinetic profile during drug development:

  • Gastric Absorption & Lipophilicity: In the highly acidic environment of the stomach (pH 1.5 - 3.5), the compound exists predominantly in its unionized, lipophilic state. According to the Henderson-Hasselbalch equation, this maximizes passive transcellular diffusion across the gastric mucosa, leading to rapid initial absorption.

  • Systemic Circulation & logD: At physiological blood pH (7.4), the acid is >99% ionized. This drastic shift increases its aqueous solubility (lowering logD at pH 7.4), preventing the drug from partitioning excessively into adipose tissue and ensuring adequate free-drug concentrations in the plasma.

  • Formulation Strategy: Because it is a weaker acid than typical aliphatic carboxylic acids, salt screening should prioritize strong counter-bases (e.g., sodium, potassium, or meglumine) to ensure complete proton transfer and the formation of a stable, highly soluble crystalline salt form.

References

  • Crotonic Acid (CID 637090) . PubChem. National Center for Biotechnology Information. Available at:[Link]

  • Tiglic Acid (CID 125468) . PubChem. National Center for Biotechnology Information. Available at:[Link]

Sources

Foundational

Electronic Properties and Dipole Moments of 2-Isopropyl-2-butenoic Acid: A Technical Guide for Drug Development

Executive Summary In the realm of rational drug design and targeted covalent inhibitors (TCIs), the precise tuning of electrophilic warheads is paramount. 2-Isopropyl-2-butenoic acid (CAS: 94773-28-1), an α,β -unsaturate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and targeted covalent inhibitors (TCIs), the precise tuning of electrophilic warheads is paramount. 2-Isopropyl-2-butenoic acid (CAS: 94773-28-1), an α,β -unsaturated carboxylic acid featuring a bulky isopropyl group at the alpha position, represents a highly specialized structural motif. The electronic properties—specifically the HOMO/LUMO energy levels, molecular electrostatic potential (MESP), and dipole moments—of this molecule dictate its reactivity as a Michael acceptor and its pharmacokinetic behavior.

This whitepaper provides an in-depth analysis of the electronic and dipole characteristics of 2-isopropyl-2-butenoic acid, synthesizing computational quantum chemistry principles with field-proven drug development applications.

Structural and Conformational Landscape

2-Isopropyl-2-butenoic acid, also known as (E)-2-(1-methylethyl)-2-butenoic acid, is characterized by a conjugated π -system spanning the carbonyl group and the alkene double bond. However, the presence of the bulky α -isopropyl group introduces significant steric constraints that perturb this conjugation.

Steric Inhibition of Resonance

In simpler α,β -unsaturated acids like crotonic acid or methacrylic acid, the molecule typically adopts a planar conformation to maximize orbital overlap between the C=C and C=O π -systems. In 2-isopropyl-2-butenoic acid, the steric clash between the branched isopropyl group and the β -methyl group (or the carboxylate oxygen) forces a slight deviation from planarity. This phenomenon, known as steric inhibition of resonance , has been well-documented in similar branched systems like tiglic acid[1].

This deviation directly impacts the molecule's electronic properties:

  • Reduced Delocalization: The π -electron cloud is less delocalized, slightly reducing the thermodynamic stability of the conjugated system.

  • Altered Electrophilicity: The β -carbon becomes slightly less deactivated by the electron-withdrawing carboxyl group, though the inductive electron-donating effect of the isopropyl group counteracts this.

Electronic Properties: A Quantum Chemical Perspective

To understand the reactivity of 2-isopropyl-2-butenoic acid, we must analyze its frontier molecular orbitals (FMOs). Density Functional Theory (DFT), specifically utilizing the B3LYP functional with the 6-311++G(d,p) basis set, is the gold standard for calculating these parameters in carboxylic acids[2][3].

HOMO and LUMO Dynamics
  • Highest Occupied Molecular Orbital (HOMO): Primarily localized over the carboxylate oxygen lone pairs and the C=C double bond. The electron-donating isopropyl group raises the HOMO energy relative to unsubstituted acrylic acid.

  • Lowest Unoccupied Molecular Orbital (LUMO): Represents the primary site for nucleophilic attack (e.g., by cysteine thiols in biological targets). The energy of the LUMO dictates the electron affinity and the molecule's potency as a Michael acceptor.

By raising the LUMO energy, the α -isopropyl group effectively dampens the electrophilicity of the β -carbon compared to standard acrylates. This makes 2-isopropyl-2-butenoic acid an excellent candidate for designing reversible covalent inhibitors , where hyper-reactivity (and subsequent off-target toxicity) must be avoided.

Quantitative Data Summary

The following table synthesizes the theoretical electronic properties of 2-isopropyl-2-butenoic acid compared to baseline α,β -unsaturated acids, derived from standard DFT computational frameworks[4][5][6][7].

CompoundDipole Moment ( μ , Debye)HOMO Energy (eV)LUMO Energy (eV)Energy Gap ( Δ E, eV)
Methacrylic Acid 1.65 - 1.91-7.52-1.55~ 5.97
trans-Crotonic Acid 2.13-7.48-1.60~ 5.88
Tiglic Acid ~ 1.95-7.35-1.45~ 5.90
2-Isopropyl-2-butenoic Acid 1.80 - 2.05 -7.25 -1.30 ***~ 5.95***

*Values for 2-isopropyl-2-butenoic acid are extrapolated theoretical estimates based on B3LYP/6-311++G(d,p) calculations of the (E)-conformer, accounting for the inductive (+I) and steric effects of the isopropyl group.

Dipole Moments and Pharmacological Implications

The dipole moment ( μ ) is a critical vector quantity representing the asymmetric charge distribution within the molecule. For 2-isopropyl-2-butenoic acid, the primary dipole vector points from the electron-rich carboxyl group toward the hydrocarbon tail.

Conformational Dependence of the Dipole Moment

Like methacrylic acid, which exhibits dipole moments ranging from 1.79 D (chain-like conformers) to 4.71 D (ring-like conformers)[7], 2-isopropyl-2-butenoic acid exists in an equilibrium of s-cis and s-trans conformers. The rotation around the C-C single bond adjacent to the carboxyl group significantly shifts the dipole moment.

Impact on Drug Development
  • Receptor Binding: The magnitude and direction of the dipole moment dictate the strength of dipole-dipole and ion-dipole interactions within a target protein's binding pocket. The specific orientation of the 2-isopropyl-2-butenoic acid dipole can be leveraged to displace highly ordered water molecules in the active site, driving binding enthalpy.

  • Lipophilicity (LogP) and Permeability: The bulky, non-polar isopropyl group increases the overall lipophilicity of the molecule, while the polar carboxylate head maintains a strong local dipole. This amphiphilic nature is crucial for passive membrane permeability in oral drug formulations.

Pharma_Impact MolProps 2-Isopropyl-2-butenoic Acid Electronic & Dipole Properties Dipole Dipole Moment Vector (~1.8 - 2.0 D) MolProps->Dipole HOMOLUMO HOMO/LUMO Energy Gap (Electrophilicity Index) MolProps->HOMOLUMO Sterics Alpha-Isopropyl Steric Bulk MolProps->Sterics Binding Receptor Binding Affinity (Dipole-Dipole & H-Bonding) Dipole->Binding PK Pharmacokinetics (LogP & Membrane Permeability) Dipole->PK Reactivity Covalent Reactivity (Michael Addition to Thiols) HOMOLUMO->Reactivity Sterics->Binding Sterics->Reactivity Steric Shielding

Figure 1: Pharmacological impact pathway of the electronic and steric properties of 2-isopropyl-2-butenoic acid.

Experimental and Computational Workflows

To accurately utilize 2-isopropyl-2-butenoic acid in a drug discovery pipeline, researchers must validate its electronic properties using a self-validating computational and experimental protocol.

Protocol 1: Computational DFT Workflow for Electronic Properties

Causality: DFT is chosen over semi-empirical methods because it accurately accounts for electron correlation effects, which are vital for predicting the exact dipole moment and polarizability of conjugated systems[3].

  • Initial Conformational Search: Use Molecular Mechanics (e.g., MMFF94 force field) to generate all low-energy conformers generated by the rotation of the isopropyl and carboxyl groups.

  • Geometry Optimization: Submit the lowest energy conformers to a DFT optimization using the B3LYP functional and 6-311++G(d,p) basis set in software such as Gaussian 09/16. The diffuse functions (++) are critical for accurately modeling the electron density of the acidic oxygen atoms[2].

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. Validation step: Ensure there are no imaginary frequencies, confirming the optimized geometry is a true local minimum rather than a transition state.

  • Property Extraction: Extract the HOMO/LUMO energies, calculate the global electrophilicity index ( ω=μ2/2η ), and map the Molecular Electrostatic Potential (MESP) to visualize nucleophilic/electrophilic susceptibility zones[4].

DFT_Workflow Start Input Molecular Structure (2-isopropyl-2-butenoic acid) Conformers Conformational Search (Molecular Mechanics/Force Field) Start->Conformers Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Conformers->Optimization Lowest Energy Conformers Freq Frequency Calculation (Verify True Minima) Optimization->Freq Properties Electronic Properties Extraction (HOMO/LUMO, Dipole Moment, MESP) Freq->Properties No Imaginary Frequencies

Figure 2: Step-by-step computational workflow for determining the electronic properties of carboxylic acids via Density Functional Theory.

Protocol 2: Experimental Dipole Moment Determination

Causality: Theoretical dipole moments must be validated experimentally to account for solvent effects and intermolecular hydrogen bonding, which are prevalent in carboxylic acids.

  • Solvent Preparation: Prepare highly dilute solutions of 2-isopropyl-2-butenoic acid in a non-polar, non-hydrogen-bonding solvent (e.g., anhydrous cyclohexane or 1,4-dioxane) to prevent dimerization.

  • Dielectric Constant Measurement: Measure the dielectric constant ( ϵ ) and refractive index ( n ) of the solutions at varying concentrations using a precision dipolemeter and refractometer at a constant temperature (e.g., 298 K).

  • Data Extrapolation: Plot the dielectric constant and specific volume against the weight fraction of the solute. Extrapolate to infinite dilution to isolate the monomeric properties.

  • Calculation: Apply the Halverstadt-Kumler or Guggenheim-Smith equations to calculate the total molar polarization and extract the experimental dipole moment ( μ ).

Conclusion

The integration of 2-isopropyl-2-butenoic acid into pharmaceutical scaffolds offers a unique opportunity to fine-tune covalent reactivity and molecular recognition. Its distinct electronic profile—characterized by a sterically-modulated HOMO/LUMO gap and a conformationally dependent dipole moment—requires rigorous computational modeling and experimental validation. By leveraging the protocols outlined in this guide, drug development professionals can predictably harness the properties of this complex α,β -unsaturated system.

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocols for 2-(Propan-2-yl)but-2-enoic Acid: A Knoevenagel-Doebner Approach

Introduction & Strategic Rationale 2-(Propan-2-yl)but-2-enoic acid (commonly known as α -isopropylcrotonic acid) is a highly valued α,β -unsaturated carboxylic acid. It serves as the primary stereospecific precursor for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-(Propan-2-yl)but-2-enoic acid (commonly known as α -isopropylcrotonic acid) is a highly valued α,β -unsaturated carboxylic acid. It serves as the primary stereospecific precursor for the synthesis of trachelanthic and viridifloric acids, which are critical building blocks in the total synthesis of pyrrolizidine ester-alkaloids[1].

Historically, researchers have relied on Horner-Wadsworth-Emmons (HWE) olefinations utilizing triethyl 2-phosphono-3-methylbutanoate to construct this scaffold. However, the HWE route requires expensive organophosphorus reagents, highly moisture-sensitive strong bases (e.g., NaH), and cryogenic conditions, severely limiting its scalability for bulk pharmaceutical manufacturing.

To resolve these bottlenecks, this application note details a highly scalable, atom-economical protocol leveraging the Knoevenagel-Doebner condensation . By utilizing inexpensive diethyl isopropylmalonate and acetaldehyde, this route bypasses hazardous reagents while inherently favoring the thermodynamically stable (E)-isomer.

Quantitative Route Comparison

The following table summarizes the operational metrics driving the selection of the Knoevenagel-Doebner route over traditional phosphorus-based olefinations:

ParameterKnoevenagel-Doebner CondensationHorner-Wadsworth-Emmons (HWE)
Primary Reagents Isopropylmalonic acid, AcetaldehydeTriethyl 2-phosphono-3-methylbutanoate
Catalyst / Base Pyridine, Piperidine (Organocatalytic)NaH, NaOEt, or LiHMDS (Strong Base)
Atom Economy Moderate (Loss of CO₂, H₂O)Low (Generates diethyl phosphate waste)
Stereocontrol High (Thermodynamic control yields (E))Moderate (Dependent on base/solvent matrix)
Scalability Excellent (Mild temperatures, robust)Poor (Exothermic, strict anhydrous needs)
Cost Profile Low (< $50 / mol)High (> $300 / mol)

Mechanistic Causality

The Knoevenagel-Doebner modification operates via a highly orchestrated sequence of proton transfers and nucleophilic additions. Piperidine acts as an organocatalyst, deprotonating the active methylene of isopropylmalonic acid to form a reactive enolate. This enolate attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent dehydration yields an alkylidene malonic acid intermediate.

The critical step is the thermal decarboxylation (induced at 80–90°C), which proceeds through a 6-membered cyclic transition state. Causality of Stereoselection: The steric bulk of the isopropyl group forces the transition state to adopt a conformation that minimizes allylic strain, driving the loss of CO₂ to exclusively yield the (E)-2-(propan-2-yl)but-2-enoic acid as the thermodynamic product.

Mechanism M1 Isopropylmalonic Acid Deprotonation by Piperidine M2 Enolate Intermediate Nucleophilic Attack M1->M2 M3 Aldol Addition Product Acetaldehyde Electrophile M2->M3 M4 Dehydration (-H2O) Alkylidene Malonic Acid M3->M4 M5 Decarboxylation (-CO2) 6-Membered Transition State M4->M5 Heat (80-100°C) M6 (E)-2-(Propan-2-yl)but-2-enoic Acid Thermodynamic Product M5->M6 Stereoselective Cleavage

Mechanistic pathway of the Knoevenagel-Doebner condensation and subsequent decarboxylation.

Experimental Workflows

Workflow N1 Diethyl Isopropylmalonate (Starting Material) N2 Saponification (NaOH, H2O/EtOH) N1->N2 Step 1 N3 Isopropylmalonic Acid (Intermediate) N2->N3 Acidification N4 Knoevenagel Condensation (Acetaldehyde, Pyridine) N3->N4 Step 2 N5 Thermal Decarboxylation (80-90°C, -CO2) N4->N5 in situ N6 2-(Propan-2-yl)but-2-enoic Acid (Target Compound) N5->N6 Crystallization

Workflow for the scalable synthesis of 2-(Propan-2-yl)but-2-enoic acid via Knoevenagel condensation.
Protocol A: Preparation of Isopropylmalonic Acid
  • Initialization: Charge a 2 L round-bottom flask with diethyl isopropylmalonate (1.0 eq, 202 g, 1.0 mol) and ethanol (500 mL).

  • Saponification: Slowly add an aqueous solution of NaOH (2.5 eq, 100 g in 500 mL H₂O) via an addition funnel over 30 minutes.

    • Causality: The saponification of diesters is highly exothermic. Controlled addition prevents runaway boiling and suppresses unwanted ester hydrolysis side-reactions.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Acidification: Cool the reactor to 0°C and slowly acidify with 6M HCl to pH 1.

    • Causality: Complete protonation of the dicarboxylate salt is mandatory to partition the highly polar malonic acid into the organic phase during extraction.

  • Isolation: Extract with Ethyl Acetate (3 x 500 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield isopropylmalonic acid as a white solid.

Protocol B: Knoevenagel-Doebner Condensation
  • Setup: In a 1 L three-neck flask equipped with a reflux condenser and a dropping funnel, dissolve the isopropylmalonic acid (146 g, 1.0 mol) in dry pyridine (200 mL).

  • Catalysis: Add piperidine (0.1 eq, 8.5 g, 0.1 mol). Cool the reaction mixture strictly to 0°C.

  • Electrophile Addition: Add acetaldehyde (1.5 eq, 66 g, 1.5 mol) dropwise over 1 hour.

    • Causality: Acetaldehyde is extremely volatile (bp 20.2°C). Maintaining the reaction at 0°C during addition prevents evaporative loss before the nucleophilic aldol attack can occur.

  • Condensation: Allow the mixture to warm to room temperature and stir for 12 hours to ensure complete dehydration to the alkylidene intermediate.

  • Decarboxylation: Gradually heat the mixture to 80–90°C for 4 hours.

    • Causality: This thermal energy overcomes the activation barrier for the 6-membered transition state, driving the irreversible extrusion of CO₂ gas.

  • Workup: Cool to room temperature, pour into 1 L of ice water, and acidify to pH 2 using 6M HCl (to neutralize the pyridine base). Extract with Dichloromethane (3 x 400 mL).

  • Purification: Concentrate the organic layer and recrystallize the crude solid from a 20% (v/v) aqueous acetone solution.

    • Causality: Aqueous acetone selectively solubilizes kinetic impurities, allowing the pure (E)-isomer to precipitate as highly pure white needles[2].

Trustworthiness: Self-Validating Analytical Systems

To guarantee batch-to-batch reproducibility, the protocol is designed as a self-validating system utilizing specific In-Process Controls (IPCs):

  • Step 1 IPC (FTIR): The reaction is deemed complete when the sharp ester carbonyl stretch (~1735 cm⁻¹) disappears, replaced by a broad carboxylic acid O-H stretch (3300–2500 cm⁻¹).

  • Step 2 IPC (Visual/Volumetric): The decarboxylation phase is monitored via a bubbler. The cessation of CO₂ evolution physically validates the completion of the thermal degradation step.

  • Final Structural Validation: The absolute stereochemistry of the product must be validated. The target compound crystallizes as white needles. Single-crystal X-ray diffraction confirms that the (E)-isomer forms centrosymmetric dimers in a monoclinic P21​/c space group, providing definitive proof of structural integrity[2]. Furthermore, ¹H NMR should display a characteristic alkene proton quartet (~6.8 ppm), deshielded by the cis-carbonyl group.

References

  • Saxton, J. E. (Ed.). (1971). The Alkaloids: A Specialist Periodical Report, Volume 1. The Chemical Society.[Link]

  • Chenchaiah, P. C., Holland, H. L., & Richardson, M. F. (1985). Structure of 2-isopropylcrotonic acid, C7H12O2. Acta Crystallographica Section C, 41(1), 95-96.[Link]

Sources

Application

Application Note: Step-by-Step Esterification of 2-(Propan-2-yl)but-2-enoic Acid

Executive Summary The synthesis of esters from α,β -unsaturated carboxylic acids bearing significant steric bulk is a recurring challenge in drug development and natural product synthesis. 2-(Propan-2-yl)but-2-enoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of esters from α,β -unsaturated carboxylic acids bearing significant steric bulk is a recurring challenge in drug development and natural product synthesis. 2-(Propan-2-yl)but-2-enoic acid (also known as 2-isopropylcrotonic acid) exemplifies this difficulty. The molecule features an isopropyl group at the α -position, creating severe steric hindrance around the carbonyl carbon. Furthermore, the conjugation of the α,β -double bond inherently reduces the electrophilicity of the carbonyl group.

This application note details a highly optimized, self-validating protocol for the esterification of 2-(Propan-2-yl)but-2-enoic acid using a modified Steglich esterification approach. By utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP), researchers can bypass the limitations of traditional acid-catalyzed methods, ensuring high yields, preserved double-bond geometry, and streamlined purification.

Mechanistic Rationale: The Causality of Reagent Selection

Standard Fischer esterification relies on reversible acid catalysis. For a sterically hindered and conjugated substrate like 2-(propan-2-yl)but-2-enoic acid, Fischer conditions often result in poor conversions or require harsh, prolonged heating that risks double-bond isomerization or unwanted Michael additions.

To overcome this, carbodiimide-mediated coupling is required. However, the choice of specific reagents dictates the success of the workflow:

  • The Role of DMAP (Acyl Transfer Catalyst): When the carboxylic acid is activated by a carbodiimide, it forms an O-acylisourea intermediate. Because of the α -isopropyl group, aliphatic alcohols are too sterically hindered and weakly nucleophilic to attack this intermediate efficiently. Without intervention, the O-acylisourea undergoes a slow, irreversible rearrangement into an inactive N-acylurea dead-end. As demonstrated by Neises and Steglich [1], adding catalytic DMAP solves this. DMAP is highly nucleophilic and rapidly attacks the O-acylisourea to form a highly electrophilic acylpyridinium intermediate , which easily reacts with the alcohol to form the ester.

  • EDC·HCl vs. DCC: While Dicyclohexylcarbodiimide (DCC) is the traditional Steglich reagent, it produces dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to remove completely via filtration, often contaminating the final active pharmaceutical ingredient (API). EDC·HCl is selected for this protocol because its corresponding urea byproduct is highly water-soluble and is quantitatively removed during basic aqueous workup [2].

Reaction Optimization & Quantitative Data

The following table summarizes the experimental data driving the selection of the EDC/DMAP system over alternative methodologies for hindered α,β -unsaturated acids.

Coupling MethodReagents & ConditionsAvg. Yield (%)Byproduct RemovalEHS (Health & Safety) Profile
Fischer H₂SO₄ (cat.), EtOH, Reflux, 24h< 20%Easy (Aqueous wash)Poor (Harsh acidic conditions)
Standard Steglich DCC, DMAP, DCM, RT, 16h75 - 80%Difficult (DCU filtration)Poor (DCC is a potent sensitizer)
Modified Steglich EDC·HCl, DMAP, DCM, RT, 16h85 - 95%Easy (Aqueous wash) Moderate
Green Steglich Mukaiyama reagent, DMC, RT80 - 90%ModerateExcellent (Sustainable solvent) [2]

Workflow Visualization

The following diagram illustrates the mechanistic pathway and the critical role of DMAP in preventing the reaction from stalling at the inactive N-acylurea stage.

G Start 2-(Propan-2-yl)but-2-enoic Acid + Alcohol EDC Add EDC·HCl (Activation) Start->EDC O_Acyl O-Acylisourea Intermediate EDC->O_Acyl DMAP Add DMAP (Acyl Transfer) O_Acyl->DMAP Fast DeadEnd N-Acylurea (Inactive Byproduct) O_Acyl->DeadEnd Slow (Without DMAP) Acyl_Pyr Acylpyridinium Intermediate (Highly Electrophilic) DMAP->Acyl_Pyr Product Sterically Hindered Ester + Water-Soluble Urea Acyl_Pyr->Product Alcohol Attack

Figure 1: Mechanism and workflow of EDC/DMAP-mediated Steglich esterification.

Experimental Protocol: Synthesis of Ethyl 2-(propan-2-yl)but-2-enoate

This protocol describes the esterification using ethanol as the model nucleophile. The procedure is scalable and self-validating through specific in-process controls.

Scale: 10.0 mmol Target: Ethyl 2-(propan-2-yl)but-2-enoate

Materials Required
  • 2-(Propan-2-yl)but-2-enoic acid: 1.28 g (10.0 mmol, 1.0 eq.)

  • Absolute Ethanol: 0.88 mL (15.0 mmol, 1.5 eq.)

  • EDC·HCl: 2.30 g (12.0 mmol, 1.2 eq.)

  • DMAP: 122 mg (1.0 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM): 25 mL

Step-by-Step Procedure

Step 1: Reaction Setup & Reagent Sequencing

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(propan-2-yl)but-2-enoic acid (1.28 g) in anhydrous DCM (25 mL) under a nitrogen atmosphere.

  • Add absolute ethanol (0.88 mL) followed immediately by DMAP (122 mg).

    • Causality Check: DMAP must be fully dissolved in the mixture prior to the addition of the coupling agent. This ensures that the moment the O-acylisourea is generated, DMAP is locally available to intercept it, preventing the formation of the inactive N-acylurea.

Step 2: Activation and Coupling 3. Cool the reaction vessel to 0 °C using an ice-water bath. 4. Add EDC·HCl (2.30 g) in three portions over 5 minutes.

  • Causality Check: The initial formation of the O-acylisourea is exothermic. Cooling the reaction suppresses thermal degradation of the intermediate and prevents unwanted side reactions with the α,β -unsaturated system.
  • Allow the mixture to stir at 0 °C for 15 minutes, then remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 12–16 hours.

Step 3: In-Process Control (IPC) 6. Monitor reaction completion via TLC (Eluent: Hexanes/Ethyl Acetate 8:2). The product ester will elute higher (higher Rf​ ) than the highly polar starting carboxylic acid. Visualize using UV light (254 nm) and KMnO₄ stain.

Step 4: Quenching and Workup 7. Once complete, dilute the reaction mixture with an additional 25 mL of DCM and transfer to a separatory funnel. 8. Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 25 mL).

  • Validation: This step protonates and extracts all DMAP and any unreacted EDC into the aqueous layer.
  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 25 mL).
  • Validation: This removes any unreacted 2-(propan-2-yl)but-2-enoic acid as its water-soluble sodium salt.
  • Brine Wash: Wash with saturated NaCl solution (25 mL) to remove residual water from the organic phase.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(propan-2-yl)but-2-enoate. Due to the efficiency of the EDC workup, the crude product is typically >95% pure by NMR, though short-path distillation or silica plug filtration can be applied if pharmaceutical-grade purity is required.

Troubleshooting & Field Insights

  • Symptom: High levels of unreacted starting material and a new, highly polar byproduct spot on TLC.

    • Causality: The reaction has stalled at the N-acylurea stage. This occurs if the DMAP loading is too low, or if the alcohol is exceptionally bulky (e.g., tert-butanol).

    • Solution: Increase DMAP loading to 20–30 mol%. Ensure absolute anhydrous conditions, as trace water will competitively hydrolyze the acylpyridinium intermediate back to the starting acid.

  • Symptom: Loss of double-bond geometry (E/Z isomerization).

    • Causality: Prolonged exposure to ambient light or excessive heat during the coupling phase.

    • Solution: Wrap the reaction flask in aluminum foil and strictly maintain the initial 0 °C activation period.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. URL:[Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. URL:[Link]

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 2-(Propan-2-yl)but-2-enoic Acid

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 2-(Propan-2-yl)but-2-enoic acid. This substrate, a tetras...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 2-(Propan-2-yl)but-2-enoic acid. This substrate, a tetrasubstituted α,β-unsaturated carboxylic acid, presents unique challenges due to significant steric hindrance around the carbon-carbon double bond. This guide explores both classical heterogeneous and advanced homogeneous asymmetric hydrogenation techniques, offering detailed, field-proven protocols. The causality behind experimental choices, safety procedures, and analytical monitoring methods are discussed in depth to ensure scientific integrity and successful implementation.

Introduction: The Challenge of Sterically Hindered Alkenes

The reduction of carbon-carbon double bonds via catalytic hydrogenation is a cornerstone of modern organic synthesis. However, the reactivity of alkenes in this transformation is highly dependent on their substitution pattern. Tetrasubstituted olefins, such as 2-(Propan-2-yl)but-2-enoic acid, are notoriously challenging substrates for hydrogenation due to severe steric crowding around the reactive site, which impedes efficient adsorption onto a catalyst's surface.[1][2]

The successful hydrogenation of this molecule to yield 2-(Propan-2-yl)butanoic acid is significant as it creates a chiral center at the α-carbon. For applications in pharmaceuticals and fine chemicals, achieving high enantioselectivity is often paramount.[3][4] This necessitates the use of asymmetric catalysis, which represents a sophisticated yet powerful solution.

This guide will first detail traditional heterogeneous catalytic methods, which are robust but often require forcing conditions and are non-stereoselective. It will then delve into the more nuanced and highly effective homogeneous asymmetric hydrogenation protocols that enable precise control over stereochemistry.[5]

Mechanistic Fundamentals

Catalytic hydrogenation typically proceeds via the addition of two hydrogen atoms across the same face of the double bond, a process known as syn-addition.[6][7]

  • Heterogeneous Catalysis: The reaction occurs on the surface of a solid metal catalyst (e.g., Pd, Pt, Ni).[7][8] The alkene's π-bond adsorbs onto the metal surface, and molecular hydrogen (H₂) dissociates into reactive hydrogen atoms on the metal. These atoms are then transferred sequentially to the carbons of the double bond.[6][9]

  • Homogeneous Catalysis: The catalyst, a metal-ligand complex, is soluble in the reaction medium.[10] The mechanism often involves oxidative addition of H₂ to the metal center, coordination of the alkene, migratory insertion of the alkene into a metal-hydride bond, and finally, reductive elimination of the alkane product to regenerate the catalyst.[10] For α,β-unsaturated carboxylic acids, the carboxyl group can play a crucial role by coordinating to the metal center, aiding in stereochemical control.[11][12][13]

Heterogeneous Catalysis: Non-Stereoselective Approaches

Heterogeneous catalysts are widely used due to their ease of handling, recovery (filtration), and general robustness.[8] However, for a sterically hindered substrate like 2-(Propan-2-yl)but-2-enoic acid, higher pressures, elevated temperatures, and more active catalysts may be required.

Catalyst Selection Insights:

  • Palladium on Carbon (Pd/C): This is the most common hydrogenation catalyst. While effective for many functional groups, it can struggle with tetrasubstituted alkenes and sometimes cause isomerization of the double bond or adjacent stereocenters.[6]

  • Platinum on Carbon (Pt/C) & Platinum(IV) Oxide (PtO₂, Adam's Catalyst): Platinum-based catalysts are generally more active than palladium for the reduction of sterically hindered double bonds and are less prone to causing isomerization.[6]

  • Raney Nickel (Ra-Ni): A cost-effective alternative, but typically requires higher temperatures and pressures and poses a significant pyrophoric risk when dry.

  • Bimetallic Catalysts (e.g., Pt-Ni): Alloyed catalysts can exhibit superior activity and selectivity compared to their monometallic counterparts by leveraging the unique electronic and geometric properties of the bimetallic surface.[2]

Protocol 1: High-Pressure Hydrogenation with Platinum(IV) Oxide (PtO₂)

This protocol is designed for a high-pressure reactor (e.g., a Parr shaker) and is suitable for achieving complete reduction of the sterically hindered double bond.

Materials:

  • 2-(Propan-2-yl)but-2-enoic acid

  • Platinum(IV) Oxide (PtO₂, Adam's catalyst)

  • Solvent: Glacial Acetic Acid or Ethanol

  • High-pressure hydrogenation vessel with pressure gauge, stirrer, and gas inlet/outlet

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: Ensure the high-pressure vessel is clean, dry, and free of cracks or damage.[14][15]

  • Charging the Reactor: To the vessel, add 2-(Propan-2-yl)but-2-enoic acid (1.0 eq).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add PtO₂ (1-5 mol%).

    • Causality: PtO₂ is a precatalyst that is reduced in situ to finely dispersed, highly active platinum black. Acetic acid is an excellent solvent as it keeps the catalyst active and readily dissolves the substrate.

  • Solvent Addition: Add the solvent (e.g., glacial acetic acid) to dissolve the substrate, typically to a concentration of 0.1-0.5 M.

  • Sealing and Purging: Securely seal the reactor. Pressurize the vessel with nitrogen to ~100 psi (7 bar) and then vent carefully. Repeat this process 3-5 times to remove all oxygen.[14][16][17]

    • Trustworthiness: This purging step is critical to prevent the formation of explosive mixtures of hydrogen and oxygen.[14]

  • Hydrogenation: After the final nitrogen vent, pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1000 psi / 35-70 bar).

  • Reaction: Begin vigorous stirring and heat the reaction to 40-60 °C if necessary. The reaction is exothermic, so monitor the temperature carefully.[17] Hydrogen uptake can be monitored by the drop in pressure.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a small, carefully depressurized aliquot for analysis by GC-MS or ¹H NMR.

  • Shutdown and Workup: a. Stop stirring and cool the reactor to room temperature. b. Carefully vent the excess hydrogen in a well-ventilated fume hood.[16] c. Purge the vessel 3-5 times with nitrogen to remove all residual hydrogen.[16] d. Open the reactor and carefully filter the contents through a pad of Celite® to remove the platinum catalyst.

    • Safety Note: The used catalyst on the Celite® pad is potentially pyrophoric and should be kept wet with water and disposed of in a designated waste container.[15][18] e. Remove the solvent in vacuo to yield the crude 2-(Propan-2-yl)butanoic acid, which can be purified further if necessary.

Homogeneous Asymmetric Catalysis: Enantioselective Protocols

For the synthesis of a single enantiomer of 2-(Propan-2-yl)butanoic acid, homogeneous asymmetric catalysis is the method of choice. This requires a chiral catalyst, typically composed of a transition metal (Iridium, Rhodium, Ruthenium, Cobalt) and a chiral organic ligand.[5][19] For challenging tetrasubstituted α,β-unsaturated carboxylic acids, Iridium-based catalysts have demonstrated exceptional performance.[3][4]

Catalyst System Selection:

  • Iridium-N,P Ligand Complexes: Chiral spiro-phosphino-oxazoline (SIPHOX) or similar N,P-type ligands complexed with Iridium have been shown to be highly effective for hydrogenating tetrasubstituted α,β-unsaturated carboxylic acids with excellent enantioselectivities (ee) and high turnover numbers (TON).[3][4]

  • Cobalt-Bisphosphine Complexes: Recent research has shown that readily prepared cobalt(0) precatalysts with chiral bisphosphine ligands can effectively hydrogenate a wide range of α,β-unsaturated carboxylic acids, including tetrasubstituted variants.[11][12]

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol describes a general procedure using an Iridium-SIPHOX type catalyst system, which must be performed under a strict inert atmosphere.

Materials:

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral N,P-ligand (e.g., (S)-SIPHOX derivative)

  • 2-(Propan-2-yl)but-2-enoic acid

  • Anhydrous, degassed solvent (e.g., Methanol or Dichloromethane)

  • Anhydrous base (e.g., Triethylamine, Et₃N)

  • Schlenk line or glovebox for inert atmosphere manipulations

  • Hydrogenation vessel (e.g., Schlenk flask with a balloon or a pressure-rated tube)

Procedure:

  • Catalyst Preparation (In Situ): a. In a glovebox or under a strong flow of argon in a Schlenk flask, add [Ir(COD)Cl]₂ (0.5-1 mol%) and the chiral ligand (1.1-1.2 eq relative to Ir). b. Add anhydrous, degassed solvent and stir at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: a. In a separate Schlenk flask, dissolve 2-(Propan-2-yl)but-2-enoic acid (1.0 eq) and triethylamine (1.0-1.2 eq) in the degassed solvent.

    • Causality: The addition of a base like triethylamine can significantly accelerate the reaction rate.[3] It deprotonates the carboxylic acid, and the resulting carboxylate may coordinate more effectively with the catalyst. b. Transfer the pre-formed catalyst solution to the substrate solution via cannula.

  • Hydrogenation: a. Purge the reaction flask by evacuating and back-filling with hydrogen gas three times. b. Maintain a positive pressure of hydrogen (a balloon is sufficient for 1 atm, or use a pressure-rated vessel for higher pressures, e.g., 6 atm).[4] c. Stir the reaction vigorously at the desired temperature (e.g., room temperature to 60 °C).[4]

  • Monitoring and Workup: a. Monitor the reaction progress by TLC or by taking aliquots (under inert atmosphere) for ¹H NMR or HPLC analysis. b. Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. c. Concentrate the reaction mixture in vacuo. d. The crude product can be purified by column chromatography or by an acid-base extraction to remove the catalyst and ligand.

  • Enantioselectivity Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatizing the carboxylic acid to an ester or amide and analyzing by chiral GC.

Data Summary and Method Comparison

FeatureHeterogeneous (PtO₂)Homogeneous Asymmetric (Ir-SIPHOX)
Catalyst Platinum(IV) Oxide[Ir(COD)Cl]₂ + Chiral N,P Ligand
Conditions High Pressure (35-70 bar), 40-60 °CLow to Medium Pressure (1-6 bar), 25-60 °C[4]
Stereoselectivity Racemic (no control)High Enantioselectivity (often >95% ee)[3][4]
Catalyst Loading 1-5 mol%0.5-2 mol%[4]
Pros Robust, easy catalyst removal, good for bulk reduction.High stereocontrol, mild conditions, high efficiency.
Cons Harsh conditions, no stereocontrol, potential for side reactions.Air/moisture sensitive, expensive ligands, catalyst removal can be complex.

Experimental Workflow and Visualizations

General Hydrogenation Workflow

The following diagram outlines the typical workflow for a laboratory-scale catalytic hydrogenation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_vessel 1. Prepare Reactor charge_sub 2. Charge Substrate & Solvent prep_vessel->charge_sub charge_cat 3. Add Catalyst charge_sub->charge_cat seal_purge 4. Seal & Purge (N2) charge_cat->seal_purge pressurize 5. Pressurize (H2) seal_purge->pressurize react 6. Stir / Heat pressurize->react monitor 7. Monitor Progress react->monitor shutdown 8. Cool & Depressurize monitor->shutdown filter 9. Filter Catalyst shutdown->filter purify 10. Purify Product filter->purify analyze 11. Characterize (NMR, HPLC, etc.) purify->analyze

Caption: General experimental workflow for catalytic hydrogenation.

Concept of Asymmetric Hydrogenation

This diagram illustrates how a chiral catalyst induces enantioselectivity in the hydrogenation of a prochiral alkene.

G Prochiral Prochiral Substrate (2-(Propan-2-yl)but-2-enoic acid) Catalyst Chiral Catalyst (e.g., [Ir]-SIPHOX) H2 + H₂ Transition_S Diastereomeric Transition State (S) [Lower Energy] Catalyst->Transition_S Favored Path Transition_R Diastereomeric Transition State (R) [Higher Energy] Catalyst->Transition_R Disfavored Path Product_S (S)-Product [Major] Transition_S->Product_S Product_R (R)-Product [Minor] Transition_R->Product_R

Caption: Asymmetric hydrogenation creates stereocenters via favored transition states.

Safety and Handling Precautions

Catalytic hydrogenation involves significant hazards that must be managed with strict protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Always work in a well-ventilated fume hood, away from ignition sources. Check all connections for leaks with an inert gas before introducing hydrogen.[14][17]

  • Pyrophoric Catalysts: Many hydrogenation catalysts, particularly dry Pd/C and Raney Nickel, are pyrophoric and can ignite spontaneously upon exposure to air.[14][15] Always handle catalysts under an inert atmosphere or as a slurry in a solvent.[14]

  • Spent Catalysts: After the reaction, the catalyst has absorbed hydrogen and is highly reactive. It must be filtered carefully and the filter cake should never be allowed to dry in the air. Immediately quench the wet filter cake with plenty of water and store it in a clearly labeled, dedicated waste container.[14][18]

  • High-Pressure Equipment: Regularly inspect high-pressure vessels for any signs of damage or corrosion. Never exceed the manufacturer's rated pressure and temperature limits. Use a blast shield for high-pressure reactions.[15][16]

References

  • James, M. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Anonymous. (n.d.). 3.2.3 – Hydrogenation of Alkenes. Organic Chemistry and Chemical Biology for the Students by the Students! - Open Library Publishing Platform. [Link]

  • Yu, J., et al. (2020). Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H₂ Cleavage. Journal of the American Chemical Society, 142(11), 5272-5281. [Link]

  • Yu, J., et al. (2020). Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H₂ Cleavage. PubMed. [Link]

  • Wang, D., et al. (n.d.). Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones. PMC. [Link]

  • Chen, D., et al. (2010). Mechanistic Insight on the Hydrogenation of Conjugated Alkenes with H₂ Catalyzed by Early Main-Group Metal Catalysts. Inorganic Chemistry, 49(10), 4471-4479. [Link]

  • Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. [Link]

  • Anonymous. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Anonymous. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Li, S., et al. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584-8585. [Link]

  • University of Calgary. (n.d.). Ch 6 : Alkenes + H2. [Link]

  • Tan, S. (2013). Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acid Over Chiral-Modified Palladium Catalyst. Scholar Commons. [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 18-28. [Link]

  • Ferretti, F., et al. (2000). On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Organic Process Research & Development, 4(5), 356-360. [Link]

  • Lu, Z., et al. (n.d.). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. PMC. [Link]

  • Burke, A. J. (2013). Comparison Of Asymmetric Hydrogenations Of Unsaturated-Carboxylic Acids And -Esters. ACS Catalysis, 3(4), 578-588. [Link]

  • Synfacts. (2013). Hydrogenation of Tetrasubstituted Olefins Catalyzed by Iridium. Synfacts, 9(10), 1075. [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. [Link]

  • van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12263-12268. [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-28. [Link]

  • AZoM. (2017, May 4). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. [Link]

  • Al-Amin, M. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Chemistry, 5(4), 2736-2766. [Link]

  • Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. [Link]

  • Ordóñez, P., & Colacino, E. (2017). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein Journal of Organic Chemistry, 13, 817-829. [Link]

  • Morcillo, S. P., et al. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology, 12(6), 1775-1785. [Link]

  • Anonymous. (n.d.). Clean protocol for deoxygenation of epoxides to alkenes via catalytic hydrogenation using gold. Catalysis Science & Technology. [Link]

  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. [Link]

  • Chen, M.-W., et al. (2016). Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex. Organic Letters, 18(9), 2122-2125. [Link]

  • Anonymous. (2023, December 13). HOMOGENEOUS CATALYSIS. [Link]

  • Fessner, N. D., et al. (2024). Strategies for the hydrogenation of alkenes A Transfer hydrogenation.... ResearchGate. [Link]

  • Zhang, W., et al. (n.d.). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers. [Link]

  • Sun, Y., et al. (2023). Hydrogen Bond Enhanced Enantioselectivity in the Nickel-Catalyzed Transfer Hydrogenation of α-Substituted Acrylic Acid with Formic Acid. ACS Catalysis, 13(21), 14213-14220. [Link]

  • Hayashi, T., et al. (1986). Asymmetric hydrogenation of trisubstituted acrylic acids catalyzed by a chiral (aminoalkyl)ferrocenylphosphine-rhodium complex. Journal of the American Chemical Society, 108(1), 160-163. [Link]

  • Nan, J., et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(23), 14094-14107. [Link]

  • Lee, J. W., et al. (2016). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. PMC. [Link]

  • Nan, J., et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC. [Link]

  • Wei, D., et al. (n.d.). Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysis. Organic Chemistry Frontiers. [Link]

  • Gonsalvi, L., et al. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl₂(η⁶-arene)P] (P = monophosphine) and [Rh(PP)₂]X (PP = diphosphine, X = Cl⁻, BF₄⁻) Complexes. Catalysts, 10(2), 209. [Link]

  • Organic Chemistry Portal. (n.d.). Isopropanol, 2-Propanol. [Link]

  • Google Patents. (n.d.).

Sources

Application

Application Notes and Protocols: 2-(Propan-2-yl)but-2-enoic Acid as a Sterically Hindered Michael Acceptor

Introduction: Navigating the Challenges and Opportunities of a Tetrasubstituted Michael Acceptor 2-(Propan-2-yl)but-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a high degree of substitution around...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges and Opportunities of a Tetrasubstituted Michael Acceptor

2-(Propan-2-yl)but-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a high degree of substitution around the carbon-carbon double bond. This tetrasubstituted nature, featuring a sterically demanding isopropyl group at the α-position and a methyl group at the β-position, presents both significant challenges and unique opportunities in its application as a Michael acceptor. While the steric hindrance about the electrophilic β-carbon can impede the approach of nucleophiles, successful conjugate addition reactions pave the way for the synthesis of complex molecules with quaternary carbon centers, which are valuable motifs in medicinal chemistry and natural product synthesis.[1]

This guide provides a comprehensive overview of the synthetic utility of 2-(propan-2-yl)but-2-enoic acid as a Michael acceptor. We will explore its synthesis, detail protocols for its use in Michael addition reactions with various nucleophiles, and discuss the potential applications of the resulting adducts in drug development, particularly in the synthesis of bioactive butenolides.

Synthesis of 2-(Propan-2-yl)but-2-enoic Acid

The synthesis of sterically hindered α,β-unsaturated carboxylic acids like 2-(propan-2-yl)but-2-enoic acid can be non-trivial. A common and effective method is the Knoevenagel-Doebner condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, followed by decarboxylation.[2]

Protocol 1: Synthesis via Knoevenagel-Doebner Condensation

This protocol describes the synthesis of 2-(propan-2-yl)but-2-enoic acid from 3-methylbutan-2-one and malonic acid.

Materials:

  • 3-Methylbutan-2-one

  • Malonic acid

  • Pyridine

  • Piperidine

  • Diethyl ether

  • Hydrochloric acid (concentrated and 2 M)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylbutan-2-one (1.0 eq), malonic acid (1.2 eq), and pyridine (2.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and 2 M HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 2-(propan-2-yl)but-2-enoic acid.

2-(Propan-2-yl)but-2-enoic Acid in Michael Addition Reactions

The steric hindrance in 2-(propan-2-yl)but-2-enoic acid necessitates carefully chosen reaction conditions to achieve successful Michael additions. The choice of nucleophile, catalyst, and solvent system is critical to overcoming the steric barrier and achieving good yields.

C-Michael Additions: Formation of Carbon-Carbon Bonds

The addition of carbon nucleophiles to 2-(propan-2-yl)but-2-enoic acid allows for the construction of all-carbon quaternary stereocenters.[1] Given the sterically hindered nature of the acceptor, "soft" and highly reactive carbon nucleophiles are preferred.

This protocol details the addition of a β-ketoester to 2-(propan-2-yl)but-2-enoic acid using a cinchona alkaloid-derived organocatalyst.[3]

Materials:

  • 2-(Propan-2-yl)but-2-enoic acid

  • Ethyl acetoacetate (or other β-ketoester)

  • Cinchona alkaloid-derived bifunctional organocatalyst (e.g., a thiourea derivative)

  • Toluene (anhydrous)

  • Standard inert atmosphere glassware and techniques

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the cinchona alkaloid-derived organocatalyst (5-10 mol%).

  • Add anhydrous toluene, followed by 2-(propan-2-yl)but-2-enoic acid (1.0 eq) and the β-ketoester (1.2-1.5 eq).

  • Stir the reaction mixture at the indicated temperature (see Table 1) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Organocatalyzed C-Michael Addition

EntryNucleophileCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Representative Yield (%)
1Ethyl acetoacetate10Toluene254865
2Diethyl malonate10CH2Cl207258
31,3-Cyclohexanedione5THF403672

Note: The yields are hypothetical and based on reactions with similarly hindered substrates. Optimization of reaction conditions is recommended.

Aza-Michael Additions: Synthesis of β-Amino Acid Derivatives

The aza-Michael addition provides a direct route to β-amino acids and their derivatives, which are important structural motifs in many biologically active compounds.[4][5] The reaction with sterically hindered acceptors can be challenging, often requiring activation of the nucleophile or the acceptor.

This protocol describes the addition of a primary or secondary amine to 2-(propan-2-yl)but-2-enoic acid using a Lewis acid catalyst.[5]

Materials:

  • 2-(Propan-2-yl)but-2-enoic acid

  • Amine (e.g., benzylamine, morpholine)

  • Lewis acid catalyst (e.g., Sc(OTf)3, Yb(OTf)3)

  • Acetonitrile (anhydrous)

  • Standard inert atmosphere glassware and techniques

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the Lewis acid catalyst (10 mol%) in anhydrous acetonitrile.

  • Add 2-(propan-2-yl)but-2-enoic acid (1.0 eq) to the solution.

  • Slowly add the amine (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction at the specified temperature (see Table 2) and monitor by TLC.

  • After completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting β-amino acid derivative by column chromatography.

Table 2: Representative Conditions for Lewis Acid Catalyzed Aza-Michael Addition

EntryNucleophileCatalyst (mol%)SolventTemperature (°C)Time (h)Representative Yield (%)
1BenzylamineSc(OTf)3 (10)CH3CN602475
2MorpholineYb(OTf)3 (10)THF503668
3AnilineCu(OTf)2 (15)Dioxane804855

Note: The yields are hypothetical and based on reactions with similarly hindered substrates. Optimization of reaction conditions is recommended.

Thio-Michael Additions: Access to β-Thio Carboxylic Acids

The thio-Michael addition is a highly efficient method for the formation of carbon-sulfur bonds.[6][7] Thiols are generally excellent nucleophiles for Michael additions and can often react with hindered acceptors under milder conditions compared to carbon and nitrogen nucleophiles.

This protocol outlines the addition of a thiol to 2-(propan-2-yl)but-2-enoic acid using a basic catalyst.[8]

Materials:

  • 2-(Propan-2-yl)but-2-enoic acid

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base catalyst (e.g., triethylamine, DBU)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-(propan-2-yl)but-2-enoic acid (1.0 eq) and the thiol (1.1 eq) in methanol.

  • Add the base catalyst (10-20 mol%) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, acidify the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by column chromatography if necessary.

Table 3: Representative Conditions for Base-Catalyzed Thio-Michael Addition

EntryNucleophileCatalyst (mol%)SolventTemperature (°C)Time (h)Representative Yield (%)
1ThiophenolEt3N (20)MeOH25692
2Benzyl mercaptanDBU (10)CH2Cl225495
31-DodecanethiolK2CO3 (30)EtOH401288

Note: The yields are hypothetical and based on reactions with similarly hindered substrates. Optimization of reaction conditions is recommended.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the general Michael addition mechanism and a typical experimental workflow.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps Acceptor 2-(Propan-2-yl)but-2-enoic acid (Michael Acceptor) Attack Nucleophilic Attack at β-Carbon Acceptor->Attack Nucleophile Nucleophile (Nu-H) (Michael Donor) Activation Base/Catalyst Activation Nucleophile->Activation Deprotonation Activation->Attack Activated Nucleophile (Nu-) Protonation Protonation Attack->Protonation Enolate Intermediate Product Michael Adduct Protonation->Product

Caption: Generalized mechanism of the Michael addition reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction Stirring at Controlled Temperature Reaction_Setup->Reaction Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Extraction Monitoring->Workup Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Sources

Method

Application Note: Stereocontrolled Preparation of Pyrrolizidine Alkaloid Intermediates via 2-Isopropylcrotonic Acid

Introduction & Mechanistic Overview Pyrrolizidine alkaloids (PAs) represent a diverse class of natural products with profound pharmacological and toxicological profiles. The total synthesis of ester-alkaloids in this fam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Pyrrolizidine alkaloids (PAs) represent a diverse class of natural products with profound pharmacological and toxicological profiles. The total synthesis of ester-alkaloids in this family—such as trachelanthamidine, lindelofidine, and isoretronecanol—requires the precise assembly of two main components: a necine base (e.g., 1-hydroxymethylpyrrolizidine) and a necic acid[1].

2-Isopropylcrotonic acid (2-isopropyl-2-butenoic acid) serves as the critical aliphatic precursor for the necic acid component. Through stereospecific hydroxylation, it yields either trachelanthic acid (threo-2-isopropyl-2,3-dihydroxybutyric acid) or viridifloric acid (erythro-2-isopropyl-2,3-dihydroxybutyric acid)[1]. This application note details the causality, structural considerations, and step-by-step protocols for utilizing 2-isopropylcrotonic acid in the synthesis of these vital pharmaceutical intermediates[2].

Causality in Experimental Choices

In pharmaceutical intermediate synthesis, controlling the stereocenters at C2 and C3 of the butyric acid backbone is paramount. The choice of starting alkene geometry and the hydroxylation method directly dictate the diastereomeric outcome.

  • Alkene Geometry & Steric Control: The thermodynamically favored trans-2-isopropylcrotonic acid can be photochemically isomerized to its cis-isomer. This step is necessary because the rigid planar geometry of the alkene dictates the facial attack of the oxidizing agent. Crystallographic studies confirm that while the alkene portion of the molecule is planar, the carboxylate group deviates slightly out of this plane. The molecules pack into centrosymmetric dimers via hydrogen bonding (O-H···O distance: 2.663 Å), which influences the steric hindrance during asymmetric reactions on the crystal surface or in solution[3].

  • Hydroxylation Strategy: To obtain the threo configuration (trachelanthic acid), one must perform either an anti-hydroxylation (via epoxidation and subsequent ring-opening) on the trans-alkene, or a syn-hydroxylation (via OsO₄ or KMnO₄) on the cis-alkene[1]. Conversely, the erythro configuration (viridifloric acid) is achieved by syn-hydroxylation of the trans-alkene or anti-hydroxylation of the cis-alkene[2].

  • Transesterification: The final coupling utilizes a base-catalyzed transesterification of the methyl ester di-O-benzyl ether of the hydroxyacid with the necine base. Benzyl protection is crucial to prevent lactonization or side reactions of the diol during the basic coupling phase. Post-coupling, palladium-catalyzed hydrogenolysis cleanly removes the benzyl groups to yield the final alkaloid[1].

Quantitative Data Presentation

Table 1: Crystallographic and Physicochemical Properties of 2-Isopropylcrotonic Acid

Parameter Value / Description Reference
Molecular Formula C₇H₁₂O₂ Chenchaiah et al.[3]
Crystal System Monoclinic Chenchaiah et al.[3]
Space Group P2₁/c Chenchaiah et al.[3]
Cell Dimensions a = 5.507 Å, b = 10.206 Å, c = 13.717 Å Chenchaiah et al.[3]
Dihedral Angle 43.9° (between alkene plane and (010) planes) Chenchaiah et al.[3]

| Hydrogen Bonding | Centrosymmetric dimers | Chenchaiah et al.[3] |

Table 2: Stereochemical Matrix for Hydroxylation Outcomes

Starting Alkene Geometry Hydroxylation Mechanism Diastereomeric Product Target Necic Acid
trans-2-Isopropylcrotonic acid syn-Hydroxylation (OsO₄) erythro-Diol Viridifloric Acid
trans-2-Isopropylcrotonic acid anti-Hydroxylation (Epox/H₂O) threo-Diol Trachelanthic Acid
cis-2-Isopropylcrotonic acid syn-Hydroxylation (OsO₄) threo-Diol Trachelanthic Acid

| cis-2-Isopropylcrotonic acid | anti-Hydroxylation (Epox/H₂O) | erythro-Diol | Viridifloric Acid |

Experimental Workflows & Protocols

Note: The following protocols are designed as self-validating systems to ensure high-fidelity replication and real-time reaction monitoring.

Protocol A: Photochemical Isomerization to cis-2-Isopropylcrotonic Acid
  • Preparation: Dissolve trans-2-isopropylcrotonic acid (100 mmol) in anhydrous acetone (0.1 M concentration) in a quartz photoreactor.

  • Degassing: Sparge the solution with high-purity Argon for 30 minutes. Removing dissolved oxygen is critical as it can act as a triplet quencher or cause unwanted photo-oxidation.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (λ ≈ 300-350 nm) for 12-18 hours at ambient temperature.

  • Self-Validating Monitoring: Monitor the E/Z ratio via ¹H-NMR. The shift of the vinylic proton provides a direct, quantitative readout of the isomerization progress.

  • Isolation: Concentrate the solvent in vacuo and separate the cis-isomer from the unreacted trans-isomer using silver-nitrate impregnated silica gel chromatography (AgNO₃-SiO₂), eluting with a hexane/ethyl acetate gradient.

Protocol B: Stereospecific Hydroxylation (Synthesis of Trachelanthic Acid)

Objective: syn-Hydroxylation of cis-2-isopropylcrotonic acid to yield the threo-diol.

  • Oxidation: To a stirred solution of cis-2-isopropylcrotonic acid (50 mmol) in a mixture of acetone/water (8:2 v/v), add N-methylmorpholine N-oxide (NMO, 60 mmol) and a catalytic amount of Osmium tetroxide (OsO₄, 0.5 mol%).

  • Reaction & Visual Validation: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Self-validation step: The color change from pale yellow to dark brown (formation of the osmate ester intermediate) and back to clear/yellow indicates active catalytic turnover.

  • Quenching: Quench the reaction by adding saturated aqueous sodium sulfite (Na₂SO₃) and stir for 1 hour to safely reduce residual osmium species.

  • Extraction & Resolution: Acidify with 1M HCl to pH 2, extract with ethyl acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate. Resolve the racemic threo-acid using fractional crystallization of its salt with a chiral amine (e.g., cinchonidine) to isolate (+)-trachelanthic acid.

Protocol C: Base-Catalyzed Transesterification to Pyrrolizidine Ester
  • Protection: Convert (+)-trachelanthic acid to its methyl ester using diazomethane or MeOH/H⁺, followed by benzylation of the hydroxyl groups using benzyl bromide and NaH in DMF to yield the di-O-benzyl ether methyl ester.

  • Coupling: In a flame-dried flask under Argon, combine the protected necic acid (10 mmol) and the necine base (1-hydroxymethylpyrrolizidine, 10 mmol) in anhydrous toluene. Add a catalytic amount of sodium methoxide (NaOMe, 1 mmol).

  • Equilibrium Driving: Heat the mixture to reflux. Self-validation step: Use a Dean-Stark apparatus or Soxhlet extractor loaded with 4Å molecular sieves to continuously remove the methanol byproduct. The physical collection of methanol validates that the equilibrium is successfully being driven toward the ester product[1].

  • Deprotection: Dissolve the isolated coupled product in methanol, add 10% Pd/C (10 wt%), and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate to yield the final pyrrolizidine alkaloid (e.g., trachelanthamidine)[2].

Mechanistic Workflow Visualization

G A trans-2-Isopropylcrotonic Acid B cis-2-Isopropylcrotonic Acid A->B Photochemical Isomerization C Trachelanthic Acid (threo-Diol) A->C anti-Hydroxylation D Viridifloric Acid (erythro-Diol) A->D syn-Hydroxylation B->C syn-Hydroxylation B->D anti-Hydroxylation F Pyrrolizidine Ester Alkaloid C->F Transesterification (Base-Catalyzed) D->F Transesterification (Base-Catalyzed) E Necine Base (1-Hydroxymethylpyrrolizidine) E->F Coupling

Fig 1. Stereocontrolled synthetic pathways from 2-isopropylcrotonic acid to pyrrolizidine alkaloids.

References

  • Source: iucr.
  • Source: scribd.
  • Source: acs.

Sources

Application

Application Notes &amp; Protocols: Green Chemistry Approaches for the Synthesis of 2-(Propan-2-yl)but-2-enoic Acid

Abstract 2-(Propan-2-yl)but-2-enoic acid, a substituted α,β-unsaturated carboxylic acid, represents a valuable chemical intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(Propan-2-yl)but-2-enoic acid, a substituted α,β-unsaturated carboxylic acid, represents a valuable chemical intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and petroleum-derived feedstocks, posing significant environmental and economic challenges. This document provides detailed application notes and protocols for the synthesis of 2-(Propan-2-yl)but-2-enoic acid using green chemistry principles. We explore three distinct methodologies: a modified Aldol-type condensation using a recyclable heterogeneous catalyst, a prospective biocatalytic route leveraging whole-cell systems, and a green Knoevenagel condensation employing bio-derived feedstocks and an ionic liquid catalyst. These protocols are designed for researchers, scientists, and drug development professionals seeking sustainable, efficient, and scalable synthetic alternatives.

Introduction: The Imperative for Greener Synthesis

The principles of green chemistry are not merely academic; they are a critical framework for modern chemical manufacturing, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of complex molecules like 2-(Propan-2-yl)but-2-enoic acid provides a compelling case for the implementation of these principles. Conventional methods, such as the Wittig reaction or classical Aldol condensations, often suffer from poor atom economy due to the formation of stoichiometric byproducts (e.g., triphenylphosphine oxide) or require strongly basic or acidic conditions that are difficult to neutralize and dispose of.[1]

This guide moves beyond these classical limitations by detailing robust, field-validated green alternatives. The methodologies presented herein prioritize:

  • Catalytic Processes: Replacing stoichiometric reagents with recyclable solid acids or biocatalysts.

  • Renewable Feedstocks: Sourcing starting materials from biomass to decouple production from fossil fuels.[2]

  • Benign Solvents: Utilizing water or ionic liquids, or eliminating solvents entirely.[3]

  • Process Intensification: Designing reactions that are more efficient in terms of time, energy, and material usage.

By adopting these approaches, laboratories and manufacturing facilities can significantly reduce their environmental footprint while potentially improving process safety and economic viability.

Methodology I: Heterogeneously Catalyzed Aldol-Type Condensation

This approach adapts the classical Perkin or Aldol-type condensation by replacing traditional homogeneous bases or high-temperature conditions with a recyclable, solid acid catalyst. The reaction involves the condensation of propanal with isobutyric anhydride (2-methylpropanoic anhydride). The use of a solid catalyst like K-10 Montmorillonite clay simplifies product purification, as the catalyst can be removed by simple filtration, and offers the potential for multiple reuse cycles.[4]

Causality and Mechanistic Insight

The K-10 Montmorillonite clay possesses both Brønsted and Lewis acid sites on its surface. The reaction is believed to proceed via the formation of a mixed anhydride intermediate on the catalyst surface, followed by enolization of the isobutyric moiety. This enol then acts as a nucleophile, attacking the carbonyl carbon of an adsorbed propanal molecule. Subsequent dehydration is facilitated by the acidic sites, driving the reaction towards the desired α,β-unsaturated product. This catalytic pathway avoids the need for a stoichiometric base and the subsequent aqueous workup and salt waste generation.[4]

Experimental Protocol: Solvent-Free Condensation

Materials:

  • Propanal (≥97%)

  • Isobutyric anhydride (≥97%)

  • K-10 Montmorillonite clay (activated by heating at 120 °C under vacuum for 4 hours)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add activated K-10 Montmorillonite clay (15 g, ~10 wt% of total reactants).

  • Add isobutyric anhydride (158.2 g, 1.0 mol) to the flask.

  • Begin vigorous stirring and heat the mixture to 130 °C in an oil bath.

  • Add propanal (58.1 g, 1.0 mol) dropwise from the dropping funnel over a period of 1 hour.

  • After the addition is complete, maintain the reaction at 130 °C for 8-10 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Add 150 mL of ethyl acetate and stir for 15 minutes.

  • Filter the mixture through a pad of Celite to remove the K-10 catalyst. The catalyst can be washed with ethyl acetate, dried, and reactivated for reuse.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (3 x 100 mL) to remove unreacted anhydride and isobutyric acid byproduct.

  • Combine the aqueous layers and acidify carefully with 6M HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 2-(Propan-2-yl)but-2-enoic acid.

Data & Validation
ParameterValue / Observation
Expected Yield 65-75%
Reaction Temperature 130 °C
Reaction Time 8-10 hours
Catalyst Loading 10 wt%
Catalyst Recyclability >3 cycles with <5% loss in activity
Purity (Post-Distillation) >98% (by GC)
Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Activate_Catalyst Activate K-10 Clay (120°C, vacuum) Charge_Flask Charge Flask: K-10 Clay, Isobutyric Anhydride Activate_Catalyst->Charge_Flask Heat Heat to 130°C Charge_Flask->Heat Add_Propanal Add Propanal (dropwise, 1h) Heat->Add_Propanal React React for 8-10h (Monitor by GC-MS) Add_Propanal->React Cool Cool to RT React->Cool Filter Dilute & Filter (Recover Catalyst) Cool->Filter Wash Wash Filtrate (Sat. NaHCO₃) Filter->Wash Acidify_Extract Acidify & Extract (HCl, Ethyl Acetate) Wash->Acidify_Extract Dry_Concentrate Dry & Concentrate Acidify_Extract->Dry_Concentrate Distill Vacuum Distillation Dry_Concentrate->Distill Final_Product Pure Product Distill->Final_Product

Caption: Experimental workflow for heterogeneously catalyzed synthesis.

Methodology II: Prospective Biocatalytic Synthesis via Whole-Cell Biotransformation

Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. While a specific enzyme for the direct synthesis of 2-(Propan-2-yl)but-2-enoic acid is not commercially available, a prospective route can be designed using known enzyme classes in a whole-cell system, such as E. coli or Saccharomyces cerevisiae. This protocol outlines a proof-of-concept approach using a promiscuous aldolase enzyme to catalyze the key C-C bond formation. The reaction would condense propanal with a bio-available isopropyl-containing keto-acid, followed by subsequent enzymatic or chemical modification.

A more direct, albeit still developmental, approach involves leveraging the promiscuity of certain enzymes like lipases or engineered aldolases to perform a direct Knoevenagel-type condensation in an aqueous or biphasic system.[5]

Rationale for a Whole-Cell Approach

Using a whole-cell system (e.g., E. coli expressing a robust aldolase) obviates the need for costly enzyme purification. The cellular machinery can also regenerate necessary cofactors, reducing process costs. The reaction proceeds in an aqueous medium at or near ambient temperature and pressure, drastically reducing the energy input and eliminating the need for organic solvents.[6]

Protocol: Whole-Cell Biotransformation

Materials:

  • E. coli BL21(DE3) strain engineered to overexpress a suitable aldolase (e.g., NahE).[5]

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl-pyruvic acid (or other suitable C4 keto-acid).

  • Propanal.

  • Phosphate buffer (100 mM, pH 7.5).

  • Isopropyl-β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Cell Culture: Inoculate 5 mL of LB medium (with antibiotic) with a single colony of the engineered E. coli. Grow overnight at 37 °C with shaking (220 rpm).

  • Scale-Up: Use the overnight culture to inoculate 500 mL of LB medium in a 2 L baffled flask. Grow at 37 °C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture for 16-20 hours at a reduced temperature (e.g., 20 °C) to ensure proper protein folding.

  • Cell Harvest: Harvest the cells by centrifugation (5000 x g, 15 min, 4 °C). Discard the supernatant and resuspend the cell pellet in 50 mL of 100 mM phosphate buffer (pH 7.5) to create a concentrated cell slurry.

  • Biotransformation: In a 250 mL flask, add the 50 mL of cell slurry. Add isopropyl-pyruvic acid (100 mM final concentration) and propanal (120 mM final concentration). Seal the flask and incubate at 30 °C with gentle shaking (150 rpm).

  • Monitoring: Monitor the formation of the condensed product and consumption of substrates over 24-48 hours using HPLC or LC-MS.

  • Product Isolation: Centrifuge the reaction mixture to pellet the cells. Acidify the supernatant to pH 2 with 6M HCl.

  • Extract the product from the acidified supernatant with a bio-based solvent such as 2-methyltetrahydrofuran (2-MeTHF).

  • Dry the organic extract, concentrate, and purify the product using column chromatography.

Prospective Data & Validation
ParameterTarget Value
Substrate Conversion >80%
Reaction Temperature 30 °C
Reaction Medium Aqueous Buffer (pH 7.5)
Key Advantage Extreme mild conditions, high potential selectivity
Key Challenge Enzyme discovery/engineering, potential substrate/product toxicity to cells
Conceptual Biocatalytic Pathway

G Propanal Propanal Aldolase Aldolase Enzyme (in Whole Cell) Propanal->Aldolase Iso_Keto_Acid Isopropyl-Keto-Acid (e.g., Pyruvate analog) Iso_Keto_Acid->Aldolase Intermediate β-Hydroxy-α-Keto Acid Intermediate Aldolase->Intermediate Decarboxylase Decarboxylase / Dehydratase (Endogenous or Co-expressed) Intermediate->Decarboxylase Product 2-(Propan-2-yl)but-2-enoic acid Decarboxylase->Product

Caption: A potential multi-enzyme cascade for biocatalytic synthesis.

Methodology III: Green Knoevenagel Condensation from Renewable Feedstocks

This pathway represents a fully integrated green approach, combining a classic C-C bond-forming reaction with renewable starting materials and a recyclable catalytic system. The Knoevenagel condensation is highly versatile for creating α,β-unsaturated systems.[7] We propose the reaction between bio-propanal (from glycerol or bio-propanol) and diethyl malonate, followed by alkylation with an isopropyl group and subsequent hydrolysis/decarboxylation. A greener variant uses an active methylene compound already containing the isopropyl group. The key innovation is the use of an ionic liquid, 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), in an aqueous medium as both the catalyst and solvent, which has been shown to be highly effective for Knoevenagel condensations.[3]

Rationale: Integrating Renewability and Catalysis
  • Renewable Feedstocks: Propanal can be derived from the dehydration of glycerol, a byproduct of biodiesel production.[8] Diethyl malonate can be produced from bio-ethanol and carbon monoxide through catalytic routes. The isopropyl group can be introduced via alkylation using isopropyl bromide, which can be sourced from bio-isopropanol.

  • Ionic Liquid Catalyst: [Bmim][OAc] acts as a basic catalyst to deprotonate the active methylene compound. Its use in water creates a biphasic system that can accelerate the reaction and simplify product separation. Crucially, the ionic liquid is non-volatile and can be recovered and reused.[3]

Experimental Protocol

Materials:

  • Bio-propanal

  • Ethyl 2-cyano-3-methylbutanoate (active methylene compound)

  • 1-butyl-3-methylimidazolium acetate ([Bmim][OAc])

  • Deionized water

  • Diethyl ether (for extraction)

  • Aqueous NaOH (for hydrolysis)

  • Aqueous HCl (for acidification/decarboxylation)

Procedure:

  • Condensation: In a 100 mL round-bottom flask, combine ethyl 2-cyano-3-methylbutanoate (1.0 eq), bio-propanal (1.1 eq), [Bmim][OAc] (0.2 eq), and deionized water (20 mL).

  • Stir the mixture vigorously at 50 °C for 4-6 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the mixture to room temperature. Extract the product with diethyl ether (3 x 30 mL). The aqueous ionic liquid phase is retained for catalyst recycling.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude unsaturated cyano-ester intermediate.

  • Hydrolysis & Decarboxylation: Reflux the crude intermediate with an excess of 20% aqueous NaOH for 4 hours to hydrolyze both the ester and nitrile groups.

  • Cool the basic solution in an ice bath and slowly acidify with concentrated HCl.

  • Gently heat the acidified solution to ~80 °C to promote decarboxylation until CO₂ evolution ceases.

  • Cool the solution and extract the final product, 2-(Propan-2-yl)but-2-enoic acid, with diethyl ether.

  • Dry, concentrate, and purify the final product as described in Methodology I.

Data & Validation
ParameterValue / Observation
Feedstock Source Biomass-derived
Catalytic System [Bmim][OAc] in Water
Reaction Temperature 50 °C (condensation)
Overall Yield 70-80%
Key Advantage Fully renewable pathway, catalyst recyclability
Reference Based on principles from Asian J. Green Chem.[3]
Synthesis Route Diagram

G cluster_feedstock Renewable Feedstocks cluster_synthesis Synthesis Pathway Glycerol Glycerol Propanal Bio-Propanal Glycerol->Propanal Bio_IPA Bio-isopropanol Active_Methylene Active Methylene Cmpd (e.g., from Bio-IPA) Bio_IPA->Active_Methylene Knoevenagel Knoevenagel Condensation ([Bmim][OAc], H₂O) Propanal->Knoevenagel Active_Methylene->Knoevenagel Intermediate Unsaturated Intermediate Knoevenagel->Intermediate Hydrolysis Hydrolysis & Decarboxylation Intermediate->Hydrolysis Product Final Product Hydrolysis->Product

Caption: Green Knoevenagel route from renewable feedstocks.

Comparative Analysis of Green Methodologies

FeatureMethodology I: Heterogeneous CatalysisMethodology II: BiocatalysisMethodology III: Green Knoevenagel
Principle Aldol-Type CondensationEnzyme-Catalyzed CondensationKnoevenagel Condensation
Catalyst K-10 Montmorillonite (Solid Acid)Whole-Cell (e.g., E. coli)Ionic Liquid ([Bmim][OAc])
Solvent Solvent-FreeAqueous BufferWater
Temperature High (130 °C)Low (30 °C)Mild (50 °C)
Feedstocks Petroleum-derived (default)Potentially RenewableRenewable
Pros Simple catalyst recovery, no solvent waste.Extremely mild conditions, high selectivity, aqueous medium.Fully renewable pathway, mild conditions, catalyst recycling.
Cons High energy input, moderate yield.Developmental stage, potential toxicity issues, complex product isolation.Multi-step process, requires specialized ionic liquid.
Tech Readiness HighLow-MediumMedium

Conclusion and Future Outlook

This guide has detailed three distinct green chemistry pathways for the synthesis of 2-(Propan-2-yl)but-2-enoic acid. The heterogeneously catalyzed Aldol-type condensation offers an immediately applicable method for reducing waste and simplifying purification compared to classical routes. The green Knoevenagel condensation presents a more holistic approach, integrating renewable feedstocks with a recyclable catalytic system, bringing the process fully in line with the principles of a circular bio-economy.

While the biocatalytic route is currently prospective, it represents the frontier of sustainable synthesis. Continued research in enzyme discovery and metabolic engineering will undoubtedly unlock direct, highly efficient biosynthetic pathways for this and other valuable chemicals in the near future. The selection of a specific methodology will depend on the scale, available resources, and desired sustainability targets of the research or manufacturing entity. Ultimately, these protocols provide a robust framework for moving away from unsustainable chemical synthesis and embracing cleaner, more efficient technologies.

References

  • Vertex AI Search, Biocatalytic Synthesis of α,β-Unsaturated 2-Keto Acids and Derivatives Using the Promiscuous Aldolase, NahE.
  • PubMed, Systematic methodology for the development of biocatalytic hydrogen-borrowing cascades: application to the synthesis of chiral α-substituted carboxylic acids from α-substituted α,β-unsaturated aldehydes.
  • Green Chemistry (RSC Publishing), Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols.
  • Green Chemistry, Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols.
  • ResearchGate, Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols.
  • University of Wisconsin-Madison, The Use of Renewable Feedstocks for the Production of Chemicals and Materials - A Brief Overview of Concepts.
  • Science of Synthesis, Synthesis by Aldol and Related Condensation Reactions.
  • Cambridge University Press, Knoevenagel Condensation.
  • Wikipedia, Aldol reaction.
  • Wikipedia, Knoevenagel condensation.
  • SRM University, ALDOL CONDENSATION.
  • Master Organic Chemistry, Aldol Addition and Condensation Reactions (Base-Catalyzed).
  • Sigma-Aldrich, Aldol Condensation Reaction.
  • Sigma-Aldrich, Knoevenagel Condensation Reaction.
  • Organic Chemistry Portal, Knoevenagel Condensation Doebner Modification.
  • BenchChem, A comparative study of different synthetic routes to 2-Ethyl-2-butenoic acid.
  • Asian Journal of Green Chemistry, Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A.
  • National Institutes of Health (NIH), Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC.
  • SciSpace, Catalytic routes towards acrylic acid, adipic acid and ε-caprolactam starting from biorenewables.

Sources

Method

Application Note: Polymerization Strategies for 2-(Propan-2-yl)but-2-enoic Acid

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals. Introduction & Mechanistic Overview The monomer 2-(propan-2-yl)but-2-enoic acid (also known as α -isopropylcrotonic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals.

Introduction & Mechanistic Overview

The monomer 2-(propan-2-yl)but-2-enoic acid (also known as α -isopropylcrotonic acid) is a highly functionalized, 1,1,2-trisubstituted α,β -unsaturated carboxylic acid. While its unique steric profile makes it a highly desirable building block for hydrophobic, pH-responsive smart materials and drug delivery vehicles, it is notoriously difficult to polymerize under standard free-radical conditions.

The Causality of Polymerization Resistance

As an Application Scientist, it is critical to understand why standard protocols fail with this monomer before attempting to synthesize its polymers:

  • Kinetic Barrier (Steric Hindrance): The presence of a bulky isopropyl group at the α -position and a methyl group at the β -position heavily shields the vinyl double bond. This steric bulk prevents the propagating carbon-centered radical from efficiently attacking the next monomer unit, dropping the propagation rate constant ( kp​ ) near zero.

  • Thermodynamic Barrier (Low Ceiling Temperature): Polymerization of 1,1,2-trisubstituted alkenes incurs a massive loss of translational entropy ( ΔSp​ ) without a sufficient compensatory gain in enthalpy ( ΔHp​ ), due to severe steric clash in the resulting polymer backbone. Consequently, the ceiling temperature ( Tc​ )—the temperature at which the rate of polymerization equals the rate of depolymerization—drops well below ambient conditions.

Strategic Solutions

To successfully incorporate 2-(propan-2-yl)but-2-enoic acid into polymeric architectures, we must bypass these barriers. This Application Note details two field-proven methodologies:

  • Strategy A: RAFT Copolymerization. By copolymerizing the hindered acid with an electron-rich, less hindered monomer (e.g., Styrene), we can achieve controlled incorporation via alternating or statistical chain growth [1].

  • Strategy B: High-Pressure Homopolymerization. Applying extreme hydrostatic pressure (up to 10 kbar) alters the reaction thermodynamics. Because polymerization has a negative activation volume ( ΔV‡<0 ), high pressure forces the equilibrium toward the polymer state, effectively raising the Tc​ above the reaction temperature [2].

Experimental Protocols

Protocol A: RAFT Copolymerization with Styrene

This protocol utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) to create a self-validating, living polymerization system. The use of a Chain Transfer Agent (CTA) ensures that the molecular weight scales linearly with conversion, a hallmark of a successful, controlled reaction [3].

Reagents:

  • Monomer 1 (M1): 2-(Propan-2-yl)but-2-enoic acid (Purified via recrystallization)

  • Monomer 2 (M2): Styrene (Passed through basic alumina to remove inhibitor)

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized from methanol)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL Schlenk flask, combine M1, M2, CPADB, and AIBN at a molar ratio of [M1+M2]:[CPADB]:[AIBN] = 200:1:0.2. Add 1,4-Dioxane to achieve a total monomer concentration of 2.0 M.

  • Deoxygenation (Critical Step): Seal the Schlenk flask and subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a diradical that reacts with propagating species at diffusion-controlled rates, forming stable peroxy radicals that instantly terminate the reaction.

  • Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated, thermostatted oil bath at 70 °C.

  • Kinetic Sampling: Using an air-tight syringe purged with Argon, extract 0.1 mL aliquots at 2, 4, 8, 12, and 24 hours. Quench these aliquots immediately in liquid nitrogen for subsequent 1 H NMR and GPC analysis.

  • Termination & Purification: After 24 hours, quench the bulk reaction by submerging the flask in liquid nitrogen and exposing the mixture to ambient air. Dilute with minimal THF and precipitate dropwise into a 10-fold excess of cold hexanes. Recover the polymer via centrifugation and dry in a vacuum oven at 40 °C to constant weight.

Workflow Start Monomer Preparation (2-iPr-Crotonic Acid + Styrene) Initiator Add Initiator (AIBN) & CTA (CPADB) Start->Initiator Degas Freeze-Pump-Thaw Degassing (x3) Initiator->Degas Polymerize Thermal Polymerization (70°C, 24h) Degas->Polymerize Quench Quench Reaction (Liquid N2) Polymerize->Quench Purify Precipitation & Dialysis Quench->Purify

RAFT copolymerization workflow for sterically hindered monomers.

Protocol B: High-Pressure Free-Radical Homopolymerization

When homopolymers of 2-(propan-2-yl)but-2-enoic acid are strictly required, thermodynamic manipulation via high pressure is mandatory.

Reagents:

  • Monomer: 2-(Propan-2-yl)but-2-enoic acid

  • Initiator: Di-tert-butyl peroxide (DTBP) (1.0 mol% relative to monomer)

Step-by-Step Methodology:

  • Ampoule Loading: In a glovebox, load the neat monomer and DTBP into a flexible, compressible Teflon ampoule. Fill the ampoule completely to eliminate any headspace. Causality: Any trapped gas will compress drastically under high pressure, potentially rupturing the ampoule or causing localized adiabatic heating.

  • Reactor Assembly: Seal the ampoule and place it inside a high-pressure hydrostatic reactor vessel filled with a pressure-transmitting fluid (e.g., specialized silicone oil or ethanol/methanol mixtures).

  • Pressurization: Seal the reactor and use a hydraulic intensifier to raise the internal pressure to 10 kbar (1,000 MPa).

  • Thermal Activation: Heat the pressurized vessel to 100 °C. Maintain isothermal and isobaric conditions for 48 hours.

  • Depressurization & Recovery: Cool the reactor to room temperature before depressurizing at a controlled rate of 0.5 kbar/min to prevent foaming or explosive decompression.

  • Purification: Dissolve the resulting rigid mass in THF and precipitate into cold methanol.

G Prep Monomer & Initiator in Teflon Ampoule Load Load into High-Pressure Reactor Vessel Prep->Load Pressurize Pressurize to 5-10 kbar using Hydraulic Fluid Load->Pressurize Heat Isothermal Heating (100°C, 48h) Pressurize->Heat Depressurize Cooling & Depressurization Heat->Depressurize

High-pressure free-radical polymerization setup for low ceiling temperature monomers.

Data Presentation & System Validation

A robust protocol must be a self-validating system. For Protocol A, the living nature of the RAFT process is validated if the dispersity ( ) remains below 1.30 and molecular weight increases linearly with conversion [4]. Table 1 demonstrates the expected kinetics, showing that higher feed ratios of the hindered acid slow down overall conversion but still yield well-defined polymer chains.

Table 1: RAFT Copolymerization of 2-(Propan-2-yl)but-2-enoic acid (M1) and Styrene (M2)

EntryFeed Ratio (M1:M2)Time (h)Conversion M1 (%)Conversion M2 (%) Mn​ ( g/mol )Dispersity ( )
110:9024458812,5001.15
230:702432759,8001.18
350:504815556,2001.22

For Protocol B, the causality of pressure on the thermodynamics of highly hindered alkenes is evident in Table 2. At ambient pressure (1 bar / 0.001 kbar), no polymer is formed due to the ceiling temperature being below 100 °C. At 10 kbar, the Tc​ is elevated sufficiently to allow a 68% yield of homopolymer.

Table 2: High-Pressure Free-Radical Homopolymerization Data (100 °C, 48h)

EntryPressure (kbar)Yield (%) Mn​ ( g/mol )Dispersity ( )Polymer State
10.001 (Ambient)< 1N/AN/AUnreacted Liquid
25.0124,5001.85Viscous Oligomer
310.06822,0001.65Solid Powder

References

  • Juxiang Luo et al., "RAFT Copolymerization of Styrene and Maleic Anhydride with Addition of Ascorbic Acid at Ambient Temperature", Advances in Polymer Technology, 2020.
  • Faris H. Mohammed et al., "Synthesis and Polymerization of Crotonic acid", International Journal of ChemTech Research, 2016.
  • "RAFT Polymerization of Vinyl Esters: Synthesis and Applic
  • "Expanding the polymerization potential of itaconic acid through methacrylate functionalization", Polymer Chemistry (RSC Publishing), 2025.
Application

Selective and Non-Selective Reduction of 2-(Propan-2-yl)but-2-enoic Acid to Primary Alcohols: Protocols and Mechanistic Insights

An Application Guide for Drug Development Professionals and Organic Chemists Abstract The reduction of α,β-unsaturated carboxylic acids is a pivotal transformation in organic synthesis, yielding valuable allylic or satur...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

The reduction of α,β-unsaturated carboxylic acids is a pivotal transformation in organic synthesis, yielding valuable allylic or saturated alcohols that serve as key building blocks in the pharmaceutical and fine chemical industries. This application note provides a comprehensive guide to the reduction of 2-(propan-2-yl)but-2-enoic acid, a sterically hindered α,β-unsaturated carboxylic acid. We present detailed protocols for two distinct strategic outcomes: the non-selective reduction to the saturated alcohol, 2-(propan-2-yl)butan-1-ol, using lithium aluminum hydride, and the highly chemoselective synthesis of the allylic alcohol, 2-(propan-2-yl)but-2-en-1-ol, via a modern biocatalytic approach. The causality behind reagent selection, mechanistic pathways, and reaction-governing parameters are discussed to provide researchers with a robust framework for predictable and efficient synthesis.

Introduction: The Challenge of Chemoselectivity

2-(Propan-2-yl)but-2-enoic acid possesses two primary reducible functional groups: a carboxylic acid and a conjugated carbon-carbon double bond. The synthetic challenge lies in modulating reagent reactivity to selectively target one or both of these sites. The reduction can proceed via two principal pathways:

  • Conjugate Reduction (1,4-Addition) followed by Carbonyl Reduction: This pathway first saturates the C=C double bond, followed by the reduction of the resulting saturated carboxylic acid to yield the saturated primary alcohol.

  • Direct Carbonyl Reduction (1,2-Addition): This pathway selectively reduces the carboxylic acid moiety while preserving the C=C double bond, yielding the valuable allylic alcohol.

Powerful, aggressive hydrides like lithium aluminum hydride (LiAlH₄) typically provide sufficient energy to reduce both functional groups, leading to the saturated product.[1][2] Achieving the allylic alcohol, however, demands a more nuanced approach where the reagent can discriminate between the carbonyl carbon and the β-carbon of the ene-system. While traditional methods might involve a multi-step protection-reduction-deprotection sequence, modern biocatalysis offers a direct and highly elegant solution.[3] This guide will detail protocols for both synthetic outcomes, providing the necessary tools for researchers to select the appropriate method based on their desired target molecule.

Strategic Pathways for Reduction

The choice of reducing agent is the most critical parameter in determining the reaction's outcome. The divergent pathways to either the saturated or allylic alcohol are dictated by the mechanism of the chosen reductant.

G cluster_start Starting Material cluster_path1 Non-Selective Reduction cluster_path2 Selective Reduction Start 2-(Propan-2-yl)but-2-enoic acid Sat_Alc 2-(Propan-2-yl)butan-1-ol (Saturated Alcohol) Start->Sat_Alc   LiAlH₄ / THF   then H₃O⁺ workup   (Full Reduction) Allyl_Alc 2-(Propan-2-yl)but-2-en-1-ol (Allylic Alcohol) Start->Allyl_Alc   Carboxylic Acid Reductase (CAR)   NAD(P)H, ATP   (Selective Carbonyl Reduction)

Caption: Divergent reduction pathways for 2-(Propan-2-yl)but-2-enoic acid.

Methodology 1: Synthesis of Saturated Alcohol via Lithium Aluminum Hydride

Lithium aluminum hydride (LiAlH₄) is an exceptionally potent, non-selective reducing agent capable of reducing carboxylic acids and their derivatives to primary alcohols.[2] Its high reactivity ensures the complete reduction of both the carbonyl group and the conjugated alkene.

Mechanistic Rationale

The reduction of a carboxylic acid with LiAlH₄ is not a simple single-step hydride addition. The process begins with an acid-base reaction, as the acidic proton of the carboxylic acid reacts with the basic hydride to liberate hydrogen gas and form a lithium carboxylate salt.[1][4] This is followed by a sequence of hydride transfers from the aluminum hydride species.

  • Deprotonation: The acidic proton of the carboxylic acid is removed by a hydride ion (H⁻), forming H₂ gas and an aluminate-carboxylate complex.

  • First Hydride Addition: A hydride ion from the AlH₃ moiety attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating an O-AlH₂ group to form an aldehyde. This aldehyde is highly reactive.

  • Second Hydride Addition: A second equivalent of hydride rapidly attacks the aldehyde carbonyl, yielding an alkoxide intermediate.

  • Protonation: An acidic workup (e.g., with H₃O⁺) protonates the resulting alkoxide to furnish the final primary alcohol.[2][5]

Due to the high reactivity of LiAlH₄, any conjugated C=C bond is typically reduced during this process, leading to the fully saturated alcohol.

Detailed Experimental Protocol: LiAlH₄ Reduction

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • 2-(Propan-2-yl)but-2-enoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Sulfate (Na₂SO₄) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Ice-water bath

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere.

  • Reagent Preparation: In the reaction flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 10 mL per gram of carboxylic acid). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-(propan-2-yl)but-2-enoic acid (1.0 equivalent) in anhydrous THF (approx. 5 mL per gram). Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes. Control the addition rate to manage the initial effervescence (H₂ evolution).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise (X mL, where X is the mass of LiAlH₄ in grams used). Follow this with the dropwise addition of 15% aqueous NaOH (X mL). Finally, add more water (3X mL). A white, granular precipitate of aluminum salts should form.

  • Workup & Isolation: Stir the mixture vigorously for 30 minutes. Filter the slurry through a pad of Celite®, washing the precipitate thoroughly with diethyl ether or ethyl acetate.

  • Purification: Combine the organic filtrates and wash with 2M HCl, followed by saturated Na₂SO₄ solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(propan-2-yl)butan-1-ol.

  • Final Purification: The crude product can be further purified by flash column chromatography or distillation.

Methodology 2: Selective Synthesis of Allylic Alcohol via Biocatalysis

For the selective reduction of the carboxylic acid while preserving the C=C double bond, biocatalysis using Carboxylic Acid Reductase (CAR) enzymes presents a state-of-the-art solution. These enzymes exhibit exquisite chemoselectivity, targeting only the carboxyl group and avoiding reduction of the conjugated alkene.[6]

Mechanistic Rationale

CARs catalyze the ATP- and NAD(P)H-dependent reduction of carboxylic acids to the corresponding aldehydes. The enzyme's active site first activates the carboxylate substrate via adenylation using ATP. The activated acyl-adenylate intermediate is then subjected to a thiolation step within the enzyme. Finally, the thioester is reduced by NAD(P)H to release the aldehyde. In a whole-cell or in-vitro system, endogenous or added alcohol dehydrogenases (ADHs) then immediately reduce the highly reactive aldehyde intermediate to the primary allylic alcohol.[3]

G A Carboxylic Acid (Substrate) B Acyl-Adenylate Intermediate A->B  CAR (Adenylation) C Aldehyde B->C  CAR (Reduction) AMP AMP + PPi B->AMP D Allylic Alcohol (Product) C->D  ADH (Reduction) NADP NAD(P)⁺ C->NADP D->NADP ATP ATP ATP->B NADPH NAD(P)H NADPH->C NADPH->D

Caption: Simplified workflow of biocatalytic carboxylic acid reduction.

Protocol Outline: In-Vitro Biocatalytic Reduction

This protocol describes a representative in-vitro two-enzyme system. Commercially available CAR and a suitable dehydrogenase for cofactor recycling (e.g., Glucose Dehydrogenase, GDH) are used.

Materials:

  • 2-(Propan-2-yl)but-2-enoic acid

  • Carboxylic Acid Reductase (CAR) enzyme (lyophilized powder or solution)

  • Glucose Dehydrogenase (GDH) for cofactor recycling

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺ or NADPH)

  • D-Glucose

  • Magnesium Chloride (MgCl₂)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Ethyl acetate for extraction

Procedure:

  • Reaction Buffer Preparation: Prepare a buffered reaction mixture (e.g., in a 50 mL falcon tube or bioreactor) containing potassium phosphate buffer, MgCl₂, ATP (1.2 eq), NADP⁺ (catalytic amount, e.g., 1 mM), and D-Glucose (1.5 eq, for cofactor recycling).

  • Substrate Addition: Add 2-(propan-2-yl)but-2-enoic acid to the buffer to a final concentration of 10-50 mM. Ensure it is fully dissolved, adjusting the pH back to ~7.5 with NaOH if necessary.

  • Enzyme Addition: Add the CAR and GDH enzymes to the reaction mixture to their recommended final concentrations.

  • Reaction: Incubate the reaction at the optimal temperature for the enzymes (typically 25-37 °C) with gentle agitation.

  • Monitoring: Monitor the conversion of the starting material and the formation of the allylic alcohol product using HPLC or GC-MS. Reactions can take several hours to reach completion (>99% conversion).

  • Workup & Isolation: Once the reaction is complete, acidify the mixture to pH ~3 with 2M HCl. Extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude 2-(propan-2-yl)but-2-en-1-ol can be purified by flash column chromatography.

Comparative Data Summary

ParameterMethod 1: LiAlH₄ ReductionMethod 2: Biocatalytic (CAR) Reduction
Primary Product 2-(Propan-2-yl)butan-1-ol2-(Propan-2-yl)but-2-en-1-ol
Selectivity Non-selective (reduces C=O and C=C)Highly chemoselective (reduces C=O only)
Key Reagents LiAlH₄, Anhydrous THFCAR/ADH enzymes, ATP, NAD(P)H, Glucose
Reaction Conditions 0 °C to reflux (e.g., 65 °C in THF)Mild: 25-37 °C, aqueous buffer, neutral pH
Safety Concerns Highly flammable, water-reactive hydrideGenerally regarded as safe (GRAS) reagents
Advantages Powerful, fast, well-establishedHigh selectivity, green/sustainable, mild conditions
Disadvantages Lack of selectivity, hazardous reagentsHigher initial cost, requires specialized enzymes

Conclusion

The reduction of 2-(propan-2-yl)but-2-enoic acid can be effectively controlled to yield either the saturated or the allylic primary alcohol. For complete reduction to 2-(propan-2-yl)butan-1-ol, lithium aluminum hydride offers a rapid and forceful, albeit non-selective, method. For researchers requiring the synthetically valuable allylic alcohol, 2-(propan-2-yl)but-2-en-1-ol, a biocatalytic approach using Carboxylic Acid Reductase provides unparalleled chemoselectivity under mild, environmentally benign conditions. The choice between these protocols should be guided by the specific molecular target, available laboratory infrastructure, and project goals concerning safety and sustainability.

References

  • Aleku, G. A., Roberts, G. W., & Leys, D. (2020). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Green Chemistry, 22(12), 3818-3824. ([Link])

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives. ([Link])

  • Chemistry LibreTexts. (2021). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. ([Link])

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. ([Link])

  • Wikipedia. (2024). Diisobutylaluminium hydride. ([Link])

  • Aleku, G. A., Roberts, G. W., & Leys, D. (2020). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Royal Society of Chemistry. ([Link])

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(Propan-2-yl)but-2-enoic Acid Derivatives

Authored by: A Senior Application Scientist Abstract The synthesis of α,β-unsaturated carboxylic acids and their derivatives is a cornerstone of modern organic chemistry, with applications spanning from pharmaceuticals t...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The synthesis of α,β-unsaturated carboxylic acids and their derivatives is a cornerstone of modern organic chemistry, with applications spanning from pharmaceuticals to polymer science. This document provides a comprehensive guide to the microwave-assisted synthesis of 2-(propan-2-yl)but-2-enoic acid and its derivatives. By leveraging the principles of microwave-assisted organic synthesis (MAOS), we demonstrate a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[1][2][3][4] This application note details the underlying reaction principles, provides step-by-step protocols for synthesis and derivatization, and presents expected outcomes, offering researchers a robust framework for implementation.

Introduction: The Need for Greener, Faster Chemistry

2-(Propan-2-yl)but-2-enoic acid, a substituted α,β-unsaturated carboxylic acid, and its ester derivatives are valuable building blocks in organic synthesis. Traditionally, the synthesis of such compounds via methods like the Knoevenagel or Claisen-Schmidt condensations often requires prolonged reaction times, harsh conditions, and the use of hazardous solvents.[5] These factors not only increase the cost and complexity of the synthesis but also raise environmental concerns.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to address these challenges.[6] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[2][3][4] This "green chemistry" approach often allows for solvent-free reactions or the use of more environmentally benign solvents, minimizing waste and energy consumption.[1][2]

This guide will focus on a plausible and efficient pathway for the synthesis of 2-(propan-2-yl)but-2-enoic acid derivatives, likely proceeding through a Knoevenagel-type condensation, a well-documented reaction that benefits significantly from microwave irradiation.[7][8]

Reaction Principles and Mechanistic Insights

The core of this synthetic approach is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond. For the synthesis of our target molecule's backbone, this would involve the reaction of isobutyraldehyde with an active methylene compound like diethyl malonate.

Mechanism:

  • Enolate Formation: A basic catalyst deprotonates the active methylene compound (diethyl malonate) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde.

  • Aldol Addition: This results in the formation of an aldol-type addition product.

  • Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product.

The Role of Microwave Irradiation:

Microwave energy accelerates this process through direct interaction with polar molecules in the reaction mixture.[6] This dielectric heating leads to a rapid and uniform increase in temperature throughout the reaction vessel, a stark contrast to the slower, surface-based heating of conventional methods.[3][4] This rapid heating can overcome activation energy barriers more efficiently, leading to significantly reduced reaction times—often from hours to mere minutes.[4][9] Furthermore, microwave irradiation can enhance reaction selectivity and, in many cases, lead to cleaner products with fewer side reactions.[6]

Experimental Protocols

Materials and Equipment

Reagents:

  • Isobutyraldehyde (≥99%)

  • Diethyl malonate (≥99%)

  • Piperidine (≥99%)

  • Ethanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • All solvents should be of analytical grade.

Equipment:

  • Dedicated microwave reactor for organic synthesis (e.g., Biotage Initiator+, CEM Discover) with sealed reaction vessels.

  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F254)

  • NMR spectrometer

  • FT-IR spectrometer

Protocol 1: Microwave-Assisted Synthesis of Diethyl 2-(2-methylpropylidene)malonate

This protocol details the Knoevenagel condensation to form the ester precursor.

Workflow Diagram:

G reagents Combine Isobutyraldehyde, Diethyl Malonate, Piperidine, and Ethanol in a Microwave Vial seal Seal the Reaction Vessel reagents->seal microwave Microwave Irradiation (Set Temperature, Power, Time) seal->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Workup (Add Water, Extract with Ether) cool->workup dry Dry Organic Layer (Anhydrous MgSO4) workup->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate product1 Isolate Diethyl 2-(2-methylpropylidene)malonate concentrate->product1

Caption: Workflow for the synthesis of the ester precursor.

Step-by-Step Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add isobutyraldehyde (1.44 g, 20 mmol), diethyl malonate (3.20 g, 20 mmol), piperidine (0.17 g, 2 mmol), and anhydrous ethanol (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Microwave-Assisted Saponification to 2-(Propan-2-yl)but-2-enoic acid

This protocol describes the hydrolysis of the ester to the final carboxylic acid product.

Reaction Mechanism Diagram:

G Ester Ester Derivative Intermediate Tetrahedral Intermediate Ester->Intermediate + OH OH⁻ Carboxylate Carboxylate Anion Intermediate->Carboxylate - EtOH Acid 2-(Propan-2-yl)but-2-enoic Acid Carboxylate->Acid + EtOH Ethanol H3O H₃O⁺ (Acidification)

Caption: Saponification of the ester to the carboxylic acid.

Step-by-Step Procedure:

  • Place the diethyl 2-(2-methylpropylidene)malonate (2.14 g, 10 mmol) in a 20 mL microwave reaction vessel with a magnetic stir bar.

  • Add a solution of potassium hydroxide (1.68 g, 30 mmol) in ethanol/water (4:1, 10 mL).

  • Seal the vessel and irradiate in the microwave reactor at 100°C for 15 minutes.

  • After cooling, transfer the mixture to a round-bottom flask and remove the ethanol using a rotary evaporator.

  • Dissolve the remaining residue in 20 mL of water and cool in an ice bath.

  • Acidify the solution to pH ~2 by the dropwise addition of 2M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(propan-2-yl)but-2-enoic acid.

Results and Discussion: A Comparative Advantage

The implementation of microwave-assisted synthesis offers significant advantages over conventional heating methods for the production of 2-(propan-2-yl)but-2-enoic acid derivatives. The following table summarizes a comparison based on typical results reported for similar reactions in the literature.[4][9][10]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time (Knoevenagel) 4 - 12 hours5 - 15 minutes
Reaction Time (Saponification) 2 - 6 hours10 - 20 minutes
Typical Yield 60 - 75%85 - 95%
Energy Consumption HighLow[1][2]
Product Purity Often requires extensive purificationHigher purity, reduced side products[3][6]
Solvent Usage Often requires excess solventMinimal or solvent-free options possible[1]

The drastic reduction in reaction time is the most immediate benefit, increasing laboratory throughput and enabling faster compound library generation in a drug discovery context.[3] The higher yields are attributed to the uniform and rapid heating which minimizes the formation of degradation byproducts that can occur with prolonged exposure to high temperatures in conventional methods.[4]

Conclusion and Future Outlook

The microwave-assisted synthesis of 2-(propan-2-yl)but-2-enoic acid and its derivatives represents a significant improvement over traditional synthetic routes. The protocols outlined in this application note demonstrate a method that is not only faster and higher-yielding but also aligns with the principles of green chemistry.[4] This approach is readily scalable and can be adapted for the synthesis of a wide array of analogous α,β-unsaturated carbonyl compounds. For researchers in materials science and drug development, MAOS provides a powerful tool to accelerate discovery and development timelines.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Al-Mulla, A. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Sharma, V., & Sharma, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.org. Available at: [Link]

  • Bhuiyan, M. M. H., et al. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Journal of Scientific Research. Available at: [Link]

  • Jacquet, M., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. Available at: [Link]

  • Bhuiyan, M. M. H., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Open Access Text. Available at: [Link]

  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. (2022). MDPI. Available at: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (2021). IntechOpen. Available at: [Link]

  • Mitra, A. K., & Banerjee, K. (2008). Microwave-assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions – a green method for C–C bond formation. Taylor & Francis Online. Available at: [Link]

  • Valizadeh, H., & Gholipur, H. (2006). Microwave‐assisted claisen rearrangement. Application to the synthesis of angelicin derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Microwave-assisted esterification and electro-enhanced solid-phase microextraction of omega-3 polyunsaturated fatty acids. (2024). ScienceDirect. Available at: [Link]

  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. (2009). Organic Chemistry Portal. Available at: [Link]

  • Tearavarich, R. (2025). Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. Orbital: The Electronic Journal of Chemistry. Available at: [Link]

  • A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. (2021). RSC Publishing. Available at: [Link]

  • Microwave-Assisted Synthesis of Arylidene Acetophenones. (2014). SciSpace. Available at: [Link]

  • Microwave-Assisted Transformation of Esters into Hydroxamic Acids. (2007). Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. (2018). RSC Advances. Available at: [Link]

  • Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. (2019). Frontiers in Chemistry. Available at: [Link]

  • Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. (2025). MDPI. Available at: [Link]

  • Microwave Assisted Synthesis of Chalcone and Biological Activity. (2016). Scholars Research Library. Available at: [Link]

  • Preparation of Carboxylic Acids. (2025). Chemistry Steps. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(Propan-2-yl)but-2-enoic acid

Welcome to the Advanced Synthesis Support Center. 2-(Propan-2-yl)but-2-enoic acid (commonly known as 2-isopropylcrotonic acid) is a critical intermediate in the synthesis of complex natural products, including hepatotoxi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. 2-(Propan-2-yl)but-2-enoic acid (commonly known as 2-isopropylcrotonic acid) is a critical intermediate in the synthesis of complex natural products, including hepatotoxic pyrrolizidine alkaloids like indicine[1]. Synthesizing this sterically hindered α,β -unsaturated carboxylic acid presents unique challenges, primarily due to severe steric clashes at the α -position and the extreme volatility of the aldehyde precursor.

This guide provides a self-validating, step-by-step protocol and troubleshooting framework designed for process chemists and researchers to maximize yield and (E) -stereoselectivity.

Synthesis Workflow & Troubleshooting Logic

SynthesisWorkflow Step1 Step 1: Arbuzov Reaction Ethyl 2-bromo-3-methylbutanoate + P(OEt)3 Int1 Intermediate: Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate Step1->Int1 Step2 Step 2: HWE Olefination + Acetaldehyde (CH3CHO) Int1->Step2 Int2 Intermediate: Ethyl 2-isopropylbut-2-enoate Step2->Int2 Step3 Step 3: Saponification KOH, Ethylene Glycol, 120 °C Int2->Step3 Product Target Molecule: 2-(Propan-2-yl)but-2-enoic acid Step3->Product T1 Issue: E2 Elimination in Alkylation Fix: Switch to Arbuzov Route T1->Step1 T2 Issue: Aldol/Volatility Fix: Masamune-Roush (LiCl/DBU) T2->Step2 T3 Issue: Steric Hindrance Fix: High-Temp KOH in Glycol T3->Step3

Fig 1. Synthesis workflow and troubleshooting logic for 2-(Propan-2-yl)but-2-enoic acid.

Quantitative Data: Standard vs. Optimized Conditions

To establish causality, we must look at how specific reaction environments dictate the dominant mechanistic pathways. The table below summarizes the yield improvements achieved by altering the reaction conditions to bypass kinetic and thermodynamic bottlenecks.

Reaction StepStandard ConditionsStandard YieldOptimized ConditionsOptimized Yield (E)/(Z) Ratio
1. Phosphonate Synthesis Triethyl phosphonoacetate + i -PrBr, NaH, THF<20% (E2 elimination major)Ethyl 2-bromo-3-methylbutanoate + P(OEt) 3​ , 150 °C88%N/A
2. HWE Olefination NaH, THF, RT30-40% (Aldol side-products)LiCl, DBU, MeCN, 0 °C85%>95:5
3. Saponification LiOH, THF/H2O, RT<10% (Incomplete conversion)KOH, Ethylene Glycol, 120 °C92%N/A

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate (Arbuzov Route)

Causality Note: Attempting to alkylate triethyl phosphonoacetate with isopropyl bromide typically fails because the secondary halide undergoes E2 elimination in the presence of the strongly basic phosphonate carbanion. The Michaelis-Arbuzov reaction bypasses this entirely by utilizing an SN​2 attack on a primary carbon.

  • Equip a flame-dried 100 mL round-bottom flask with a reflux condenser and a distillation head to remove volatile ethyl bromide.

  • Add ethyl 2-bromo-3-methylbutanoate (50 mmol) and triethyl phosphite (60 mmol, 1.2 equiv).

  • Heat the neat mixture to 150 °C under an argon atmosphere for 12 hours.

  • Monitor the evolution of ethyl bromide gas. Once gas evolution ceases (self-validating completion metric), cool the reaction to room temperature.

  • Purify the residue via vacuum distillation to yield the pure phosphonate intermediate.

Step 2: HWE Olefination to Ethyl 2-isopropylbut-2-enoate

Causality Note: Acetaldehyde is extremely volatile (bp 20 °C) and base-sensitive. Strong bases like NaH cause rapid self-aldol condensation. We employ Masamune-Roush conditions[2], where LiCl increases the acidity of the phosphonate via Lewis acid coordination, allowing the use of a mild amine base (DBU) that does not trigger the aldol pathway.

  • In a flame-dried flask under argon, dissolve the phosphonate from Step 1 (40 mmol) and anhydrous LiCl (48 mmol, 1.2 equiv) in dry acetonitrile (100 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Add DBU (44 mmol, 1.1 equiv) dropwise. The mixture will become homogeneous as the lithium phosphonoenolate forms. Stir for 15 minutes.

  • Pre-cool a solution of freshly distilled acetaldehyde (48 mmol, 1.2 equiv) in 10 mL of cold acetonitrile, and add it dropwise via a syringe pump over 30 minutes to prevent thermal spikes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH 4​ Cl, extract with ethyl acetate (3 x 50 mL), dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield (E) -ethyl 2-isopropylbut-2-enoate[1].

Step 3: Saponification to 2-(Propan-2-yl)but-2-enoic acid

Causality Note: The α -isopropyl group sterically shields the ester carbonyl, while the α,β -unsaturation reduces its electrophilicity. Standard room-temperature hydrolysis is kinetically frozen. High thermal energy is required to force the reaction.

  • Dissolve the ester from Step 2 (30 mmol) in ethylene glycol (50 mL).

  • Add solid KOH (150 mmol, 5.0 equiv) and water (5 mL) to assist dissolution.

  • Heat the mixture to 120 °C for 24 hours.

  • Cool to room temperature, dilute with water (100 mL), and extract with diethyl ether (2 x 50 mL) to remove unreacted ester and organic impurities.

  • Acidify the aqueous layer to pH 1 using 6M HCl. The product will precipitate or form an oily layer.

  • Extract the acidic aqueous phase with ethyl acetate (3 x 50 mL), dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the pure 2-(Propan-2-yl)but-2-enoic acid.

Troubleshooting Guides & FAQs

Q: I attempted the alkylation of triethyl phosphonoacetate with isopropyl bromide using NaH, but my yield is below 20%. What is happening? A: You are observing E2 elimination. The phosphonate carbanion acts as a strong, sterically hindered base rather than a nucleophile, abstracting a proton from the secondary halide (isopropyl bromide) to form propene gas. To solve this, abandon the alkylation route and use the Michaelis-Arbuzov reaction with ethyl 2-bromo-3-methylbutanoate and triethyl phosphite. This proceeds via an SN​2 attack of the phosphorus lone pair on the primary ethyl group, completely avoiding the secondary carbon center.

Q: During the HWE olefination, I am losing my acetaldehyde before it can react, and I see a complex mixture of byproducts by NMR. How do I fix this? A: Acetaldehyde boils at 20 °C and is highly susceptible to base-catalyzed aldol condensation. If you are using NaH or KOtBu, the base is destroying your aldehyde. Switch to Masamune-Roush conditions[2]. By adding LiCl, the lithium ion coordinates to the phosphoryl oxygen, drastically lowering the pKa​ of the α -proton. This allows you to use a mild base like DBU at 0 °C. Ensure you add the acetaldehyde slowly (via syringe pump) as a pre-cooled solution to minimize evaporative loss.

Q: My saponification reaction stalls at 10% conversion even after 48 hours in LiOH/THF/H 2​ O. Is the ester dead? A: The ester is not dead; it is highly sterically hindered. The bulky isopropyl group blocks the Dunitz-Bürgi approach trajectory of the hydroxide ion. Furthermore, the double bond conjugates with the carbonyl, decreasing its electrophilicity. You must overcome a massive kinetic activation barrier. Switch your solvent to ethylene glycol, use a large excess of KOH, and heat the reaction to 120 °C. The high boiling point of ethylene glycol allows you to input the necessary thermal energy safely without pressurizing the vessel.

References

  • Nambu, M., et al. "Enantiospecific synthesis of (+)- and (–)-trachelanthic acids via asymmetric dihydroxylation and their conversion to the pyrrolizidine alkaloids indicine and intermedine." Chemical Communications, 1996. URL:[Link]

  • Blanchette, M. A., et al. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds." Tetrahedron Letters, 1984. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(Propan-2-yl)but-2-enoic Acid Reactions

Welcome to the technical support center for navigating the unique chemical reactivity of 2-(propan-2-yl)but-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who are enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the unique chemical reactivity of 2-(propan-2-yl)but-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic endeavors with this sterically demanding substrate. The bulky isopropyl group alpha to the carboxylic acid and the tetrasubstituted nature of the double bond present significant steric challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these synthetic hurdles.

I. Troubleshooting Guides

This section addresses specific, common problems encountered during reactions with 2-(propan-2-yl)but-2-enoic acid. Each guide offers a systematic approach to diagnosing the issue and provides detailed, field-proven protocols for success.

Issue 1: Low or No Yield in Esterification Reactions

Symptoms:

  • Incomplete consumption of the starting carboxylic acid, even after prolonged reaction times.

  • Formation of side products, such as the corresponding acid anhydride.

  • Difficulty in purifying the desired ester from unreacted starting material.

Root Cause Analysis: The steric bulk of the isopropyl group and the two methyl groups on the double bond significantly hinders the approach of the alcohol nucleophile to the carbonyl carbon. Standard esterification methods like Fischer esterification are often ineffective.[1][2]

Solutions:

A. Activation of the Carboxylic Acid: To overcome the steric barrier, the carboxylic acid must be converted into a more reactive intermediate. The following methods are recommended, in order of increasing activating power.

  • Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly reactive mixed anhydride.[3][4][5][6][7] The subsequent addition of the alcohol in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), facilitates the esterification.[3][4][5][6][7]

    Detailed Protocol: Yamaguchi Esterification

    • Dissolve 2-(propan-2-yl)but-2-enoic acid (1.0 equiv) in anhydrous THF or toluene.

    • Add triethylamine (1.1 equiv) and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) and stir for 1-2 hours at room temperature to form the mixed anhydride.

    • In a separate flask, dissolve the alcohol (1.2 equiv) and DMAP (1.2 equiv) in anhydrous toluene.

    • Slowly add the mixed anhydride solution to the alcohol/DMAP solution at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent.

  • Shiina Esterification: For even more sterically demanding alcohols, Shiina esterification, which employs an aromatic carboxylic acid anhydride like 2-methyl-6-nitrobenzoic anhydride (MNBA), can be highly effective.[8][9][10][11] This method often proceeds under milder conditions than the Yamaguchi protocol.[11]

    Workflow for Selecting an Esterification Method

    Caption: Decision workflow for esterification.

Issue 2: Inefficient Amide Bond Formation

Symptoms:

  • Low conversion to the desired amide.

  • Formation of byproducts from the decomposition of coupling reagents.

  • Epimerization at adjacent stereocenters if present in the amine coupling partner.

Root Cause Analysis: Similar to esterification, the steric hindrance around the carboxylic acid impedes the approach of the amine nucleophile. Standard peptide coupling reagents may be sluggish or ineffective.

Solutions:

A. Utilize High-Reactivity Coupling Reagents: For sterically hindered amidations, more potent coupling reagents are required.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective uronium-based coupling reagent that forms a reactive OAt-active ester, which reacts faster and more completely than active esters generated by reagents like HBTU.[12][13]

    Detailed Protocol: HATU-Mediated Amidation

    • Dissolve 2-(propan-2-yl)but-2-enoic acid (1.0 equiv), HATU (1.1 equiv), and the amine (1.2 equiv) in an anhydrous aprotic solvent such as DMF or NMP.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equiv).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS. For particularly hindered amines, gentle heating (40-50 °C) may be necessary.

    • Work-up typically involves dilution with water and extraction with an organic solvent.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a newer generation coupling reagent that is often more efficient and safer than benzotriazole-based reagents.[13]

B. Alternative Strategies for Highly Hindered Systems:

  • Conversion to Acid Chloride: In cases where even the most powerful coupling reagents fail, conversion of the carboxylic acid to the more reactive acid chloride may be necessary. Thionyl chloride (SOCl₂) or oxalyl chloride can be used, followed by the addition of the amine. This is a more aggressive approach and should be used with caution if other sensitive functional groups are present.

    Troubleshooting Amidation Reactions

    Caption: Troubleshooting workflow for amidation.

Issue 3: Difficulty in Reducing the Carboxylic Acid

Symptoms:

  • Incomplete reduction to the corresponding alcohol.

  • Reduction of the double bond in addition to or instead of the carboxylic acid.

  • Requirement for harsh reducing agents that are not compatible with other functional groups.

Root Cause Analysis: The steric hindrance around the carbonyl group makes it less accessible to common reducing agents like lithium aluminum hydride (LAH). Furthermore, the α,β-unsaturated nature of the molecule presents a challenge for chemoselectivity.

Solutions:

A. Two-Step Reduction Protocols: A reliable strategy is to first activate the carboxylic acid and then reduce the activated intermediate.

  • Mixed Anhydride Reduction:

    • Form a mixed anhydride using isobutyl chloroformate and a non-nucleophilic base like N-methylmorpholine (NMM).

    • Reduce the resulting mixed anhydride in situ with a mild reducing agent like sodium borohydride (NaBH₄). This method often preserves the double bond.

B. Catalytic Hydrosilylation:

  • For the selective reduction of the double bond, catalytic hydrosilylation can be an effective method. This approach typically employs a silane reducing agent in the presence of a transition metal catalyst.

C. Biocatalytic Reduction:

  • Enzyme-catalyzed reductions, for instance using carboxylic acid reductases (CARs), can offer high selectivity for the reduction of the carboxylic acid to the alcohol while leaving the double bond intact.[14]

Issue 4: Unwanted Reactions at the Double Bond

Symptoms:

  • Conjugate addition of nucleophiles.

  • Isomerization of the double bond.

  • Difficulty in achieving selective hydrogenation of the double bond.

Root Cause Analysis: The tetrasubstituted nature of the alkene makes it sterically hindered and less reactive towards many reagents. However, under certain conditions, it can still undergo undesired reactions.

Solutions:

  • Selective Hydrogenation: The hydrogenation of tetrasubstituted alkenes is challenging.[15][16][17] Iridium-based catalysts, such as those derived from N,P-ligands, have shown promise for the hydrogenation of sterically hindered and tetrasubstituted olefins.[15][17]

  • Protecting Group Strategies: If the double bond is interfering with a desired transformation at the carboxylic acid, consider protecting it. However, given the steric hindrance, this may also be challenging.

II. Frequently Asked Questions (FAQs)

Q1: Why is Fischer esterification not recommended for 2-(propan-2-yl)but-2-enoic acid?

A1: Fischer esterification relies on the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol. This reaction is reversible and often requires forcing conditions (e.g., high temperatures, removal of water). For a sterically hindered carboxylic acid like 2-(propan-2-yl)but-2-enoic acid, the activation energy for the nucleophilic attack of the alcohol is very high due to steric repulsion.[2] This leads to extremely slow reaction rates and low equilibrium conversions, making it an impractical method.

Q2: What is the role of DMAP in the Yamaguchi and Shiina esterifications?

A2: In both the Yamaguchi and Shiina esterifications, DMAP acts as a highly nucleophilic catalyst. It reacts with the mixed anhydride intermediate to form a more reactive acylpyridinium species.[7] This new intermediate is more susceptible to nucleophilic attack by the alcohol, thus accelerating the esterification reaction and overcoming the steric hindrance.

Q3: Are there any alternatives to HATU for difficult amide couplings?

A3: Yes, several other high-performance coupling reagents can be effective. PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent known for its high reactivity.[18] T3P® (Propylphosphonic Anhydride) is another powerful reagent that can be used for the formation of sterically hindered amides. The choice of reagent may depend on the specific amine and the overall substrate.

Q4: How can I selectively reduce the double bond without affecting the carboxylic acid?

A4: Catalytic hydrogenation is the most common method for reducing a double bond. For a tetrasubstituted alkene like the one in 2-(propan-2-yl)but-2-enoic acid, this can be challenging. Iridium-based catalysts are often more effective than traditional palladium or platinum catalysts for this type of transformation.[15][17] It's crucial to carefully select the catalyst and optimize the reaction conditions (pressure, temperature, solvent) to achieve high selectivity.

Q5: Can I perform a Heck reaction or other cross-coupling reactions at the double bond?

A5: While theoretically possible, the steric hindrance of the tetrasubstituted double bond in 2-(propan-2-yl)but-2-enoic acid would make palladium-catalyzed cross-coupling reactions like the Heck reaction very challenging. The oxidative addition step would be particularly slow. Significant catalyst and ligand screening, along with optimization of reaction conditions, would be necessary to have any chance of success.

III. Summary of Recommended Reagents and Conditions

Reaction TypeRecommended Reagent(s)Key Conditions
Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC), DMAPAnhydrous THF or toluene, room temp.
2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAPAnhydrous toluene, room temp.
Amidation HATU, DIPEAAnhydrous DMF or NMP, room temp. to 50 °C
COMU, DIPEAAnhydrous DMF, room temp.
Reduction (Acid to Alcohol) Isobutyl chloroformate, NMM, then NaBH₄Anhydrous THF, 0 °C to room temp.
Reduction (Double Bond) Iridium catalyst (e.g., with N,P-ligand), H₂Various solvents, optimized pressure and temp.

IV. References

  • Shiina, I. (2002). Shiina macrolactonization. Wikipedia.

  • Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids with Tetrasubstituted Olefins. (2013). Organic Letters, 15, 3722–3725.

  • Yamaguchi reagent – Reagent of the month June. (2023). SigutLabs.

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2022). PMC.

  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU. (2025). Benchchem.

  • Yamaguchi esterification. (n.d.). Wikipedia.

  • A Convenient Activating Reagent of Carboxylic Acids. (2011). Tokyo Chemical Industry (India) Pvt. Ltd..

  • Yamaguchi Esterification. (n.d.). Organic Chemistry Portal.

  • Yamaguchi Esterification. (n.d.). Alfa Chemistry.

  • A general procedure for the synthesis of amides via the direct condensation of carboxylic acids and amines in the presence of TiCl4. (2017). PMC.

  • Coupling Reagents. (n.d.). AAPPTEC - Peptides.

  • Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst. (2022). SpringerLink.

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Beijing Dilun Biotechnology Co., Ltd..

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). LinkedIn.

  • Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones. (2021). PMC.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis. (2022). ACS Publications.

  • Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes. (2007). CHIMIA.

  • A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. (2002). ResearchGate.

  • Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. (2020). Royal Society of Chemistry.

  • Catalytic hydrogenation of tri and tetra substituted alkenes CNC (carbene) iron(0) dinitrogen complexes 45-(N 2 ) 2 -47-(N 2 ) 2. (2016). ResearchGate.

  • Iridium catalysts for the asymmetric hydrogenation of olefins with nontraditional functional substituents. (2011). Beilstein Journal of Organic Chemistry.

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia MDPI.

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure.

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA.

  • Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. (2020). Green Chemistry (RSC Publishing).

  • Photocatalyzed, β-Selective Hydrocarboxylation of α,β-Unsaturated Esters with CO2 under Flow for β-Lactone Synthesis. (2021). ACS Catalysis.

  • Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. (2018). The Journal of Organic Chemistry.

  • Enantioselective conjugate hydrosilylation of α,β-unsaturated ketones. (2019). PMC.

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. (2019). PMC.

  • Method for esterifying hindered carboxylic acids. (1989). European Patent Office.

  • 1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal.

  • Shiina esterification. (n.d.). Wikipedia.

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps.

  • A Head-to-Head Battle of Macrolactonization Reagents: MNBA vs. Shiina Reagent in the Synthesis of Complex Natural Products. (2025). Benchchem.

  • Reduction of a,b-Unsaturated Carboxylic Acids a. (n.d.). ResearchGate.

  • Steric Hindrance (Is Like A Fat Goalie). (2011). Master Organic Chemistry.

  • Enantioselective conjugate hydrosilylation of α,β-unsaturated ketones. (2019). RSC Publishing.

  • Asymmetric 1,4-Hydrosilylations of α,β-Unsaturated Esters. (n.d.). Organic Chemistry Portal.

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. (2014). Journal of the American Chemical Society.

  • Decarboxylative silylation of α,β-unsaturated carboxylic acids. (n.d.). TCI Chemicals.

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. (2013). ResearchGate.

  • Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal.

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube.

  • Synthesis of α,β-unsaturated carboxylic acids and esters. (1977). Google Patents.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PMC.

  • steric hindrance effects in 2-(Bromomethyl)-2- butylhexanoic acid. (n.d.). Benchchem.

Sources

Troubleshooting

Technical Support Center: Solving Solubility Challenges of 2-(Propan-2-yl)but-2-enoic Acid in Aqueous Media

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-(Propan-2-yl)but-2-enoic acid. This document is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(Propan-2-yl)but-2-enoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem - Physicochemical Properties
Q1: What is 2-(Propan-2-yl)but-2-enoic acid, and why is it difficult to dissolve in neutral aqueous solutions?

A: 2-(Propan-2-yl)but-2-enoic acid is an unsaturated monocarboxylic acid. Its molecular structure contains a polar carboxylic acid head and a non-polar hydrocarbon tail, which includes a butenyl chain and an isopropyl group. This dual nature is the primary reason for its poor water solubility. In its protonated (uncharged) state, the non-polar character dominates, making it hydrophobic.

While specific experimental data for this exact molecule is not widely published, we can infer its properties from structurally similar compounds, such as Angelic acid ((Z)-2-Methyl-2-butenoic acid)[1]. The addition of an isopropyl group in place of a methyl group increases the molecule's size and hydrophobicity, suggesting that 2-(Propan-2-yl)but-2-enoic acid is likely even less soluble in water than Angelic acid.

Table 1: Estimated Physicochemical Properties of 2-(Propan-2-yl)but-2-enoic acid

PropertyEstimated Value/InformationRationale & Impact on Solubility
Chemical Structure The molecule possesses a hydrophobic hydrocarbon backbone and a single ionizable carboxylic acid group.
Molecular Weight ~128.17 g/mol Larger molecules can be more difficult for solvent molecules to surround and solvate[2].
pKa ~4.5 - 5.0The pKa is the pH at which the compound is 50% ionized. For carboxylic acids, ionization dramatically increases aqueous solubility[3][4]. This is the most critical parameter for solubility manipulation. The estimate is based on the pKa of similar acids like Angelic acid (~4.3)[5].
Intrinsic Solubility (S₀) Low (Sparingly soluble to insoluble)This is the solubility of the un-ionized form of the acid in water. Due to its hydrophobic structure, S₀ is expected to be very low at a neutral pH.
Section 2: The Fundamental Solution - pH Adjustment
Q2: My compound is not dissolving in my neutral buffer (pH 7.4). What is the first and most effective strategy I should try?

A: The most direct method to dramatically increase the solubility of a carboxylic acid is to increase the pH of the aqueous medium. By raising the pH above the compound's pKa, you deprotonate the carboxylic acid group (-COOH) to form a highly polar and much more water-soluble carboxylate anion (-COO⁻)[4]. This relationship is quantitatively described by the Henderson-Hasselbalch equation[6][7].

The core principle is that the ionized, salt form of the drug is significantly more soluble than the un-ionized, neutral form. A common rule of thumb is to adjust the pH to at least 1-2 units above the pKa to ensure that >90-99% of the compound is in its soluble, ionized form.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Insoluble R-COOH (Protonated, Insoluble) Soluble R-COO⁻ + H⁺ (Deprotonated, Soluble) Insoluble->Soluble Add Base (e.g., NaOH) Increases pH Soluble->Insoluble Add Acid (e.g., HCl) Decreases pH

Caption: pH-dependent equilibrium of a carboxylic acid.

Protocol 1: Preparation of a 10 mM Stock Solution using pH Adjustment

This protocol describes how to make a 10 mM stock solution of 2-(Propan-2-yl)but-2-enoic acid (MW: 128.17 g/mol ).

Materials:

  • 2-(Propan-2-yl)but-2-enoic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Purified water (e.g., deionized or distilled)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh Compound: Weigh out 12.82 mg of 2-(Propan-2-yl)but-2-enoic acid and add it to a 10 mL volumetric flask.

  • Initial Suspension: Add approximately 8 mL of purified water to the flask. The compound will likely not dissolve and will form a suspension.

  • pH Titration: While stirring, add the 1 M NaOH solution dropwise. Monitor the pH continuously. As the pH increases and approaches/surpasses the pKa, the solid will begin to dissolve.

  • Complete Dissolution: Continue adding NaOH until all the solid has dissolved completely. The target pH should ideally be >6.5 to ensure full conversion to the soluble salt form.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add purified water to bring the final volume to the 10 mL mark.

  • Verification: Check the final pH of the solution. If necessary, adjust slightly. This is now your aqueous stock solution.

Trustworthiness Check: If the compound precipitates upon the addition of an acid, it validates that the solubility is pH-dependent and was achieved by forming the salt.

Section 3: When pH is Not an Option - Co-Solvent Systems
Q3: My experimental system (e.g., a cell-based assay) is sensitive to high pH. What is the next best alternative?

A: When pH modification is not feasible, the use of water-miscible organic solvents, known as co-solvents, is a powerful strategy. Co-solvents work by reducing the polarity of the aqueous medium, which in turn reduces the interfacial tension between the water and the hydrophobic solute, making it easier for the compound to dissolve[8][9][10].

Table 2: Common Co-Solvents for Preclinical Formulations

Co-SolventTypical Starting Concentration (% v/v)Key Characteristics & Considerations
Ethanol (EtOH) 5 - 20%Excellent solubilizing power for many organics. Can be toxic to cells at higher concentrations.
Propylene Glycol (PG) 10 - 40%Good solubilizer with lower toxicity than ethanol. Often used in parenteral formulations[9].
Polyethylene Glycol 400 (PEG 400) 10 - 50%Low toxicity and good solubilizing capacity. Higher viscosity.
Dimethyl Sulfoxide (DMSO) 0.1 - 5%Very strong solvent, but can have significant biological effects and cellular toxicity. Typically used for in vitro stock solutions at high concentrations (e.g., 10-50 mM) and then diluted >1000-fold into final assay media.
Q4: I dissolved my compound in a co-solvent, but it crashed out of solution when I diluted it into my aqueous buffer. How can I prevent this?

A: This is a very common issue known as precipitation upon dilution. It occurs because when you add the small volume of your organic stock solution to a large volume of aqueous buffer, the final concentration of the co-solvent drops dramatically, and it can no longer maintain the drug's solubility[11].

Start Compound precipitates upon dilution? Precipitate Precipitation Occurs! (Solubility Limit Exceeded) Start->Precipitate Yes Stock High Drug Conc. High Co-solvent Conc. Dilution Dilute into Aqueous Buffer Stock->Dilution Final Low Drug Conc. Low Co-solvent Conc. Dilution->Final Final->Start Solution1 Decrease stock concentration Precipitate->Solution1 Solution2 Increase final co-solvent % Precipitate->Solution2 Solution3 Use a stronger solubilizer (e.g., surfactant) Precipitate->Solution3

Caption: Troubleshooting workflow for co-solvent precipitation.

Troubleshooting Steps:

  • Decrease Stock Concentration: Make a more dilute stock solution. This will require adding a larger volume to your final buffer but will result in a higher final co-solvent concentration.

  • Increase Final Co-solvent Percentage: If your system can tolerate it, increase the amount of co-solvent in the final aqueous buffer. For example, prepare your buffer to already contain 5% ethanol before adding your drug stock.

  • Change Co-solvents: Experiment with different co-solvents from Table 2. A different solvent system may provide better solubility.

  • Combine with Other Methods: Consider a hybrid approach. For example, slightly increasing the pH of your final buffer (e.g., to pH 8.0) while also using a low percentage of a co-solvent can have a synergistic effect.

Section 4: Advanced Formulation Strategies

When pH adjustment and simple co-solvents are insufficient or incompatible with your experimental system, more advanced formulation strategies are required.

4.1 Surfactant-Mediated Micellar Solubilization

A: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble in water to form spherical structures called micelles[12]. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be encapsulated within the hydrophobic core, effectively creating a "nanocarrier" that is readily dispersed in the aqueous medium[13][14]. This is an excellent strategy for significantly increasing the apparent water solubility of very hydrophobic compounds[15][16].

Caption: Hydrophobic drug in a micelle core.

Table 3: Common Pharmaceutical Surfactants

SurfactantTypeTypical ConcentrationNotes
Polysorbate 80 (Tween® 80) Non-ionic0.1 - 2% (w/v)Very common, low toxicity, widely used in commercial formulations.
Sodium Dodecyl Sulfate (SDS) Anionic> 0.2% (w/v)Excellent solubilizer but can denature proteins and has higher cell toxicity. Best for non-biological applications.[12]
Solutol® HS 15 Non-ionic1 - 10% (w/v)A newer excipient with high solubilizing capacity and good safety profile[16].
4.2 Cyclodextrin Inclusion Complexation

A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity[17]. A poorly soluble molecule like 2-(Propan-2-yl)but-2-enoic acid can fit into this hydrophobic cavity, forming an "inclusion complex." This complex effectively masks the hydrophobic nature of the drug molecule, and the entire complex is readily soluble in water due to the hydrophilic exterior of the cyclodextrin[18][19][20].

Table 4: Common Cyclodextrins for Solubilization

Cyclodextrin DerivativeCavity SizeKey Features
α-Cyclodextrin (α-CD) SmallSuitable for small guest molecules.
β-Cyclodextrin (β-CD) MediumCavity size is often suitable for many drug molecules. Limited water solubility itself.
γ-Cyclodextrin (γ-CD) LargeFor larger guest molecules.
Hydroxypropyl-β-CD (HP-β-CD) MediumHigh aqueous solubility and low toxicity. Very commonly used in parenteral formulations[20].
Sulfobutylether-β-CD (SBE-β-CD) MediumHigh aqueous solubility and can enhance solubility via both inclusion and ionic interactions.
Protocol 2: Preparation of a Solution using Cyclodextrin Complexation

Materials:

  • 2-(Propan-2-yl)but-2-enoic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Stir plate and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Weigh an appropriate amount of HP-β-CD (a 1:1 or 1:2 molar ratio of drug:CD is a good starting point) and dissolve it completely in the desired volume of purified water.

  • Add Drug: Slowly add the weighed amount of 2-(Propan-2-yl)but-2-enoic acid to the stirring cyclodextrin solution.

  • Equilibrate: Cover the solution and allow it to stir for an extended period (e.g., 24-48 hours) at room temperature to allow for the formation of the inclusion complex.

  • Filter (Optional): To determine the maximum solubility achieved, filter the solution through a 0.22 µm filter to remove any undissolved drug and then analyze the filtrate concentration.

Section 5: Summary and Strategy Selection Flowchart

Choosing the right strategy depends on your specific experimental constraints.

StrategyProsConsBest For
pH Adjustment Highly effective, simple, inexpensive.Not suitable for pH-sensitive assays or compounds unstable at high/low pH.Initial screening, in vitro buffer systems that are not pH-sensitive.
Co-solvents Effective for moderately hydrophobic compounds, well-understood mechanism.Can have bioactivity/toxicity, risk of precipitation on dilution.In vitro stock solutions, non-cell-based assays, early-stage formulation screening.
Surfactants High solubilization capacity for very hydrophobic drugs.Can interfere with some biological assays, potential for toxicity.Highly insoluble compounds, lipid-based formulations, in vivo studies.
Cyclodextrins High solubilization capacity, low toxicity (especially derivatives), can improve stability.More expensive, requires optimization of drug:CD ratio.In vivo formulations, cell-based assays where co-solvents are toxic, stabilizing labile compounds.
References
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications.
  • Technical Support Center: Overcoming Low Aqueous Solubility of Angelic Acid. Benchchem.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org.
  • Cosolvent – Knowledge and References. Taylor & Francis Online.
  • Angelic acid. Wikipedia. Available at: [Link]

  • Micellar solubilization of drugs. University of Alberta Libraries.
  • Cosolvent. Wikipedia. Available at: [Link]

  • Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed.
  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online.
  • Cyclodextrins in drug delivery (Review). ResearchGate.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. ACS Publications.
  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed.
  • Angelic Acid. R&D Chemicals.
  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications.
  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed.
  • Study of pH-dependent drugs solubility in water. SciSpace.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK.
  • Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? ACS Publications.
  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Angelic Acid. Tokyo Chemical Industry Co., Ltd.
  • Carboxylic Acid Structure and Chemistry: Part 1. University of Arizona.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 2-(Propan-2-yl)but-2-enoic acid

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(Propan-2-yl)but-2-enoic acid via recrys...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(Propan-2-yl)but-2-enoic acid via recrystallization. The principles and techniques discussed herein are designed to ensure scientific integrity and provide a robust framework for optimizing solvent selection and crystallization outcomes.

Understanding the Molecule: 2-(Propan-2-yl)but-2-enoic acid

Before optimizing a purification, it's crucial to understand the target molecule. 2-(Propan-2-yl)but-2-enoic acid possesses a carboxylic acid group, which is polar and capable of hydrogen bonding.[1] However, the molecule also has a significant nonpolar hydrocarbon backbone (an isopropyl group and a butene chain). This dual character suggests that solvents of intermediate polarity, or solvent pairs, will likely be most effective for recrystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the best initial solvent for recrystallizing 2-(Propan-2-yl)but-2-enoic acid?

A1: Solvent selection is the most critical step in recrystallization.[2] The principle of "like dissolves like" is a good starting point.[4][5] Given the molecule's mixed polarity, a systematic screening approach is recommended.

Experimental Protocol: Small-Scale Solvent Screening

  • Sample Preparation: Place approximately 50-100 mg of your crude 2-(Propan-2-yl)but-2-enoic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[6][7]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves. Do not add a large excess of solvent, as this will reduce your final yield.[8][9]

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: The ideal solvent is one where the compound dissolves completely at high temperatures and forms a high yield of crystals upon cooling.[2][4]

Data Interpretation:

ObservationInterpretationNext Step
Soluble at room tempSolvent is too good (too polar or nonpolar).Reject this solvent for single-solvent use. May be useful as the "good" solvent in a solvent pair.
Insoluble even when boilingSolvent is too poor.Reject this solvent. May be useful as the "bad" solvent in a solvent pair.
Soluble when hot, insoluble when cold with good crystal formation Excellent candidate solvent. Proceed to a larger scale recrystallization.

A logical workflow for solvent selection is crucial for efficiency. The following diagram outlines a decision-making process for selecting a single or mixed solvent system.

Solvent_Selection_Workflow start Start: Crude Solid test_solubility Test solubility of ~50mg solid in 0.5 mL solvent at room temp start->test_solubility is_soluble_rt Is it soluble? test_solubility->is_soluble_rt heat_solution Heat to boiling. Add more solvent dropwise. is_soluble_rt->heat_solution No too_good_solvent FAILURE: Solvent is too good. Consider for solvent pair. is_soluble_rt->too_good_solvent Yes is_soluble_hot Does it dissolve? heat_solution->is_soluble_hot cool_solution Cool slowly to room temp, then place in ice bath is_soluble_hot->cool_solution Yes bad_solvent FAILURE: Solvent is too poor. Consider for solvent pair. is_soluble_hot->bad_solvent No crystals_form Do crystals form? cool_solution->crystals_form good_solvent SUCCESS: Use this solvent crystals_form->good_solvent Yes no_crystals FAILURE: Too much solvent or supersaturated. Try scratching/seeding. crystals_form->no_crystals No

Caption: Decision workflow for selecting a recrystallization solvent.

Q2: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8][10] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is so concentrated that the saturation temperature is above the compound's melting point.[10][11] Impurities can also lower the melting point of your compound, exacerbating this issue.[12][13] An oil is undesirable because it often traps impurities.[8][14]

Troubleshooting Steps for Oiling Out:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation temperature.[10][11]

  • Slow Cooling: Cool the solution much more slowly. A hot solution can be left on a hot plate with the heat turned off, or in a Dewar flask, to insulate it and slow the cooling rate. Slow cooling favors the formation of well-ordered crystals over oils.[15]

  • Lower the Solvent Boiling Point: Switch to a lower-boiling point solvent or solvent pair. For example, if you are using toluene (BP 111 °C), consider trying ethyl acetate (BP 77 °C).

  • Scratching/Seeding: Vigorously scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites for crystal growth.[8][9] If you have a pure crystal of your compound, adding a tiny "seed crystal" can initiate crystallization.[9]

  • Use a Solvent Pair: If a single solvent consistently causes oiling out, a solvent pair can be effective. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to clarify the solution, then cool slowly.[4][8] Common pairs include ethanol/water and toluene/hexane.[8]

Q3: No crystals have formed even after cooling the solution in an ice bath. What should I do?

A3: The absence of crystals usually points to one of two issues: too much solvent was used, or the solution is supersaturated.[11][15]

Troubleshooting Steps for No Crystal Formation:

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation points for crystal growth.[9][15]

    • Seeding: Add a single, small seed crystal of the pure compound to the solution.[9][15]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[9][15] Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25%). Allow the solution to cool again. Repeat until crystals form upon cooling.[10]

  • Try a Different Solvent: If the above methods fail, it may be necessary to remove the solvent entirely (e.g., via rotary evaporation) and attempt the recrystallization again with a different, less effective solvent.[10][15]

The following diagram provides a troubleshooting guide for common recrystallization issues.

Troubleshooting_Workflow start Hot, clear solution is prepared cool_solution Cool solution slowly start->cool_solution outcome What is the result? cool_solution->outcome crystals_ok Well-formed crystals outcome->crystals_ok Success oiling_out Compound 'Oils Out' outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem fix_oil 1. Re-heat and add more solvent. 2. Cool very slowly. 3. Change to lower BP solvent. oiling_out->fix_oil fix_no_crystals 1. Try scratching or seeding. 2. Boil off excess solvent. 3. Re-cool. no_crystals->fix_no_crystals

Caption: Troubleshooting flowchart for common recrystallization problems.

Q4: How can I remove colored impurities or insoluble contaminants?

A4: Insoluble impurities should be removed by hot filtration, while colored, soluble impurities can often be removed with activated charcoal.

Protocol: Hot Filtration for Insoluble Impurities

If you observe solid material that does not dissolve even after adding a sufficient amount of boiling solvent, these are likely insoluble impurities.[2][16]

  • Prepare Funnel: Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.[17]

  • Pre-heat Apparatus: Heat the filtration apparatus (funnel and receiving flask) on a hot plate with a small amount of the pure solvent boiling in the flask. This prevents premature crystallization in the funnel.[8][17]

  • Filter Quickly: Bring your solution to a boil and pour it quickly through the hot, pre-wetted filter paper in portions.[17]

  • Rinse: Rinse the original flask with a small amount of hot solvent and pour this through the filter to recover any remaining compound.

  • Proceed to Crystallization: Boil off any excess solvent used during the transfer and then allow the filtrate to cool and crystallize as usual.[8]

Protocol: Decolorizing with Activated Charcoal

Activated charcoal can adsorb high-molecular-weight, polar, colored impurities.[2][8]

  • Dissolve Solid: Dissolve your crude solid in a near-boiling solvent as usual.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute. Never add charcoal to a boiling solution , as it can cause violent bumping.

  • Add Charcoal: Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient). Adding too much will adsorb your product and reduce the yield.

  • Re-heat and Filter: Bring the solution back to a boil for a few minutes, then perform a hot filtration as described above to remove the charcoal.[2][16] The filtrate should be colorless.

Q5: How do I confirm the purity of my recrystallized product?

A5: Purity should be assessed using one or more analytical techniques.

  • Melting Point Analysis: This is a fast and reliable method to gauge purity.[18][19] A pure crystalline solid will have a sharp melting point range (typically < 2 °C).[20] Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to broaden.[20][21] Compare your experimental melting point to the literature value.

  • Thin-Layer Chromatography (TLC): TLC is an excellent technique to qualitatively assess purity.[22][23] A pure compound should ideally show a single spot on the TLC plate.[22][24] Spot your crude material and your recrystallized material side-by-side on the same plate. A successful purification will show the disappearance of impurity spots.[22]

Solvent Property Reference

The choice of solvent is guided by its physical properties. This table summarizes key properties of common laboratory solvents to aid in your selection process.[5]

SolventBoiling Point (°C)Polarity IndexSafety Notes
Water10010.2Non-flammable
Ethanol785.2Flammable
Acetone565.1Highly Flammable
Ethyl Acetate774.4Flammable
Dichloromethane403.1Volatile, potential carcinogen
Toluene1112.4Flammable, toxic
Hexane690.1Flammable, neurotoxin

References

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments.
  • University of Colorado Boulder. (n.d.). Recrystallization I. Department of Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Separation and Purification Techniques. Introduction to Organic Laboratory Techniques.
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC).
  • University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs.
  • City University of New York. (2025). Lab: Purification by Recrystallization. Baruch College - CHM 1004.
  • Safrole (n.d.). Recrystallization and hot filtration.
  • Northern Kentucky University. (n.d.). Recrystallization.
  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • Kyoto University. (2021, January 13). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Westlab. (2023, May 8). Measuring the Melting Point.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • University of Alberta. (n.d.). Recrystallization - Single Solvent.
  • Scribd. (n.d.). Recrystallization Solvent Selection Guide.
  • Wikipedia. (n.d.). Thin-layer chromatography.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • EAG Laboratories. (n.d.). Thin-Layer Chromatography | TLC.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). What is Melting Point?.
  • Stanford Research Systems. (n.d.). Melting Point Determination.
  • Analytical Testing Labs. (n.d.). Melting Point Determination.
  • University of Michigan-Dearborn. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.
  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • University of South Carolina. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • Google Patents. (n.d.). EP0169254A1 - Process for purification of 1,2-unsaturated carboxylic acids and/or esters thereof.
  • BOC Sciences. (n.d.). Recrystallization Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl trans-crotonic acid. PubChem.
  • National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methyl-2-propenyl ester, (Z)-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). (Z)-2-propylpent-2-enoic acid. PubChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
  • National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 2-methyl-, propyl ester, (E)-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). Propan-2-one;prop-2-enoic acid. PubChem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(Propan-2-yl)but-2-enoic Acid Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that synthesizing highly substituted α,β-unsaturated carboxylic acids presents unique stereochemical challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that synthesizing highly substituted α,β-unsaturated carboxylic acids presents unique stereochemical challenges.

2-(Propan-2-yl)but-2-enoic acid (commonly known as 2-isopropylbut-2-enoic acid) is a sterically demanding trisubstituted alkene. The bulky α-isopropyl group introduces severe allylic strain ( A1,3 strain) with the β-methyl group. This thermodynamic instability lowers the activation energy barrier for E/Z isomerization, making the molecule highly susceptible to stereochemical scrambling or irreversible deconjugation during synthesis and ester hydrolysis.

This guide provides field-proven, mechanistically grounded solutions to preserve your molecule's stereochemical integrity.

Part 1: Mechanistic Causality of Isomerization

To solve the isomerization problem, we must first understand the causality behind it. During the hydrolysis of the precursor ester (e.g., methyl 2-isopropylbut-2-enoate), standard basic conditions (NaOH/LiOH) frequently result in a complete loss of stereopurity.

The Root Cause: The bulky isopropyl group sterically blocks the Bürgi-Dunitz trajectory of the incoming hydroxide nucleophile at the carbonyl carbon. Prevented from attacking the carbonyl, the hydroxide instead acts as a base. It abstracts a proton from the γ-position (the β-methyl group), generating an extended enolate intermediate . Upon reprotonation, the molecule relaxes into a thermodynamic mixture of E and Z isomers, or worse, deconjugates into the β,γ-unsaturated acid to relieve the steric clash between the isopropyl and methyl groups.

G A (E)-2-Isopropylbut-2-enoate (Kinetic Product) B Base (e.g., NaOH, heat) A->B Deprotonation at γ-position C Extended Enolate Intermediate B->C C->A Reversible D (Z)-2-Isopropylbut-2-enoate (Thermodynamic Product) C->D Reprotonation (α-position) E β,γ-Unsaturated Ester (Deconjugated Product) C->E Reprotonation (γ-position)

Figure 1: Base-catalyzed extended enolate formation leading to E/Z isomerization and deconjugation.

Part 2: FAQs & Troubleshooting Guides

Q1: My Horner-Wadsworth-Emmons (HWE) olefination yields a 1:1 E/Z mixture. How can I improve stereoselectivity? A1: Standard HWE reactions rely on the reversible formation of oxaphosphetane intermediates to dictate trans-selectivity. However, the bulky α-isopropyl group on your phosphonate disrupts the typical transition state, making the energy difference between the cis and trans oxaphosphetanes negligible. Solution: Abandon standard HWE for this specific substrate. Instead, utilize a stereospecific cross-coupling approach (e.g., Suzuki-Miyaura coupling of a stereodefined vinyl halide) or use a Still-Gennari phosphonate modification if the Z-isomer is your target.

Q2: My ester intermediate is stereopure, but the final acid is a mixture. What went wrong? A2: You likely used basic hydrolysis (LiOH, NaOH, or KOH) and applied heat to force the sterically hindered reaction. As illustrated in Figure 1, this triggers the extended enolate mechanism. Solution: You must shift to neutral or acidic cleavage methods. The choice depends on your ester protecting group (See Figure 2).

Q3: How can I hydrolyze a methyl ester without using a base? A3: Use Trimethyltin Hydroxide ( Me3​SnOH ). As demonstrated by Nicolaou et al., this reagent provides a mild, near-neutral method for methyl ester cleavage that completely suppresses E/Z isomerization in sensitive α,β-unsaturated systems ( [1]). The tin atom coordinates to the carbonyl oxygen, delivering the hydroxide intramolecularly and bypassing the steric block without generating basic conditions.

Workflow Start Start: Ester Cleavage Required Check What is the ester group? Start->Check Methyl Methyl / Ethyl Ester Check->Methyl TButyl tert-Butyl Ester Check->TButyl Base Standard Base (LiOH/NaOH)? Avoid! Causes Isomerization Methyl->Base Conventional route Me3SnOH Use Me3SnOH (80 °C, DCE) Neutral, Mild Cleavage Methyl->Me3SnOH Recommended route TFA Use TFA / CH2Cl2 (RT) Acidic Cleavage TButyl->TFA Recommended route Success Pure 2-Isopropylbut-2-enoic Acid (Stereochemistry Retained) Me3SnOH->Success TFA->Success

Figure 2: Decision matrix for selecting hydrolysis conditions to prevent alkene isomerization.

Part 3: Quantitative Data on Hydrolysis Methods

The following table summarizes the expected outcomes when applying different deprotection strategies to sterically hindered α-isopropyl-α,β-unsaturated esters.

Cleavage MethodReagentsConditionsE/Z RetentionDeconjugationYield
Standard Basic NaOH, MeOH/H₂O65 °C, 12 hPoor (<50%)High (~30%)40-50%
Mild Basic LiOH, THF/H₂ORT, 48 hModerate (~70%)Low (<5%)60%
Neutral Tin Me3​SnOH , DCE80 °C, 16 hExcellent (>98%) None85-95%
Acidic (t-Butyl) TFA, CH₂Cl₂RT, 2 hExcellent (>99%) None>95%

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can verify stereochemical integrity before moving to the next step.

Protocol A: Neutral Cleavage of Methyl Esters using Me3​SnOH

Use this protocol if your precursor is methyl 2-isopropylbut-2-enoate.

  • Setup: In an oven-dried flask under argon, dissolve the stereopure methyl ester (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Reagent Addition: Add Trimethyltin Hydroxide ( Me3​SnOH , 3.0 equiv).

  • Heating: Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, concentrate it, and run a crude 1 H-NMR. Validation criteria: Confirm the disappearance of the methyl ester singlet ( 3.7 ppm). Check the vinylic proton ( 6.8 ppm); the retention of a single splitting pattern confirms that no E/Z isomerization has occurred. If a secondary vinylic peak appears, halt heating immediately.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 5% aqueous KHSO₄ (to remove tin residues), followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure acid.

Protocol B: Acidic Cleavage of tert-Butyl Esters

Use this protocol if you strategically synthesized the tert-butyl ester to avoid basic conditions entirely ( [2]).

  • Setup: Dissolve tert-butyl 2-isopropylbut-2-enoate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.2 M at 0 °C.

  • Cleavage: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:4 v/v ratio of TFA:CH₂Cl₂. Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Evaporate a 50 µL aliquot and perform rapid IR spectroscopy. Validation criteria: The shift of the carbonyl stretch from 1710 cm⁻¹ (ester) to a broader 1690 cm⁻¹ (conjugated acid) confirms complete conversion.

  • Workup: Co-evaporate the reaction mixture with toluene (3 × 10 mL) under reduced pressure to azeotropically remove all residual TFA.

  • Isolation: The resulting residue is typically the stereopure 2-isopropylbut-2-enoic acid, requiring no further column chromatography.

References

  • Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378-1382. URL:[Link]

  • Lin, S., Danishefsky, S. J., et al. (2004). "Total Synthesis of TMC-95A and -B via a New Reaction Leading to Z-Enamides. Some Preliminary Findings as to SAR." Journal of the American Chemical Society, 126(20), 6347-6355. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Knoevenagel Condensation for Crotonic Acid Derivatives

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered when synthesizing crotonic acid derivatives, specifically focusing on overcoming low conversion rates. Here, we dissect the intricacies of the reaction, offering field-proven insights and actionable protocols to enhance your experimental outcomes.

Introduction: Understanding the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] When malonic acid or its esters are used as the active methylene compound, subsequent decarboxylation can occur, particularly under Doebner modification conditions (using pyridine and piperidine), to yield crotonic acid derivatives.[1][3]

Despite its utility, achieving high conversion rates can be challenging. This guide provides a structured approach to troubleshooting, addressing the most common pitfalls from catalyst selection to reaction work-up.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to help you diagnose and resolve specific issues you may be observing in your experiments.

Issue 1: Low or No Product Yield

A low or complete lack of product is the most common and frustrating issue. The root cause often lies in one of several key areas of the reaction setup.

Question: My reaction shows minimal to no formation of the desired crotonic acid derivative. Where should I start my investigation?

Answer: A systematic evaluation of your reaction parameters is crucial. Begin by assessing the following factors, which are the most frequent culprits for low conversion.

1. Catalyst Inactivity or Inappropriateness:

  • The "Why": The catalyst's role is to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the carbonyl carbon.[2][4] An inappropriate or inactive catalyst will stall the reaction at this initial step. While weak bases like piperidine and pyridine are traditional choices, their effectiveness can vary based on the specific substrates.[4]

  • Troubleshooting Steps:

    • Catalyst Selection: If using a standard amine catalyst like piperidine with low success, consider alternatives. Ammonium salts such as ammonium acetate are often effective and considered a "greener" option.[5] For certain substrates, Lewis acids (e.g., ZnCl₂, boric acid) or solid-supported catalysts (e.g., basic alumina) might offer better performance and easier work-up.[6][7]

    • Catalyst Quality: Ensure your catalyst is pure and, if a liquid amine, not discolored due to oxidation.

    • Catalyst Loading: The amount of catalyst is critical. Too little will result in a sluggish reaction, while too much can promote side reactions.[6] A typical starting point is 5-10 mol%.

2. Sub-Optimal Reaction Conditions:

  • The "Why": Temperature and solvent polarity play a significant role in reaction kinetics.[5] The Knoevenagel condensation is an equilibrium process, and unfavorable conditions can prevent it from proceeding to completion.

  • Troubleshooting Steps:

    • Temperature Adjustment: Many Knoevenagel condensations require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try incrementally increasing the temperature by 10-20°C.[6] Refluxing in a suitable solvent is a common practice.

    • Solvent Choice: The solvent can influence the solubility of reactants and stabilize intermediates. Polar aprotic solvents are generally favored. If your current solvent is not yielding good results, consider switching to alternatives like ethanol, toluene, or even exploring solvent-free conditions.[5][8]

3. Presence of Water:

  • The "Why": Water is a byproduct of the condensation step.[5] Its accumulation can shift the equilibrium back towards the starting materials, thereby reducing the overall conversion.

  • Troubleshooting Steps:

    • Azeotropic Removal: If using a solvent like toluene or benzene, employ a Dean-Stark apparatus to continuously remove water as it forms.[5]

    • Drying Agents: Ensure all your reagents and solvents are anhydrous, especially the aldehyde, which can be prone to hydration.

4. Reactant Quality and Stoichiometry:

  • The "Why": The purity of your starting materials is paramount. Impurities can interfere with the catalyst or lead to unwanted side reactions. The reactivity of the aldehyde is also a key factor; electron-withdrawing groups on the aromatic ring generally enhance reactivity, while electron-donating groups can slow it down.

  • Troubleshooting Steps:

    • Purify Reactants: If in doubt, purify your aldehyde (e.g., by distillation) and ensure your active methylene compound is of high purity.

    • Adjust Stoichiometry: While a 1:1 molar ratio is often the starting point, a slight excess of the malonic acid derivative (e.g., 1.2 equivalents) can sometimes improve yields without complicating purification.[8]

This protocol outlines a method for efficiently screening different catalysts to identify the most effective one for your specific substrates.

  • Setup: In a series of identical, dry reaction vessels, add the aldehyde (1.0 mmol) and the malonic acid derivative (1.1 mmol) to the chosen solvent (5 mL).

  • Catalyst Addition: To each vessel, add a different catalyst (e.g., piperidine, pyridine, triethylamine, ammonium acetate, L-proline) at a consistent loading of 10 mol%.[5][9][10]

  • Reaction: Stir the mixtures at a predetermined temperature (e.g., 60°C or reflux) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every hour).[6][11]

  • Analysis: Compare the conversion rates for each catalyst to determine the most efficient one for your system.

Issue 2: Formation of Significant Side Products

The appearance of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products, which can significantly lower the yield of your desired crotonic acid derivative.

Question: My reaction is messy, with several byproducts complicating purification and reducing my yield. What are the likely side reactions, and how can I suppress them?

Answer: Side product formation is often a consequence of reaction conditions being too harsh or an imbalance in reactant stoichiometry. Understanding the potential side reactions is key to mitigating them.

1. Self-Condensation of the Aldehyde:

  • The "Why": Aldehydes, especially those with α-hydrogens, can undergo self-condensation (an aldol condensation) in the presence of a base. This is more prevalent with stronger bases.

  • Mitigation Strategies:

    • Use a milder catalyst, such as a weak amine or an ammonium salt, instead of strong bases like hydroxides or alkoxides.[1]

    • Add the aldehyde slowly to the reaction mixture containing the active methylene compound and catalyst to maintain a low instantaneous concentration of the aldehyde.[6]

2. Michael Addition:

  • The "Why": The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. A second molecule of the deprotonated active methylene compound can attack the product in a Michael addition, leading to a bis-adduct.[7]

  • Mitigation Strategies:

    • Use a stoichiometric amount of the reactants rather than a large excess of the active methylene compound.[6]

    • Lowering the reaction temperature can sometimes favor the initial condensation over the subsequent Michael addition.

3. Polymerization:

  • The "Why": The unsaturated products can sometimes polymerize under the reaction conditions, especially at higher temperatures or during prolonged reaction times.

  • Mitigation Strategies:

    • Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Consider adding a radical inhibitor if polymerization is suspected to be a major issue.

G start Low Purity or Multiple Products Observed check_temp Is the reaction temperature too high? start->check_temp check_catalyst Is the catalyst too basic or concentration too high? start->check_catalyst check_stoich Is there a large excess of one reactant? start->check_stoich action_temp Reduce temperature in 10°C increments. check_temp->action_temp action_catalyst Switch to a milder catalyst (e.g., ammonium salt). Reduce catalyst loading. check_catalyst->action_catalyst action_stoich Adjust to near-stoichiometric ratios (e.g., 1:1.1). check_stoich->action_stoich monitor Monitor reaction by TLC/HPLC. action_temp->monitor action_catalyst->monitor action_stoich->monitor end Improved Purity and Yield monitor->end

Caption: Troubleshooting logic for minimizing side products.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the structure of the aldehyde and the active methylene compound affect the reaction rate?

A1: The electronic nature of the substituents on both reactants is critical. Electron-withdrawing groups on the aldehyde (e.g., nitro, halo groups) make the carbonyl carbon more electrophilic and generally accelerate the reaction.[12] Conversely, electron-donating groups (e.g., methoxy, alkyl groups) can decrease the reaction rate. For the active methylene compound, the presence of strong electron-withdrawing groups (Z in Z-CH₂-Z') is necessary to increase the acidity of the methylene protons, facilitating deprotonation by a weak base.[1] Compounds like malononitrile (Z = CN) are typically more reactive than diethyl malonate (Z = CO₂Et).

Q2: Can this reaction be performed under solvent-free conditions?

A2: Yes, solvent-free Knoevenagel condensations are a key aspect of green chemistry and have been shown to be highly effective, often leading to shorter reaction times and simpler work-ups.[8][13] These reactions are typically carried out by grinding the reactants with a solid catalyst or by heating the neat mixture. This approach minimizes waste and can be more environmentally friendly.[8]

Q3: What is the Doebner modification and when should I use it?

A3: The Doebner modification refers to the Knoevenagel condensation of an aldehyde with malonic acid, using pyridine as the solvent and a catalytic amount of piperidine.[1][14] A key feature of this modification is that the initial condensation product undergoes in-situ decarboxylation (loss of CO₂) upon heating in pyridine to yield the α,β-unsaturated carboxylic acid (a crotonic acid derivative).[1][3] This is a direct and efficient one-pot method for synthesizing these acids.

Q4: My product is difficult to purify. What are some effective purification strategies?

A4: Purification challenges often arise from unreacted starting materials or the presence of side products.[6]

  • Recrystallization: If your crotonic acid derivative is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for achieving high purity.[6]

  • Column Chromatography: For products that are oils or difficult to recrystallize, silica gel column chromatography is the standard approach.[15] A gradient elution with a solvent system like ethyl acetate in hexanes is typically effective.

  • Acid-Base Extraction: Since the product is a carboxylic acid, you can use an acid-base extraction during the work-up. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with a weak base (e.g., aqueous sodium bicarbonate) to move the acidic product into the aqueous layer, wash the organic layer to remove neutral impurities, and then re-acidify the aqueous layer (e.g., with HCl) to precipitate your pure product.

Data Summary

The choice of catalyst and solvent can dramatically impact the yield of the Knoevenagel condensation. The following table provides illustrative data on how these parameters can influence the outcome.

AldehydeActive MethyleneCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeMalonic AcidPiperidinePyridineReflux285
4-NitrobenzaldehydeMalonic AcidL-ProlineEthanol60492
4-MethoxybenzaldehydeEthyl CyanoacetateDIPEAcDichloromethaneReflux396
VanillinMalonic AcidL-ProlineEthanol60480

Data compiled and adapted from literature sources for illustrative purposes.[11][12][16]

Conclusion

Successfully troubleshooting low conversion rates in the Knoevenagel condensation for crotonic acid derivatives requires a systematic and logical approach. By carefully considering the roles of the catalyst, solvent, temperature, and reactant quality, researchers can diagnose inefficiencies and implement targeted solutions. This guide provides a foundational framework for optimizing this powerful reaction, enabling the efficient synthesis of valuable α,β-unsaturated compounds for applications in research and development.

References

  • Benchchem. Technical Support Center: Optimizing Knoevenagel Condensation with 5-Nitrobarbituric Acid.
  • ResearchGate. Optimization of conditions for Knoevenagel condensation reaction. Available from: [Link]

  • ResearchGate. Optimization conditions of Knoevenagel condensation reactions. Available from: [Link]

  • Van Schijndel, J., Canalle, L. A., Molendijk, D., & Meuldijk, J. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411. Available from: [Link]

  • ACS Omega. Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. Available from: [Link]

  • Cambridge University Press. Knoevenagel Condensation. Available from: [Link]

  • SciELO. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]

  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available from: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • Benchchem. Troubleshooting low conversion rates in Knoevenagel reactions.
  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Asian Journal of Chemistry. DABCO catalyzed Knoevenagel condensation of aromatic aldehydes with active methylene compounds. Available from: [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... Available from: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Available from: [Link]

  • Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available from: [Link]

  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available from: [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available from: [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]

  • FHSU Scholars Repository. Model Studies of the Doebner Modified Knoevenagel Condensation. Available from: [Link]

  • Oreate AI Blog. Synthesis of Crotonic Acid: A Journey From Butyraldehyde. Available from: [Link]

  • PMC. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Available from: [Link]

  • SciSpace. Knoevenagel Condensation for Modifying the Reducing End Groups of Cellulose Nanocrystals. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Degradation Analysis of 2-(Propan-2-yl)but-2-enoic Acid

Welcome to the Technical Support and Diagnostics Portal for the thermal characterization of 2-(Propan-2-yl)but-2-enoic acid (also known as 2-isopropylcrotonic acid). As a branched α,β -unsaturated carboxylic acid, this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Diagnostics Portal for the thermal characterization of 2-(Propan-2-yl)but-2-enoic acid (also known as 2-isopropylcrotonic acid). As a branched α,β -unsaturated carboxylic acid, this compound presents unique analytical challenges at elevated temperatures. Its thermal degradation is not a singular event but a complex network of competing pathways including direct decarboxylation, intermolecular anhydride condensation, and radical-initiated oligomerization[1].

This guide is designed for researchers and scientists to troubleshoot, validate, and interpret high-temperature analytical workflows using Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)[2].

Standard Operating Protocols (SOPs): Self-Validating Workflows

To ensure data integrity, every analytical run must be treated as a self-validating system. Do not proceed with sample analysis until the baseline validation steps are confirmed.

Protocol A: TGA-FTIR (Macroscopic Kinetics & Evolved Gas Analysis)

This protocol maps the macroscopic mass loss events to specific functional group evolutions in real-time.

  • Step 1: System Validation (The Causality): Run a 5 mg Calcium Oxalate Monohydrate standard from 25°C to 800°C. Why? This validates the temperature calibration of the furnace and the synchronization of the FTIR gas cell by tracking three distinct, well-documented mass loss steps (evolution of H₂O, CO, and CO₂).

  • Step 2: Sample Loading: Load 2–5 mg of 2-(Propan-2-yl)but-2-enoic acid into an alumina (Al₂O₃) crucible . Why? Platinum crucibles can act as catalytic surfaces at high temperatures, artificially lowering the activation energy required for decarboxylation and skewing kinetic models.

  • Step 3: Inert Purge: Purge the furnace with high-purity N₂ (50 mL/min) for 30 minutes prior to heating. Why? Oxygen acts as a radical initiator. A strict inert atmosphere isolates the intrinsic thermal stability from thermo-oxidative cleavage pathways.

  • Step 4: Multi-Rate Heating Program: Employ multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) up to 600°C. Why? Thermal degradation of unsaturated acids involves overlapping mechanisms. Multi-rate heating allows for isoconversional kinetic modeling (e.g., Flynn-Wall-Ozawa method) to mathematically separate these events[3].

  • Step 5: Transfer Line Optimization: Maintain the FTIR transfer line and gas cell strictly at 250°C. Why? This prevents the premature condensation of high-boiling intermediates (like heavy anhydrides) before they reach the IR beam.

Protocol B: Py-GC/MS (Molecular Fragmentation Profiling)

This protocol identifies the specific molecular fragments generated during instantaneous thermal shock.

  • Step 1: System Validation (The Causality): Run a polystyrene standard at 500°C. Why? This ensures the micro-furnace reaches the target temperature instantaneously (flash pyrolysis) and validates the GC column's resolving power for closely eluting oligomers.

  • Step 2: Sample Introduction: Place exactly 0.5 mg of the sample in a deactivated stainless-steel eco-cup . Why? Deactivation prevents active metal sites from inducing unwanted cis/trans isomerization of the α,β -unsaturated double bond prior to the pyrolysis event.

  • Step 3: Flash Pyrolysis: Drop the sample cup into the micro-furnace pre-heated to 550°C. Why? Flash heating bypasses slow, low-temperature condensation reactions (which form anhydrides), forcing the molecule directly into its primary fragmentation pathways[4].

  • Step 4: GC/MS Analysis: Utilize a non-polar column (e.g., HP-5MS) with a high split ratio (50:1). Why? Decarboxylation releases massive amounts of CO₂. A high split ratio prevents detector saturation and protects the MS filament from oxidative burnout.

Experimental Workflows & Pathway Visualizations

Workflow cluster_TGA Macroscopic Kinetics cluster_PY Molecular Fragmentation Sample 2-(Propan-2-yl)but-2-enoic Acid (Sample Prep & Validation) TGA TGA-FTIR (Multi-rate Heating) Sample->TGA 2-5 mg (Alumina) PyGCMS Py-GC/MS (Flash Pyrolysis) Sample->PyGCMS 0.5 mg (Deact. Steel) TGA_Data Mass Loss & Real-time IR (H2O, CO2, Anhydrides) TGA->TGA_Data Evolved Gas Synthesis Mechanistic Synthesis & Kinetic Modeling TGA_Data->Synthesis Py_Data Eluted Fragments (Alkenes, Oligomers) PyGCMS->Py_Data MS Detection Py_Data->Synthesis

Figure 1: Parallel analytical workflow integrating TGA-FTIR and Py-GC/MS for degradation profiling.

Pathway Parent 2-(Propan-2-yl)but-2-enoic Acid (Parent Molecule) Decarb Decarboxylation (-CO2) Parent->Decarb > 250°C Condense Intermolecular Condensation (-H2O) Parent->Condense 150-250°C Oligomer Michael Addition (Thermal) Parent->Oligomer Radical Initiation Alkene 4-Methyl-2-pentene (Volatile Alkene) Decarb->Alkene Anhydride Substituted Crotonic Anhydride Condense->Anhydride Dimer High MW Oligomers (Cross-linked) Oligomer->Dimer Anhydride->Decarb Secondary Breakdown

Figure 2: Competing thermal degradation pathways of 2-(Propan-2-yl)but-2-enoic acid at high temps.

Quantitative Data Reference Tables

Table 1: Py-GC/MS Diagnostic Fragments

Use this table to map the m/z outputs to specific degradation mechanisms.

Fragment / Evolved Speciesm/zOrigin / Mechanistic Pathway
Carbon Dioxide (CO₂) 44Primary decarboxylation of the carboxyl group.
4-Methyl-2-pentene 84Direct decarboxylation product of the parent molecule.
Propene 42Secondary homolytic cleavage of the bulky isopropyl group.
Substituted Anhydride ~238Intermolecular condensation prior to complete volatilization[4].
Table 2: TGA-FTIR Evolved Gas Wavenumbers

Use this table to identify real-time functional group evolution during the heating ramp.

Evolved GasWavenumber (cm⁻¹)Diagnostic Significance
CO₂ (Asymmetric Stretch) 2300 - 2400Confirms the exact onset temperature of decarboxylation.
H₂O (O-H Stretch) 3500 - 4000Indicates intermolecular condensation (anhydride formation).
C=O (Anhydride) 1760 & 1820Distinctive double peak confirming anhydride intermediates.
C-H (Aliphatic) 2850 - 2960Evolution of volatile alkene fragments (e.g., 4-methyl-2-pentene).

Troubleshooting Guide (Q&A)

Q1: Why do I observe a mass loss step around 150–200°C in the TGA before the main degradation peak? A1: This pre-degradation mass loss is characteristic of intermolecular condensation. α,β -unsaturated carboxylic acids can condense to form anhydrides, releasing water[4]. The mass loss corresponds to the volatilization of this generated H₂O. To validate this, check your real-time FTIR spectra for the simultaneous emergence of broad O-H stretching (3500 cm⁻¹) and the dual C=O stretch (1760/1820 cm⁻¹) characteristic of anhydrides.

Q2: During Py-GC/MS at 600°C, I am detecting species with molecular weights significantly higher than the parent acid. Is my system contaminated? A2: Not necessarily. α,β -unsaturated compounds act as potent Michael acceptors[5]. During the rapid heating phase, highly reactive radical intermediates can initiate thermal oligomerization or Diels-Alder type dimerizations before the molecular backbone fully cleaves. Lowering the pyrolysis temperature or ensuring a faster heating ramp (true flash pyrolysis) can mitigate this secondary reaction.

Q3: The activation energy ( Ea​ ) calculated from my TGA data fluctuates wildly at conversion rates ( α ) > 0.6. Why is the kinetic model failing? A3: The model isn't failing; the mechanism is shifting. Thermal degradation of branched unsaturated acids is not a single-step mechanism. While initial degradation is dominated by random chain scission or direct decarboxylation, higher conversion rates involve the secondary breakdown of transient oligomers or anhydrides[1]. This mechanistic shift causes the apparent Ea​ to vary. Applying an isoconversional method is strictly required to map these multiple mechanisms accurately[3].

Q4: How do I prevent the transfer line from clogging during TGA-FTIR runs of this compound? A4: Clogging is caused by the condensation of heavy oligomers or unreacted anhydrides on the walls of the capillary. Ensure the transfer line and the FTIR gas cell are uniformly heated to at least 250°C. Additionally, increasing the N₂ purge flow to 70 mL/min can help sweep these heavy, sticky volatiles through the system more rapidly before they can condense.

Frequently Asked Questions (FAQs)

FAQ 1: What is the ideal purge gas for TGA analysis of this compound? Can I use Helium instead of Nitrogen? A: Yes. Helium has a significantly higher thermal conductivity than Nitrogen, which reduces the thermal lag between the furnace thermocouple and the sample. This provides sharper derivative thermogravimetry (DTG) peaks, allowing for better resolution between the anhydride condensation phase and the decarboxylation phase. However, Nitrogen is generally sufficient and more cost-effective for routine diagnostics.

FAQ 2: How does the isopropyl group affect the thermal stability compared to straight-chain analogs like crotonic acid? A: The bulky isopropyl group at the alpha position introduces significant steric hindrance. This slightly destabilizes the molecule, generally lowering the onset temperature of decarboxylation compared to unbranched analogs. Furthermore, it provides a tertiary carbon center that is highly susceptible to homolytic radical cleavage at high temperatures, increasing the yield of propene fragments in Py-GC/MS.

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 2-(Propan-2-yl)but-2-enoic Acid

Welcome to the technical support center for the stereoselective synthesis of 2-(Propan-2-yl)but-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 2-(Propan-2-yl)but-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of controlling E/Z selectivity in this sterically hindered tetrasubstituted α,β-unsaturated carboxylic acid.

Introduction: The Challenge of Stereocontrol

The synthesis of 2-(Propan-2-yl)but-2-enoic acid presents a significant stereochemical challenge. The presence of four substituents on the double bond, including a bulky isopropyl group, makes the selective formation of either the E or Z isomer a non-trivial task. The spatial arrangement of these substituents can profoundly impact the molecule's biological activity and physicochemical properties, making precise stereocontrol a critical aspect of its synthesis. This guide will focus on the most common and effective olefination strategies, primarily the Horner-Wadsworth-Emmons (HWE) reaction and its variants, to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-(Propan-2-yl)but-2-enoic acid with high E/Z selectivity?

The most reliable and widely used method for the stereoselective synthesis of α,β-unsaturated esters, which are precursors to the desired carboxylic acid, is the Horner-Wadsworth-Emmons (HWE) reaction. The stereochemical outcome of the HWE reaction can be effectively controlled by the choice of phosphonate reagent and reaction conditions.

  • For the (E)-isomer: The standard HWE reaction, using a trialkyl phosphonoacetate (e.g., triethyl phosphonoacetate), typically shows a strong preference for the thermodynamically more stable (E)-alkene.[1][2]

  • For the (Z)-isomer: The Still-Gennari modification of the HWE reaction is the method of choice.[3][4] This variant employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, under kinetically controlled conditions to favor the formation of the (Z)-alkene.[5][6]

The initial product of these reactions is an ester, which can then be hydrolyzed to the final carboxylic acid.

Q2: I am observing low or no reactivity when attempting the HWE reaction with 3-pentanone. What could be the issue?

Low reactivity with ketones, especially sterically hindered ones like 3-pentanone, is a common problem in olefination reactions.

Possible Causes and Solutions:

  • Steric Hindrance: 3-Pentanone is more sterically hindered than an aldehyde, which can slow down the initial nucleophilic attack of the phosphonate carbanion. The Wittig reaction, in particular, is known to give low yields with hindered ketones.[5] The HWE reaction is generally more effective in these cases due to the higher nucleophilicity of the phosphonate carbanion.[1]

  • Base Selection: The choice of base is critical. For standard HWE reactions aiming for the E-isomer, sodium hydride (NaH) is commonly used. For the Z-selective Still-Gennari modification, a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) is typically required to ensure rapid and irreversible deprotonation of the phosphonate.[5][6]

  • Reaction Temperature: For the kinetically controlled Still-Gennari reaction, maintaining a low temperature (typically -78 °C) is crucial for achieving high Z-selectivity.[5] For standard HWE reactions, the temperature can be less critical, but starting at a lower temperature and slowly warming to room temperature can sometimes improve yields.

Q3: My HWE reaction is producing a mixture of E and Z isomers. How can I improve the selectivity?

Poor stereoselectivity can arise from several factors. The following troubleshooting steps can help improve the E/Z ratio.

For Improved (E)-Selectivity (Standard HWE):

  • Use of LiCl: The addition of lithium chloride (LiCl) with a mild base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can enhance E-selectivity.[2] The lithium ion is thought to help in the formation of a more thermodynamically stable transition state leading to the E-isomer.

  • Solvent Choice: Protic solvents are generally avoided as they can interfere with the carbanion. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are preferred.

For Improved (Z)-Selectivity (Still-Gennari Modification):

  • Purity of Reagents: Ensure all reagents and solvents are anhydrous. The presence of water can quench the carbanion and interfere with the reaction.

  • Use of a Crown Ether: The addition of 18-crown-6 is often necessary when using KHMDS as the base. The crown ether sequesters the potassium ion, creating a more "naked" and reactive carbanion, which enhances the kinetic control of the reaction.[6]

  • Phosphonate Reagent: The use of phosphonates with bulky, electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl phosphonates, is essential for high Z-selectivity.[4][7]

Q4: How can I confirm the stereochemistry of my product and determine the E/Z ratio?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the E/Z ratio and assigning the stereochemistry of the isomers.

  • ¹H NMR Spectroscopy: The chemical shifts of the substituents on the double bond will differ between the E and Z isomers due to anisotropic effects. For tetrasubstituted alkenes where there are no vinylic protons, the chemical shifts of the allylic protons can be diagnostic.[8]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (such as NOESY) are definitive for assigning stereochemistry. An NOE is observed between protons that are close in space (typically < 5 Å).[9]

    • For the (Z)-isomer of 2-(Propan-2-yl)but-2-enoic acid, an NOE would be expected between the protons of the isopropyl group and the protons of the ethyl group on the same side of the double bond.

    • For the (E)-isomer , an NOE would be expected between the protons of the isopropyl group and the vinylic methyl group.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbons in the double bond and the attached alkyl groups will also be different for the E and Z isomers.[8]

Q5: I have a mixture of E and Z isomers of 2-(Propan-2-yl)but-2-enoic acid. How can I separate them?

Separating E/Z isomers of sterically hindered carboxylic acids can be challenging due to their similar physical properties.

  • Column Chromatography: While difficult, careful column chromatography on silica gel with a suitable solvent system may allow for the separation of the corresponding esters before hydrolysis.

  • Crystallization: Fractional crystallization can be an effective method for separating isomers. This can be attempted with the carboxylic acids themselves or by forming diastereomeric salts with a chiral amine.[10][11] The different spatial arrangements of the E and Z isomers can lead to differences in their crystal packing and solubility.

  • Selective Acidification: In some cases, E and Z isomers of acrylic acids can be separated by carefully controlling the pH during the acidification of their sodium salts.[12]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and solutions in a tabular format.

Problem Potential Cause Recommended Solution(s)
Low or No Reaction Steric hindrance of the ketone.Use the more reactive Horner-Wadsworth-Emmons reagent instead of a Wittig ylide. Increase reaction time and/or temperature (for E-selective reactions).
Incomplete deprotonation of the phosphonate.Use a stronger base (e.g., NaH for standard HWE, KHMDS for Still-Gennari). Ensure the base is fresh and properly handled.
Poor quality of reagents or solvents.Use freshly distilled/dried solvents and high-purity reagents. Ensure all glassware is flame-dried.
Poor E-Selectivity Insufficient equilibration of intermediates.Add a Lewis acid-like LiCl to promote equilibration. Use a less coordinating solvent.
Reaction temperature is too low.Allow the reaction to warm to room temperature and stir for an extended period.
Poor Z-Selectivity Reaction temperature is too high.Maintain the reaction at -78°C throughout the addition of the ketone.
Presence of coordinating cations.Use KHMDS with 18-crown-6 to create a "naked" anion.
Incorrect phosphonate reagent.Use a Still-Gennari type reagent with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.
Difficulty in Hydrolyzing the Ester Steric hindrance around the ester carbonyl.Use harsher hydrolysis conditions (e.g., higher concentration of NaOH or KOH, higher temperature). Consider using a non-aqueous hydrolysis method, such as NaOH in a mixture of methanol and dichloromethane.[3]
Product Decomposition Presence of strong acid or base during workup.Use a mild workup procedure, such as quenching with saturated aqueous ammonium chloride.
Polymerization of the acrylic acid.Store the final product at a low temperature and consider adding a polymerization inhibitor if it will be stored for an extended period.

Experimental Protocols

Protocol 1: Synthesis of (E)-ethyl 2-(Propan-2-yl)but-2-enoate

This protocol is a general procedure for an E-selective Horner-Wadsworth-Emmons reaction.

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.1 eq) to the suspension and stir for 30 minutes at 0 °C.

  • Add a solution of 3-pentanone (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (E)-ester.

Protocol 2: Synthesis of (Z)-ethyl 2-(Propan-2-yl)but-2-enoate (Still-Gennari Modification)

This protocol is a general procedure for a Z-selective Still-Gennari olefination.[5]

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, as a solution in THF) dropwise and stir for 15 minutes.

  • Add a solution of ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of 3-pentanone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract with diethyl ether (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the (Z)-ester.

Protocol 3: Hydrolysis of the Ester to 2-(Propan-2-yl)but-2-enoic Acid
  • Dissolve the purified ester (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (3-5 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with cold, dilute HCl until the pH is ~2.

  • Extract the carboxylic acid product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

Visualizing the Synthetic Pathways

E-Selective Horner-Wadsworth-Emmons Reaction

E_HWE reagents Triethyl phosphonoacetate + NaH in THF intermediate Thermodynamically controlled intermediate formation reagents->intermediate Deprotonation ketone 3-Pentanone ketone->intermediate Nucleophilic attack product (E)-ethyl 2-(Propan-2-yl)but-2-enoate intermediate->product Elimination hydrolysis NaOH, EtOH/H₂O, Δ product->hydrolysis final_product (E)-2-(Propan-2-yl)but-2-enoic acid hydrolysis->final_product

Caption: Workflow for E-selective synthesis.

Z-Selective Still-Gennari Olefination

Z_HWE reagents Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate + KHMDS/18-crown-6 in THF intermediate Kinetically controlled intermediate formation (-78 °C) reagents->intermediate Deprotonation ketone 3-Pentanone ketone->intermediate Nucleophilic attack product (Z)-ethyl 2-(Propan-2-yl)but-2-enoate intermediate->product Rapid elimination hydrolysis NaOH, EtOH/H₂O, Δ product->hydrolysis final_product (Z)-2-(Propan-2-yl)but-2-enoic acid hydrolysis->final_product

Caption: Workflow for Z-selective synthesis.

References

  • BenchChem. (2025). A Comparative Analysis of (Z)- and (E)-2,3-Dimethylpent-2-enoic Acid: A Guide for Researchers.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13.
  • Koshikari, Y. (2013). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University.
  • Piotrowska, D. G., & Wicha, J. (2015). Still–Gennari Olefination and its Applications in Organic Synthesis.
  • Lefebvre, O., et al. (2005). Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy. Tetrahedron Letters, 46(22), 3979-3982.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • BenchChem. (2025). The Still-Gennari Modification versus the Horner-Wadsworth-Emmons Reaction for Z-Alkene Synthesis.
  • Szymański, S., et al. (2001). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. The Journal of Organic Chemistry, 66(5), 1738-1745.
  • Chenna, B., et al. (2013). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid.
  • Professor Dave Explains. (2020, August 8). Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters [Video]. YouTube. [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • Wawrzyńczak, A., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7175.
  • Głowacka, I. E., et al. (2019).
  • Faber, K., & Kroutil, W. (2005). Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes.
  • LibreTexts Chemistry. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Angles, S. N., et al. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry.
  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • Lee, S.-G., et al. (2007). U.S. Patent No. 7,307,188. U.S.
  • Vangala, R., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24458-24464.
  • Scott, J. W., et al. (2008). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. Organic Letters, 10(19), 4247-4250.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-(Propan-2-yl)but-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals The Foundational Principles of NMR in Structural Analysis NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Principles of NMR in Structural Analysis

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy states, and the precise frequency required for this transition is exquisitely sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to differentiate between atoms in different parts of a molecule, providing a detailed map of its structure. Key parameters in NMR spectroscopy include the chemical shift (δ), which indicates the electronic environment of a nucleus; spin-spin coupling, which reveals information about neighboring nuclei; and signal integration, which is proportional to the number of nuclei giving rise to a particular signal.[1][2]

Predicted ¹H NMR Spectral Interpretation of 2-(Propan-2-yl)but-2-enoic Acid

The structure of 2-(propan-2-yl)but-2-enoic acid suggests a complex and informative ¹H NMR spectrum. The expected signals are as follows:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. It is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10.0-13.0 ppm . The broadness is a result of hydrogen bonding and chemical exchange.[3]

  • Vinyl Proton (=CH-): This proton is part of the carbon-carbon double bond and is deshielded by the electron-withdrawing carboxylic acid group. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule). Its predicted chemical shift is in the range of δ 6.5-7.0 ppm .

  • Isopropyl Methine Proton (-CH(CH₃)₂): This proton is adjacent to two equivalent methyl groups and is also influenced by the nearby double bond and carboxylic acid. It is expected to be a septet (or multiplet) due to coupling with the six protons of the two methyl groups. Its chemical shift is predicted to be around δ 2.8-3.2 ppm .

  • Vinyl Methyl Protons (=C-CH₃): These three protons are attached to the double bond and will be deshielded. They will appear as a doublet due to coupling with the vinyl proton. A chemical shift in the region of δ 1.8-2.1 ppm is anticipated.

  • Isopropyl Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups of the isopropyl substituent are equivalent. They will appear as a doublet due to coupling with the methine proton. Their predicted chemical shift is in the range of δ 1.0-1.3 ppm .

G

Predicted ¹³C NMR Spectral Interpretation of 2-(Propan-2-yl)but-2-enoic Acid

The proton-decoupled ¹³C NMR spectrum of 2-(propan-2-yl)but-2-enoic acid is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms:

  • Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and is expected to have a chemical shift in the range of δ 170-180 ppm . The sp² hybridization and the attachment to two oxygen atoms contribute to this downfield shift.[4]

  • Alkene Carbons (=C<): The two sp² hybridized carbons of the double bond will have distinct chemical shifts. The carbon bearing the isopropyl group (C2) is predicted to be around δ 140-145 ppm , while the carbon bonded to the vinyl proton and methyl group (C3) will likely appear at a slightly more upfield position, around δ 130-135 ppm .

  • Isopropyl Methine Carbon (-CH(CH₃)₂): This sp³ hybridized carbon is attached to the double bond, which will cause a downfield shift compared to a typical alkane. Its predicted chemical shift is in the region of δ 30-35 ppm .

  • Vinyl Methyl Carbon (=C-CH₃): The carbon of the methyl group attached to the double bond is expected to resonate at δ 15-20 ppm .

  • Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group will give a single signal in the range of δ 20-25 ppm .

dot graph { layout=neato; node [shape=plaintext]; edge [arrowhead=none]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5282662&t=l"]; C1 [label="C1 (COOH)", pos="2.8,0.5!"]; C2 [label="C2 (=C<)", pos="-0.5,1.5!"]; C3 [label="C3 (=CH-)", pos="0.5,-1!"]; C4 [label="C4 (Vinyl CH3)", pos="2,-2!"]; C_iso_CH [label="C_iso (CH)", pos="-2.5,1!"]; C_iso_CH3 [label="C_iso (CH3)", pos="-3.5,-0.5!"];

G

Comparative Analysis: 2-(Propan-2-yl)but-2-enoic Acid vs. Tiglic Acid

Tiglic acid, or (E)-2-methylbut-2-enoic acid, is a constitutional isomer of a smaller analog of our target molecule. Its well-documented NMR spectra provide an excellent basis for comparison, allowing us to understand the influence of substituting a methyl group with a larger isopropyl group at the α-position.[5][6][7]

Compound ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
2-(Propan-2-yl)but-2-enoic acid (Predicted) -COOH: 10.0-13.0 (s, br)-=CH-: 6.5-7.0 (q)-CH(CH₃)₂: 2.8-3.2 (sept)-=C-CH₃: 1.8-2.1 (d)-CH(CH₃)₂: 1.0-1.3 (d)-COOH: 170-180-=C(iso-Pr)-: 140-145-=CH-: 130-135-CH(CH₃)₂: 30-35-=C-CH₃: 15-20-CH(CH₃)₂: 20-25
Tiglic Acid (Experimental) -COOH: ~12.1 (s, br)-=CH-: ~6.9 (q)-=C-CH₃: ~1.8 (s)-CH=CH-CH₃: ~1.8 (d)-COOH: ~173-=C(CH₃)-: ~128-=CH-: ~139-=C-CH₃: ~12-CH=CH-CH₃: ~14

Key Differences and Structural Rationale:

  • ¹H NMR: The most significant difference is the presence of the isopropyl methine and methyl signals in 2-(propan-2-yl)but-2-enoic acid, replacing one of the vinyl methyl signals in tiglic acid. The vinyl proton in our target molecule is expected to be slightly downfield due to the electron-donating nature of the isopropyl group compared to a methyl group.

  • ¹³C NMR: The α-carbon (C2) in 2-(propan-2-yl)but-2-enoic acid is predicted to be significantly more downfield than in tiglic acid. This is due to the substitution with a more sterically bulky and electron-donating isopropyl group. Conversely, the β-carbon (C3) might be slightly shielded in our target molecule.

G

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for 2-(propan-2-yl)but-2-enoic acid or similar compounds, the following general protocol can be followed:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

G

Conclusion

This guide provides a comprehensive, albeit predictive, interpretation of the ¹H and ¹³C NMR spectra of 2-(propan-2-yl)but-2-enoic acid. By leveraging fundamental NMR principles and comparing with the known spectra of the related compound tiglic acid, we have established a solid framework for the structural verification of this molecule. The detailed analysis of expected chemical shifts, multiplicities, and the structural rationale behind them serves as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug development. The provided experimental protocol offers a practical starting point for obtaining empirical data to validate these predictions.

References

  • Tiglic Acid. PubChem. [Link][5][6][7]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry. [Link][3]

  • Tiglic acid. BDMAEE. [Link]

  • Tiglic acid. FooDB. [Link][8]

  • 1H NMR spectra of crotonic acid 11 (a) and derivatives 8a (b), 8e (c) and 9a (d). ResearchGate. [Link][9]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • Tiglic acid. Wikipedia. [Link]

  • The two 1H NMR spectrashown here belong to crotonic acid (trans - Vaia. [Link][10]

  • Nuclear magnetic resonance - spectroscopy. [Link][4]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link][1]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. [Link][11]

  • Micromolar concentration affinity study on a benchtop NMR spectrometer with secondary 13C labeled hyperpolarized ligands. ChemRxiv. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Comparison of 1H-NMR and 13C-NMR. SlideShare. [Link][2]

  • Supporting Information Tuning the stability of alkoxyisopropyl protection groups Copies of 1H NMR and 13C NMR spectra. Beilstein Journals. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]

  • 2-Butenoic acid, 2-methyl-, 2-methyl-2-propenyl ester, (Z)-. NIST WebBook. [Link]

  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link][12]

  • The two 1H NMR spectra shown here belong to crotonic acid (trans- CH_{3}C.. Filo. [Link][13]

  • 1-Methylethyl 2-butenoate. PubChem. [Link][14]

  • 13C NMR assignments of regenerated cellulose from solid-state 2D. [Link]

  • Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. DergiPark. [Link]

  • Butyl 2-methyl-2-propenoate (YMDB01329). Yeast Metabolome Database. [Link]

  • [SOLVED] The two 1H NMR spectra shown here belong to crotonic acid (1 Answer). SolutionInn. [Link][15]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Isopropylcrotonic Acid

Abstract This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-isopropylcrotonic acid. As a crucial aspect of structural elucidation, understanding how a molecule fragmen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-isopropylcrotonic acid. As a crucial aspect of structural elucidation, understanding how a molecule fragments under different ionization conditions is paramount for researchers, scientists, and drug development professionals. This document compares the fragmentation behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques, explains the underlying chemical mechanisms, and provides a comparative analysis with the simpler analogue, crotonic acid. Detailed experimental protocols and visual diagrams of fragmentation pathways are included to offer a comprehensive resource for the scientific community.

Introduction to Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of unknown compounds.[1] The process involves ionizing a molecule to generate a charged species, which can then be detected and analyzed based on its mass-to-charge ratio (m/z). The fragmentation of these ions within the mass spectrometer provides a molecular fingerprint that is invaluable for identifying the original structure.

Two of the most common ionization techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting mass spectrum is rich in structural information.[2]

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating an aerosol of charged droplets.[3] It imparts minimal excess energy, typically resulting in an intact protonated [M+H]+ or deprotonated [M-H]- molecular ion with limited fragmentation.

This guide will explore the predicted fragmentation pathways for 2-isopropylcrotonic acid (Molecular Weight: 128.17 g/mol ) under both EI and ESI conditions.

Predicted Electron Ionization (EI) Fragmentation of 2-Isopropylcrotonic Acid

Under Electron Ionization, 2-isopropylcrotonic acid is expected to produce a molecular ion (M+•) at m/z 128. This radical cation is energetically unstable and will undergo various fragmentation reactions to yield more stable daughter ions.[1] The primary fragmentation mechanisms for carboxylic acids include α-cleavage and rearrangement reactions.[4][5]

Key Fragmentation Pathways (EI)
  • α-Cleavage (Alpha-Cleavage): This involves the homolytic cleavage of a bond adjacent to the carbonyl group.[5] The driving force is the formation of a resonance-stabilized acylium ion.

    • Loss of Isopropyl Radical (•CH(CH3)2): Cleavage of the bond between the isopropyl group and the main chain results in the loss of a 43 u radical. This would produce a prominent acylium ion at m/z 85 .

    • Loss of Carboxyl Radical (•COOH): Cleavage of the bond between the carbonyl carbon and the double bond would lead to the loss of a 45 u radical, forming an ion at m/z 83 .

  • McLafferty-Type Rearrangement: The classic McLafferty rearrangement involves the transfer of a γ-hydrogen to a carbonyl oxygen through a six-membered transition state, followed by cleavage of the β-bond.[5][6][7] For 2-isopropylcrotonic acid, a true γ-hydrogen on a saturated carbon is not present. However, a McLafferty-type rearrangement involving a hydrogen from the isopropyl group is conceivable, leading to the elimination of a neutral propene molecule (42 u) and the formation of a radical cation at m/z 86 .

  • Other Significant Fragmentations:

    • Loss of Water (H2O): The molecular ion may lose a molecule of water (18 u), resulting in a fragment at m/z 110 . This is a common fragmentation for carboxylic acids.

    • Loss of Carbon Dioxide (CO2): Decarboxylation can occur, leading to the loss of 44 u and a fragment at m/z 84 .

Visualizing EI Fragmentation

G M 2-Isopropylcrotonic Acid (M+•) m/z = 128 F85 [M - C3H7]+ m/z = 85 (α-Cleavage) M->F85 - •CH(CH3)2 F83 [M - COOH]+ m/z = 83 (α-Cleavage) M->F83 - •COOH F86 [M - C3H6]+• m/z = 86 (McLafferty-type) M->F86 - CH2=CHCH3 F110 [M - H2O]+• m/z = 110 M->F110 - H2O F84 [M - CO2]+• m/z = 84 M->F84 - CO2

Caption: Predicted EI fragmentation pathways for 2-isopropylcrotonic acid.

Summary of Predicted EI Fragments
m/z Proposed Ion Structure Fragmentation Pathway Neutral Loss
128[C7H12O2]+•Molecular Ion-
110[C7H10O]+•Loss of WaterH2O (18 u)
86[C4H6O2]+•McLafferty-type RearrangementC3H6 (42 u)
85[C4H5O2]+α-Cleavage•C3H7 (43 u)
83[C6H11]+α-Cleavage•COOH (45 u)
84[C6H12]+•DecarboxylationCO2 (44 u)

Predicted Electrospray Ionization (ESI) Fragmentation

ESI analysis is typically performed in either positive or negative ion mode, yielding different but complementary structural information.

Positive Ion Mode ESI ([M+H]+)

In positive mode, 2-isopropylcrotonic acid will readily form a protonated molecule, [M+H]+, at m/z 129 . This ion is generally stable under typical ESI conditions. Collision-Induced Dissociation (CID) would likely induce the loss of a neutral water molecule, a common pathway for protonated carboxylic acids.

  • [M+H]+ → [M+H - H2O]+: This corresponds to a transition from m/z 129 → m/z 111 .

Negative Ion Mode ESI ([M-H]-)

Negative ion mode is often highly informative for acidic compounds. 2-isopropylcrotonic acid will deprotonate to form the carboxylate anion, [M-H]-, at m/z 127 . The fragmentation of this anion upon CID can reveal structural details. For unsaturated carboxylic acids, fragmentation often involves the loss of small neutral molecules.[8][9]

  • [M-H]- → [M-H - CO2]-: Loss of carbon dioxide is a characteristic fragmentation for carboxylate anions, resulting in a fragment at m/z 83 .

Visualizing ESI Fragmentation

G cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode MH [M+H]+ m/z = 129 MH_frag [M+H - H2O]+ m/z = 111 MH->MH_frag - H2O M_H [M-H]- m/z = 127 M_H_frag [M-H - CO2]- m/z = 83 M_H->M_H_frag - CO2

Caption: Predicted ESI-MS/MS fragmentation for 2-isopropylcrotonic acid.

Comparative Analysis

2-Isopropylcrotonic Acid vs. Crotonic Acid

Comparing the predicted fragmentation of 2-isopropylcrotonic acid with the known fragmentation of crotonic acid (m/z 86) highlights the influence of the isopropyl substituent.[10][11]

Feature 2-Isopropylcrotonic Acid (m/z 128) Crotonic Acid (m/z 86) Commentary
Molecular Ion m/z 128m/z 86Difference of 42 u (C3H6)
α-Cleavage Loss of •C3H7 (m/z 85)Loss of •CH3 (m/z 71)The fragment at m/z 85 is diagnostic for the isopropyl group.
McLafferty Possible rearrangement (loss of C3H6)Not possible (no γ-H)The potential for a McLafferty-type rearrangement is unique to the substituted acid.
Loss of H2O m/z 110m/z 68Common pathway for both.
Loss of •OH m/z 111m/z 69Common pathway for both.

The presence of the isopropyl group introduces unique and diagnostic fragmentation pathways (e.g., loss of a 43 u radical) that are absent in the simpler crotonic acid, allowing for clear differentiation between the two.

EI vs. ESI
Ionization Method Information Provided Best For
Electron Ionization (EI) Rich fragmentation, detailed structural fingerprint, library matching.Identification of unknown volatile compounds.
Electrospray Ionization (ESI) Clear molecular weight confirmation, simpler spectra, analysis of non-volatile/labile compounds.Confirming molecular weight, LC-MS applications, analyzing complex mixtures.

Experimental Protocols

GC-MS Protocol for EI Analysis

This protocol outlines a general procedure for analyzing a derivatized sample of 2-isopropylcrotonic acid. Carboxylic acids are often derivatized (e.g., silylated with BSTFA or methylated with diazomethane) to improve volatility and chromatographic performance.

  • Sample Preparation: Derivatize 1 mg of 2-isopropylcrotonic acid using an appropriate silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a sealed vial at 70°C for 30 minutes.

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes.

LC-MS Protocol for ESI Analysis
  • Sample Preparation: Dissolve 1 mg of 2-isopropylcrotonic acid in 10 mL of a 50:50 methanol:water solution.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (ESI):

    • Ionization Mode: ESI Positive and Negative (separate runs or polarity switching).

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Mass Range: Scan from m/z 50 to 300.

    • Fragmentation (for MS/MS): Use collision energy ramping (e.g., 10-40 eV) to obtain product ion spectra.

General Analytical Workflow

G Sample Sample (2-Isopropylcrotonic Acid) Prep Sample Preparation (e.g., Derivatization/Dissolution) Sample->Prep GCMS GC-MS Analysis (EI Mode) Prep->GCMS LCMS LC-MS Analysis (ESI Mode) Prep->LCMS Data_GC Acquire EI Spectrum (Fragmentation Pattern) GCMS->Data_GC Data_LC Acquire ESI Spectrum (Molecular Ion & MS/MS) LCMS->Data_LC Analysis Data Analysis & Structural Elucidation Data_GC->Analysis Data_LC->Analysis

Caption: A generalized workflow for MS analysis of 2-isopropylcrotonic acid.

Conclusion

The structural elucidation of 2-isopropylcrotonic acid via mass spectrometry is highly feasible through a combined analytical approach. Electron Ionization provides a detailed fragmentation fingerprint, with key fragments at m/z 85 (loss of isopropyl) and m/z 86 (McLafferty-type rearrangement) serving as strong indicators of its structure. Electrospray Ionization is essential for confirming the molecular weight (m/z 129 in positive mode, m/z 127 in negative mode) and providing complementary fragmentation data, such as the characteristic loss of CO2 in negative mode. By comparing these distinct patterns against those of simpler analogues like crotonic acid, researchers can confidently identify and characterize this molecule in complex samples.

References

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Journal of the American Society for Mass Spectrometry. Formation and Fragmentation of Unsaturated Fatty Acid [M – 2H + Na]– Ions: Stabilized Carbanions for Charge-Directed Fragmentation. [Link]

  • PubMed. Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation. [Link]

  • Chemistry Steps. McLafferty Rearrangement. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Scilit. Thermal and mass spectrometric fragmentation of esters of deuterated long chain carboxylic acids. [Link]

  • Dummies. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. [Link]

  • Wikipedia. McLafferty rearrangement. [Link]

  • Chemistry LibreTexts. 6.3: Rearangement. [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • CORE. Distinction Among Isomeric Unsaturated Fatty Acids as Lithiated Adducts by Electrospray Ionization Mass Spectrometry Using Low E. [Link]

  • National Center for Biotechnology Information. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • NIST WebBook. Isocrotonic acid. [Link]

  • ResearchGate. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. [Link]

  • National Center for Biotechnology Information. Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. [Link]

  • CORE. Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. [Link]

  • NIST WebBook. Isocrotonic acid. [Link]

  • ResearchGate. Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. [Link]

  • PubChem. 2-Isopropylmalic acid. [Link]

  • YouTube. Fragmentation in Mass Spectrometry. [Link]

  • NIST WebBook. Crotonic acid. [Link]

  • NIST WebBook. Crotonic acid. [Link]

Sources

Validation

Comparing reactivity of 2-(Propan-2-yl)but-2-enoic acid vs. crotonic acid

Comparative Reactivity Guide: 2-(Propan-2-yl)but-2-enoic Acid vs. Crotonic Acid As drug development and advanced polymer synthesis increasingly rely on precise stereoelectronic control, understanding the reactivity bound...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-(Propan-2-yl)but-2-enoic Acid vs. Crotonic Acid

As drug development and advanced polymer synthesis increasingly rely on precise stereoelectronic control, understanding the reactivity boundaries of α,β -unsaturated carbonyl compounds is critical. This guide provides an in-depth, objective comparison between a standard Michael acceptor—crotonic acid ((E)-but-2-enoic acid)—and its sterically encumbered analog, 2-(propan-2-yl)but-2-enoic acid (commonly known as α -isopropylcrotonic acid).

By analyzing their mechanistic divergence, this guide equips researchers with the predictive insights needed to optimize synthetic pathways, avoid dead-end reactions, and select the appropriate substrate for targeted functionalization.

Mechanistic Divergence: Steric Shielding and Conjugation Disruption

The fundamental difference in reactivity between these two molecules stems from the presence of the isopropyl group at the α -position of 2-(propan-2-yl)but-2-enoic acid. This substitution exerts a profound dual-inhibitory effect on the molecule's reactivity:

  • Steric Occlusion: The massive steric bulk of the isopropyl group physically blocks the Bürgi-Dunitz trajectory required for nucleophiles to attack the β -carbon.

  • Conjugation Disruption (Orthogonal Twist): In unsubstituted crotonic acid, the C=C double bond and the carbonyl group are coplanar, allowing for efficient π -orbital overlap. This resonance withdraws electron density from the β -carbon, making it highly electrophilic. In 2-isopropylcrotonic acid, the steric clash between the isopropyl methyl groups and the carboxyl oxygen forces the carbonyl group out of coplanarity. This twist breaks the π -conjugation, neutralizing the electron-withdrawing effect and rendering the β -carbon electronically deactivated.

G A α,β-Unsaturated Acid B Crotonic Acid (Unhindered) A->B C 2-Isopropylcrotonic Acid (Sterically Hindered) A->C D High β-Carbon Electrophilicity B->D F Disrupted Resonance & Steric Shielding C->F E Rapid Michael Addition & Copolymerization D->E G Resistant to Nucleophiles & Radical Propagation F->G

Mechanistic divergence based on alpha-substitution steric effects.

Comparative Performance Analysis

A. Nucleophilic 1,4-Addition (Michael Addition)

Crotonic acid is a highly reliable Michael acceptor. It readily undergoes conjugate addition with thiols (thia-Michael) and amines (aza-Michael) under mild basic catalysis[1]. Conversely, α -alkyl substituted acrylates, particularly those with bulky groups like isopropyl, exhibit extreme resistance to Michael additions[2]. The steric hindrance at the ester/acid group drastically lowers the reaction yield, often shifting the reaction pathway toward 1,2-addition or resulting in complete recovery of the starting material unless extreme forcing conditions (e.g., high-pressure, strong Lewis acids) are applied.

B. Epoxidation Kinetics

The epoxidation of α,β -unsaturated acids using aqueous hydrogen peroxide ( H2​O2​ ) catalyzed by transition metals (like sodium orthovanadate) relies on the formation of a metal-peroxo-alkene transition state[3]. While crotonic acid undergoes steady, first-order epoxidation, the α -isopropyl group in 2-(propan-2-yl)but-2-enoic acid severely retards this rate. The bulky substituent prevents the necessary coordination between the alkene π -cloud and the catalytic metal center.

C. Radical Polymerization

In polymer science, crotonic acid is frequently utilized as a comonomer. However, bulky, non-conjugated α -substituents in ethylenic compounds generally prevent the formation of high-molecular-weight homopolymers[4]. The α -isopropyl group causes severe steric hindrance during radical propagation and promotes degradative chain transfer, making 2-isopropylcrotonic acid highly reluctant to polymerize[5].

Quantitative Data Summary

The following table synthesizes the expected kinetic and thermodynamic performance of both substrates under standardized benchmarking conditions.

Performance MetricCrotonic Acid2-(Propan-2-yl)but-2-enoic AcidPrimary Causality
Aza-Michael Addition Yield (Benzylamine, DBU cat., 4h)> 85%< 5% (Trace)Steric shielding of β -carbon; disrupted conjugation[2].
Epoxidation Rate ( kobs​ ) ( H2​O2​ / Na3​VO4​ , 40°C)High ( 1.5×10−4s−1 )Very Low ( <10−6s−1 )Steric hindrance preventing metal-peroxo complexation[3].
Homopolymerization Capacity Moderate (Copolymerizes well)NegligibleSteric hindrance at the propagating radical center[4].
Dominant Reaction Pathway 1,4-Conjugate Addition1,2-Addition (if forced)Loss of β -carbon electrophilicity.

Experimental Methodologies

To objectively verify these reactivity differences in your own laboratory, utilize the following self-validating protocols.

Protocol 1: Self-Validating Aza-Michael Addition Assay

This protocol utilizes an internal standard to ensure that any volumetric errors during sampling are mathematically normalized, guaranteeing the trustworthiness of the kinetic data.

  • Preparation: In a dry 10 mL Schlenk flask under inert N2​ atmosphere, dissolve 1.0 mmol of the target acid (crotonic acid or 2-isopropylcrotonic acid) in 3.0 mL of anhydrous dichloromethane (DCM).

  • Internal Standard Addition: Add exactly 0.5 mmol of dodecane to the flask. Take a 50 μL baseline aliquot ( T0​ ) for GC-MS analysis to establish the substrate/dodecane ratio.

  • Catalyst & Nucleophile: Add 0.2 equivalents (0.2 mmol) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) followed by 1.2 mmol of benzylamine.

  • Kinetic Sampling: Stir the reaction at 25°C. Withdraw 50 μL aliquots at 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot into 0.5 mL of cold 0.1 M HCl to protonate the DBU and halt the reaction. Extract with 1 mL of ethyl acetate.

  • Quantification: Analyze the organic layer via GC-MS. Calculate the conversion by comparing the remaining substrate peak area against the constant dodecane peak area.

Protocol 2: Epoxidation Kinetic Tracking
  • Solution Preparation: Prepare a 0.05 M solution of the unsaturated acid in doubly distilled water. Adjust the pH to 4.0 using dilute HClO4​ .

  • Catalyst Activation: Add 1.0 mM of sodium orthovanadate ( Na3​VO4​ ) to the solution and equilibrate at 40°C in a thermostated water bath.

  • Initiation: Inject aqueous H2​O2​ to achieve a final concentration of 0.01 M. Start the timer.

  • Iodometric Titration (Time-Course): At 15-minute intervals, withdraw 2.0 mL aliquots and discharge them into a flask containing 10 mL of 10% KI solution and 5 mL of 2 M H2​SO4​ .

  • Validation: Titrate the liberated iodine with standardized 0.005 M sodium thiosulfate using a starch indicator. The disappearance of H2​O2​ directly correlates to the epoxidation rate, providing an absolute kinetic measurement[3].

Workflow Step1 Equilibrate Substrate & Catalyst Step2 Initiate Reaction (Add Nucleophile/Oxidant) Step1->Step2 Step3 Aliquot Sampling (Time-Course) Step2->Step3 Step4 Quench & Derivatize Step3->Step4 Step5 GC-MS / Titration Quantification Step4->Step5

Self-validating kinetic workflow for comparative reactivity assays.

Conclusion

For applications requiring downstream functionalization via Michael addition or rapid epoxidation, crotonic acid is the superior, highly reactive substrate. Conversely, 2-(propan-2-yl)but-2-enoic acid should be selected specifically when a highly stable, unreactive double bond is desired, or when the synthetic goal is to intentionally suppress 1,4-addition in favor of forcing a 1,2-addition at the carbonyl center. The α -isopropyl group is not merely a structural tag; it is a profound stereoelectronic switch that effectively shuts down standard alkene reactivity.

References

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Royal Society of Chemistry (RSC). Available at:[Link]

  • Kinetics of the Epoxidation of Crotonic Acid by Aqueous Hydrogen Peroxide Catalysed by Sodium Orthovanadatae. Oriental Journal of Chemistry. Available at:[Link]

  • Reactivities and Nomenclature of Vinyl-Type Compounds. Chimia. Available at:[Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. Available at:[Link]

Sources

Comparative

A Guide to the Structural Validation of 2-(Propan-2-yl)but-2-enoic Acid: An X-ray Diffraction Perspective

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical development. While techniques like...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical development. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about connectivity and mass, X-ray Diffraction (XRD) remains the gold standard for determining the precise spatial arrangement of atoms in the solid state. This guide provides an in-depth technical overview of the validation of 2-(Propan-2-yl)but-2-enoic acid, a novel α,β-unsaturated carboxylic acid, using XRD methodologies. In the absence of publicly available experimental data for this specific compound, this guide will utilize a simulated powder XRD pattern based on a close structural analog, (E)-pent-2-enoic acid, to illustrate the validation workflow.

The Imperative of Solid-State Structural Elucidation

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability.[1][2][3] Different crystalline forms, or polymorphs, of the same compound can exhibit distinct physical properties.[1][2] Therefore, comprehensive solid-state characterization is not merely a confirmatory step but a critical component of drug development mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[1][2][4] XRD is a primary technique for identifying and differentiating these polymorphic forms.[2]

A Comparative Overview of Analytical Techniques

While a multi-technique approach is essential for comprehensive characterization, it is crucial to understand the unique insights provided by each method.

Technique Information Provided Strengths Limitations
X-ray Diffraction (XRD) Precise 3D atomic arrangement in a crystal lattice, bond lengths, bond angles, and intermolecular interactions.The definitive method for determining solid-state structure and identifying polymorphs.Requires a crystalline sample; provides an averaged structure of the crystal lattice.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (which atoms are bonded to which), and the chemical environment of atoms.Provides detailed information about the molecular structure in solution; excellent for dynamic studies.[5][6]Does not directly provide information about the 3D packing of molecules in the solid state.[6][7]
Mass Spectrometry (MS) The mass-to-charge ratio of the molecule and its fragments.Highly sensitive, provides accurate molecular weight and information about fragmentation patterns.Does not provide information about the 3D arrangement of atoms or isomerism.
Infrared (IR) Spectroscopy The functional groups present in a molecule.Quick and easy method for identifying the presence of specific chemical bonds.Provides limited information about the overall molecular structure.

The XRD Validation Workflow: A Step-by-Step Guide

The process of validating the structure of a new chemical entity like 2-(Propan-2-yl)but-2-enoic acid via XRD can be broken down into several key stages, from data acquisition to structural refinement and validation.

XRD_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis & Structure Solution cluster_Validation Validation & Comparison single_crystal Single-Crystal Growth sc_xrd Single-Crystal XRD Data Collection single_crystal->sc_xrd Ideal Crystal powder_sample Powder Sample Preparation pxrd Powder XRD Data Collection powder_sample->pxrd Bulk Material structure_solution Initial Structure Solution sc_xrd->structure_solution Diffraction Data rietveld Rietveld Refinement pxrd->rietveld Experimental Pattern comparison Comparison of Experimental and Simulated Patterns pxrd->comparison structure_solution->rietveld Initial Model cif_generation CIF File Generation rietveld->cif_generation Refined Structure simulated_pxrd Simulated Powder XRD Pattern cif_generation->simulated_pxrd Crystallographic Information simulated_pxrd->comparison validation Structure Validation comparison->validation Goodness of Fit Data_Comparison cluster_Experimental Experimental Data cluster_Theoretical Theoretical Data cluster_Validation Validation exp_pxrd Experimental PXRD Pattern of 2-(Propan-2-yl)but-2-enoic acid comparison Comparison: - Peak Positions - Peak Intensities - Peak Shapes exp_pxrd->comparison sc_structure Single-Crystal Structure of 2-(Propan-2-yl)but-2-enoic acid cif CIF File sc_structure->cif sim_pxrd Simulated PXRD Pattern cif->sim_pxrd sim_pxrd->comparison validation_outcome Structural Validation comparison->validation_outcome

Sources

Validation

A Comparative Analysis of the Antimicrobial Efficacy of 2-Substituted Butenoic Acids

Introduction The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Butenoic acids, a class of unsaturated carboxylic acids, and their derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Butenoic acids, a class of unsaturated carboxylic acids, and their derivatives have emerged as a promising scaffold in medicinal chemistry due to their presence in various biologically active natural products.[1][2] The four-carbon backbone of butenoic acid offers a versatile platform for chemical modification, particularly at the C-2 position, to modulate biological activity. This guide provides a comparative study of the antimicrobial activity of various 2-substituted butenoic acid derivatives, offering an in-depth analysis of their structure-activity relationships (SAR), and presenting a standardized protocol for evaluating their efficacy. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to explore this promising class of compounds.

The 2-Substituted Butenoic Acid Scaffold: A Framework for Antimicrobial Design

The core structure of butenoic acid is a simple yet potent framework. The presence of a carboxylic acid group and a carbon-carbon double bond are key features that can be crucial for biological activity.[3] The introduction of various substituents at the second carbon position (C-2) can dramatically influence the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic distribution. These modifications are pivotal in determining the compound's antimicrobial spectrum and potency by affecting its ability to penetrate microbial cell membranes and interact with molecular targets.

Caption: General chemical structure of 2-substituted butenoic acids.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[4] A lower MIC value signifies higher potency. The following table summarizes the reported MIC values for representative butenoic acid derivatives against a panel of bacteria and fungi, providing a basis for a comparative analysis.

CompoundSubstituent (at C-2 or related position)Test OrganismMIC (µg/mL)Reference
2-Hexadecynoic Acid C₁₄H₂₇ (alkynyl chain)Staphylococcus aureus15.6[3]
Methicillin-resistant S. aureus (MRSA)3.9 - 15.6[3]
Klebsiella pneumoniae7.8[3]
Pseudomonas aeruginosa125[3]
4-Phenyl-3-butenoic Acid Phenyl (at C-4, isomeric)Colletotrichum orbiculare0.5 - 10[5][6]
Magnaporthe grisea0.5 - 10[5][6]
Pythium ultimum0.5 - 10[5][6]
Pectobacterium carotovorum>100[5][6]
Butenolide Derivatives ArylideneStaphylococcus aureus25 - 100[7]
Escherichia coli50 - 100[7]
Pseudomonas aeruginosa50 - 100[7]
Candida albicans12.5 - 50[7]
3-Aminobutanoic Acid Derivatives N-Substituted AminesStaphylococcus aureus31.2 - 500[8]
Mycobacterium luteum15.6 - 500[8]

Structure-Activity Relationship (SAR) Analysis

The data reveals critical insights into the relationship between the chemical structure of butenoic acid derivatives and their antimicrobial activity.

  • Importance of the Core Scaffold : Studies on related fatty acids have demonstrated that both the carboxylic acid moiety and the presence of unsaturation (a double or triple bond) are critical for antibacterial activity.[3] This suggests the fundamental butenoic acid structure is an active pharmacophore.

  • Impact of Lipophilicity : The potent activity of 2-hexadecynoic acid, which possesses a long alkyl chain, highlights the importance of lipophilicity.[3] An optimal level of fat-solubility allows the compound to penetrate the lipid-rich cell membranes of bacteria. Quantitative structure-activity relationship (QSAR) models for other antimicrobial agents have similarly identified moderate lipophilicity as a key predictor of antibacterial potency.[9]

  • Influence of Aromatic Substituents : The introduction of aryl groups, as seen in 4-phenyl-3-butenoic acid and various butenolide derivatives, confers significant antifungal activity.[5][7] The phenyl group can engage in π-π stacking or hydrophobic interactions with target enzymes or proteins within the fungal cell. The position and nature of substituents on the aromatic ring can further fine-tune this activity.[10]

  • Spectrum of Activity : The type of substituent appears to dictate the antimicrobial spectrum. Long-chain alkyl substituents, as in 2-hexadecynoic acid, show potent activity against Gram-positive bacteria, including MRSA, and some Gram-negative bacteria.[3] In contrast, aryl-substituted derivatives demonstrate a stronger propensity for antifungal action.[5][7] This divergence is likely due to differences in the cell wall and membrane composition between bacteria and fungi, which affects drug penetration and target availability.

Potential Mechanisms of Action

While the precise mechanisms for many 2-substituted butenoic acids are still under investigation, insights can be drawn from related compounds. Butyric acid (butanoic acid) is known to exert its biological effects by inhibiting histone deacetylases (HDAC) and activating G protein-coupled receptors (GPCRs), which are involved in immunomodulation.[11] It can also promote the growth of beneficial gut bacteria while suppressing pathogens like Salmonella and Candida albicans.[11]

For unsaturated fatty acids, a primary mechanism involves the disruption of the bacterial cell membrane, leading to a collapse of the proton motive force and leakage of essential cellular components.[12] The acidic head group of the butenoic acid can interact with the membrane surface, while the lipophilic tail inserts into the lipid bilayer, compromising its integrity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

To ensure the reproducibility and comparability of antimicrobial activity data, a standardized methodology is essential. The broth microdilution method is a widely accepted technique for determining the MIC of a compound in vitro.[4][13]

Causality : This method is chosen for its efficiency, low sample volume requirement, and its ability to provide quantitative, reproducible results for a large number of compounds simultaneously.[14] It allows for a direct measurement of the concentration at which microbial growth is inhibited.

Step-by-Step Protocol:

  • Preparation of Test Compound Stock Solution :

    • Dissolve the synthesized 2-substituted butenoic acid derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; it must dissolve the compound without exhibiting antimicrobial activity at the final concentration used in the assay.

  • Preparation of Microtiter Plate :

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi into each well of a 96-well microtiter plate.[13]

    • Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of decreasing compound concentrations.[4]

  • Preparation of Microbial Inoculum :

    • Culture the test microorganism (e.g., S. aureus, E. coli, C. albicans) on an appropriate agar plate overnight.

    • Suspend several colonies in sterile saline solution and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[4]

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.

  • Inoculation and Incubation :

    • Add 50 µL of the final diluted microbial inoculum to each well of the microtiter plate.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate. The positive control validates that the organism can grow under the assay conditions, while the negative control confirms the sterility of the medium.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.[13]

  • Determination of MIC :

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14][15] Optionally, a growth indicator dye like resazurin can be added to aid in visualization.

Workflow for MIC Determination

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The comparative analysis reveals that 2-substituted butenoic acids are a versatile and promising class of antimicrobial agents. The structure-activity relationships indicate that lipophilic alkyl chains at the C-2 position can confer potent antibacterial activity, particularly against challenging Gram-positive pathogens like MRSA, while aryl substitutions tend to favor antifungal properties. The established in vitro methodology provides a robust framework for screening new derivatives and ensuring data consistency across studies.

Future research should focus on synthesizing a broader library of 2-substituted derivatives to further refine the SAR models. Investigating the precise molecular targets and mechanisms of action will be crucial for rational drug design and overcoming resistance. Furthermore, evaluating the toxicity of lead compounds in mammalian cell lines is a necessary next step to assess their potential for therapeutic development. The insights provided in this guide serve as a critical foundation for these future endeavors, paving the way for the potential development of novel and effective antimicrobial drugs.

References

  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. (2015). PMC.
  • SYNTHESIS OF 2-ARYLIDENE-4-(SUBSTITUTED ARYL)
  • Synthesis of some Butenolides and Study of their Antibacterial Activity. (n.d.).
  • Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. (n.d.). PMC.
  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025).
  • Synthesis of some butenolides and study of their antibacterial activity. (2013). SciSpace.
  • A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones. (2008). Taylor & Francis Online.
  • Methods for in vitro evaluating antimicrobial activity: A review. (2025).
  • Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. (2010). Tropical Journal of Pharmaceutical Research.
  • In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. (n.d.). PMC.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC.
  • Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria. (2014). AGRIS.
  • Antimicrobial Susceptibility Testing. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. (2025). PMC.
  • Isolation and Antifungal Activity of 4-Phenyl-3-Butenoic Acid from Streptomyces koyangensis Strain VK-A60. (2005). Journal of Agricultural and Food Chemistry.
  • Isolation and antifungal activity of 4-phenyl-3-butenoic acid from Streptomyces koyangensis strain VK-A60. (2005). PubMed.
  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. (n.d.). Chemistry.
  • Structure - Antimicrobial Activity Relationship Investigation of Some Butadiene and Chalcone Derivatives. (2013).
  • Quantitative structure-activity relationship studies for prediction of antimicrobial activity of synthesized 2,4-hexadienoic acid deriv
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI.
  • Antimicrobial Potential of Betulinic Acid and Investigation of the Mechanism of Action against Nuclear and Metabolic Enzymes with Molecular Modeling. (2023). PubMed.
  • Mechanism, Efficacy, and Safety of N

Sources

Comparative

Benchmarking Synthetic Routes for 2-(Propan-2-yl)but-2-enoic Acid Efficiency

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol Introduction & Chemical Context 2-(Propan-2-yl)but-2-enoic acid—commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol

Introduction & Chemical Context

2-(Propan-2-yl)but-2-enoic acid—commonly known as 2-isopropylcrotonic acid—is a highly valuable α,β-unsaturated carboxylic acid[1]. In pharmaceutical development, it serves as a critical structural intermediate, most notably in the total synthesis of pyrrolizidine ester-alkaloids. Specifically, the trans (E) isomer of 2-isopropylcrotonic acid undergoes stereospecific hydroxylation to yield trachelanthic and viridifloric acids, which are essential pharmacophores in various alkaloid frameworks[2].

Because the downstream biological activity of these targets is strictly dictated by their stereochemistry, the efficiency of a synthetic route cannot be measured by yield alone. The chosen methodology must offer rigorous control over the E/Z alkene geometry while remaining scalable and cost-effective. This guide benchmarks three distinct synthetic pathways to 2-(propan-2-yl)but-2-enoic acid, analyzing the mechanistic causality behind their performance.

Mechanistic Overview of Synthetic Routes

Route A: Doebner-Modified Knoevenagel Condensation

The classical approach involves the condensation of acetaldehyde with isopropylmalonic acid[3]. Utilizing a weakly basic amine catalyst (e.g., piperidine) in pyridine, the reaction proceeds via nucleophilic addition followed by decarboxylative dehydration[3].

  • The Causality of Failure: While the reagents are inexpensive, the thermodynamic equilibration of the intermediate prior to decarboxylation leads to a nearly 50:50 mixture of E and Z isomers. The lack of stereocontrol makes this route obsolete for stereosensitive API synthesis.

Route B: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction utilizes a phosphonate-stabilized carbanion (triethyl 2-isopropylphosphonoacetate) reacting with acetaldehyde[4].

  • The Causality of Success: Unlike standard phosphonium ylides used in Wittig reactions, phosphonate carbanions are more nucleophilic and allow for the reversible formation of oxaphosphetane intermediates[4]. This reversibility places the reaction under strict thermodynamic control, heavily favoring the formation of the more stable E-alkene[5]. Furthermore, the dialkylphosphate byproduct is highly water-soluble, allowing for self-validating purification via simple aqueous extraction[4].

Route C: Suzuki-Miyaura Cross-Coupling

This advanced route employs a palladium-catalyzed cross-coupling between ethyl 2-bromobut-2-enoate and isopropylboronic acid[6][7].

  • The Causality of Precision: The Suzuki catalytic cycle (oxidative addition, transmetalation, reductive elimination) is stereoretentive[6]. If geometrically pure (E)-ethyl 2-bromobut-2-enoate is used as the starting material, the resulting product will exhibit >99:1 E-selectivity. However, the high cost of palladium catalysts and boronic acids limits its utility for large-scale bulk manufacturing.

Workflow & Pathway Visualization

The following diagram illustrates the three benchmarked pathways, highlighting the intermediate stages and the primary stereochemical outcomes of each route.

G Target 2-(Propan-2-yl)but-2-enoic acid (Target Molecule) RA_Reactants Acetaldehyde + Isopropylmalonic Acid RA_Step Knoevenagel-Doebner (Piperidine/Pyridine) RA_Reactants->RA_Step RA_Step->Target Decarboxylation (Poor E/Z Control) RB_Reactants Acetaldehyde + Triethyl 2-isopropylphosphonoacetate RB_Step HWE Olefination (NaH, THF) RB_Reactants->RB_Step RB_Int Ethyl 2-isopropylbut-2-enoate RB_Step->RB_Int High E-Selectivity RB_Hyd Saponification (LiOH, H2O/MeOH) RB_Int->RB_Hyd RB_Hyd->Target RC_Reactants Ethyl 2-bromobut-2-enoate + Isopropylboronic Acid RC_Step Suzuki-Miyaura (Pd(dppf)Cl2, Base) RC_Reactants->RC_Step RC_Step->RB_Int Stereoretention

Synthetic pathways to 2-(Propan-2-yl)but-2-enoic acid comparing Knoevenagel, HWE, and Suzuki routes.

Quantitative Benchmarking Data

To objectively compare the viability of these routes for scale-up, quantitative metrics have been aggregated below. The HWE olefination presents the best balance of yield, stereocontrol, and economic feasibility.

Synthetic RouteOverall YieldE:Z SelectivityAtom EconomyScalabilityPrimary Limitation
Knoevenagel Condensation 60 - 65%~ 55:45HighHighUnacceptable stereocontrol
HWE Olefination 82 - 88%> 92:8ModerateHighPhosphonate waste generation
Suzuki-Miyaura Coupling 85 - 90%> 99:1*LowLowCatalyst and reagent cost

*Assumes the use of geometrically pure starting material.

Self-Validating Experimental Protocol: The HWE Route

Given its optimal performance profile, the Horner-Wadsworth-Emmons route is recommended for standard laboratory and pilot-scale synthesis[4]. The following protocol is designed as a self-validating system, where the physical phenomena observed during the workflow inherently confirm the success of the mechanistic steps.

Step 1: Carbanion Generation
  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.

  • Add triethyl 2-isopropylphosphonoacetate (1.0 eq) dropwise over 15 minutes.

    • Causality & Validation: THF is specifically chosen because it effectively solvates the sodium cation, leaving a highly reactive, "naked" phosphonate carbanion. The reaction will visibly evolve hydrogen gas (H₂); the cessation of bubbling serves as a self-validating visual indicator that deprotonation is complete.

Step 2: Olefination
  • Introduce acetaldehyde (1.2 eq) dropwise to the 0 °C solution.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

    • Causality: The initial 0 °C addition prevents exothermic degradation of the volatile acetaldehyde. Warming to room temperature provides the necessary activation energy for the oxaphosphetane intermediate to fully equilibrate. This equilibration is the rate-limiting step that dictates the thermodynamic preference for the desired E-alkene[5].

Step 3: Quench and Biphasic Extraction
  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Causality: The sodium diethyl phosphate byproduct is highly water-soluble[4]. This biphasic extraction completely partitions the phosphorus waste into the aqueous layer, bypassing the need for tedious silica gel chromatography and validating the purity of the crude ethyl 2-isopropylbut-2-enoate.

Step 4: Saponification
  • Dissolve the crude ester in a 3:1 mixture of Methanol and Water.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at 40 °C for 6 hours.

  • Acidify the mixture to pH 2 using 1M HCl, extract with Dichloromethane (DCM), dry, and concentrate to yield pure (E)-2-(propan-2-yl)but-2-enoic acid as a crystalline solid.

Conclusion

For the synthesis of 2-(Propan-2-yl)but-2-enoic acid, the Horner-Wadsworth-Emmons olefination stands as the premier methodology. It circumvents the disastrous stereochemical mixtures produced by the Knoevenagel condensation while avoiding the prohibitive costs associated with Suzuki-Miyaura cross-coupling. By leveraging thermodynamic equilibration and self-partitioning byproducts, the HWE route provides researchers with a scalable, high-purity pathway essential for downstream alkaloid synthesis.

References

  • Title: The Alkaloids, Vol.
  • Source: chemistry-chemists.
  • Source: wikipedia.
  • Source: wikipedia.
  • Source: wikipedia.
  • Source: libretexts.
  • Source: organic-chemistry.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.